20-Hdohe
Description
Structure
3D Structure
Properties
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-21(23)19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22(24)25/h3-4,7-10,13-17,19,21,23H,2,5-6,11-12,18,20H2,1H3,(H,24,25)/b4-3-,9-7-,10-8-,15-13-,16-14-,19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZXOJOCNGKDNI-LFVREGEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CCC=CCC=CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Endogenous Synthesis of 20-Hydroxydocosahexaenoic Acid (20-HDoHE): A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the endogenous synthesis of 20-hydroxydocosahexaenoic acid (20-HDoHE), a critical omega-3 fatty acid metabolite. We delve into the core enzymatic machinery, cellular localization, and regulatory aspects governing its biosynthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth scientific insights and validated experimental protocols to facilitate further investigation into the physiological and pathological roles of this compound.
Introduction: The Significance of this compound
Docosahexaenoic acid (DHA), a 22-carbon omega-3 polyunsaturated fatty acid (PUFA), is a crucial component of cellular membranes, particularly in the brain and retina. Beyond its structural role, DHA is a precursor to a diverse array of bioactive lipid mediators, collectively known as docosanoids. Among these, this compound is emerging as a molecule of significant interest. Formed through the enzymatic oxidation of DHA, this compound is the structural analog of the more extensively studied arachidonic acid metabolite, 20-hydroxyeicosatetraenoic acid (20-HETE). While the physiological functions of this compound are still under active investigation, its biosynthesis from a key omega-3 fatty acid suggests its potential involvement in inflammatory resolution, vascular function, and cellular signaling. This guide will illuminate the fundamental aspects of its endogenous production.
The Core Biosynthetic Pathway: Omega-Hydroxylation of DHA
The primary route for the endogenous synthesis of this compound is the ω-hydroxylation of its precursor, docosahexaenoic acid. This reaction involves the insertion of a hydroxyl group at the terminal (ω) carbon of the 22-carbon fatty acid chain, which in the case of DHA is the 20th carbon, hence the nomenclature this compound. It is important to note that in some literature, this molecule is referred to as 22-hydroxy-DHA (22-OH-DHA); however, this compound is the more precise and widely accepted term.
This critical hydroxylation step is catalyzed by a specific group of enzymes belonging to the cytochrome P450 (CYP) superfamily .
Key Enzymatic Players: The CYP4A and CYP4F Subfamilies
The enzymes primarily responsible for the ω-hydroxylation of fatty acids, including DHA, are members of the CYP4A and CYP4F subfamilies.[1] These enzymes are monooxygenases that utilize molecular oxygen and NADPH for their catalytic activity.
While much of the research has focused on their role in metabolizing arachidonic acid to 20-HETE, emerging evidence indicates their activity towards omega-3 PUFAs.
-
CYP4F Subfamily :
-
CYP4F2 : This isoform, predominantly expressed in the human liver and kidney, has been shown to have a higher preference for hydroxylating DHA compared to arachidonic acid and eicosapentaenoic acid (EPA).[1][2] This suggests that CYP4F2 is a key contributor to this compound synthesis in these organs.
-
CYP4F3B : Also found in the liver and kidney, recombinant human CYP4F3B has been demonstrated to convert DHA to 22-OH-DHA (this compound).[3][4] This isoform is highly efficient in the ω-hydroxylation of omega-3 fatty acids.[4]
-
-
CYP4A Subfamily :
The following diagram illustrates the enzymatic conversion of DHA to this compound.
Caption: Enzymatic synthesis of this compound from DHA.
Cellular and Tissue Localization of this compound Synthesis
The endogenous production of this compound is intrinsically linked to the expression and activity of the responsible CYP450 enzymes. The primary sites of synthesis are therefore tissues with high expression of CYP4A and CYP4F isoforms.
| Tissue/Cell Type | Key Enzymes | Significance |
| Liver | CYP4F2, CYP4F3B, CYP4A11 | A major site for fatty acid metabolism and likely a primary source of circulating this compound.[2][5] |
| Kidney | CYP4F2, CYP4F3B, CYP4A11 | Important for regulating renal hemodynamics and tubular function.[2][5] |
| Leukocytes | CYP4F3A (less efficient for DHA) | Potential for localized production during inflammatory responses.[5] |
The intracellular localization of these CYP enzymes is primarily the endoplasmic reticulum (microsomes) , where they are membrane-bound.
Regulation of this compound Synthesis
The endogenous levels of this compound are tightly controlled by the expression and activity of the synthesizing enzymes. While specific regulatory pathways for DHA ω-hydroxylation are still being elucidated, the regulation of CYP4A and CYP4F genes provides a framework for understanding this control.
-
Transcriptional Regulation : The expression of CYP4A and CYP4F genes is known to be regulated by nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs) and the constitutive androstane receptor (CAR). These receptors are activated by a variety of endogenous and exogenous ligands, including fatty acids themselves, suggesting a potential feedback mechanism.
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Substrate Availability : The concentration of free DHA within the cell is a critical determinant of the rate of this compound synthesis.
-
Competition with other Fatty Acids : DHA competes with other PUFAs, such as arachidonic acid, for the active site of the CYP450 enzymes.[3] Therefore, the relative abundance of different fatty acids can influence the profile of hydroxylated products.
Experimental Protocols for Studying this compound Synthesis
Investigating the endogenous synthesis of this compound requires robust and sensitive analytical methods. The following protocols provide a foundation for in vitro and cellular studies.
In Vitro Reconstitution Assay for this compound Synthesis
This protocol allows for the characterization of the enzymatic activity of specific recombinant CYP isoforms.
Objective: To determine the kinetics of this compound formation by a specific human CYP enzyme.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP4F2, CYP4F3B)
-
Cytochrome P450 reductase (CPR)
-
Cytochrome b5
-
Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
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Docosahexaenoic acid (DHA)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
LC-MS/MS system
Procedure:
-
Reconstitution of the Enzyme System:
-
Prepare a mixture of the recombinant CYP enzyme, CPR, and cytochrome b5 in a molar ratio of 1:2:1 in potassium phosphate buffer.
-
Add liposomes to the mixture and incubate on ice for 30 minutes to allow for the incorporation of the proteins into the lipid bilayer.
-
-
Enzymatic Reaction:
-
To the reconstituted enzyme system, add the NADPH regenerating system.
-
Initiate the reaction by adding DHA (substrate) at various concentrations.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an ice-cold organic solvent (e.g., ethyl acetate) containing an internal standard (e.g., d8-20-HETE).
-
Vortex vigorously and centrifuge to separate the organic and aqueous phases.
-
Collect the organic phase and evaporate to dryness under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
Caption: In vitro reconstitution assay workflow.
Cellular Assay for this compound Production
This protocol is designed to measure the synthesis of this compound in a cellular context.
Objective: To quantify the production of this compound by cultured cells (e.g., human hepatocytes, renal proximal tubule cells).
Materials:
-
Cultured cells expressing relevant CYP enzymes
-
Cell culture medium
-
Docosahexaenoic acid (DHA)
-
Internal standard (e.g., d8-20-HETE)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency in appropriate culture vessels.
-
Replace the culture medium with serum-free medium containing DHA at the desired concentration.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Add the internal standard to the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge with methanol followed by water.
-
Load the cell culture supernatant onto the SPE cartridge.
-
Wash the cartridge with a low-percentage organic solvent to remove impurities.
-
Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate).
-
-
Sample Preparation and Analysis:
Conclusion and Future Directions
The endogenous synthesis of this compound represents a key metabolic pathway for the bioactive omega-3 fatty acid, DHA. The primary enzymatic drivers of this conversion are members of the CYP4A and CYP4F subfamilies, with CYP4F2 and CYP4F3B emerging as significant contributors in humans. The liver and kidney are the principal sites of its production.
While our understanding of this compound biosynthesis has advanced, several areas warrant further investigation. A comprehensive profiling of the catalytic efficiencies of all human CYP4A and CYP4F isoforms towards DHA is needed to definitively identify the major this compound synthases. Furthermore, elucidating the specific transcriptional and post-transcriptional regulatory mechanisms that govern this compound production in different physiological and pathological contexts will be crucial. The development of more specific pharmacological inhibitors and genetically modified animal models will undoubtedly accelerate our understanding of the biological significance of this intriguing docosanoid.
References
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- Imaoka, S., et al. (2018).
- Kim, H. Y., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. Journal of the American Society for Mass Spectrometry, 24(10), 1564-1576.
- Schala, A., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples. Molecules, 24(12), 2293.
- Stark, K. L., et al. (2019). The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. Biological Chemistry, 400(11), 1409-1424.
- Fer, M., et al. (2008). Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450. Archives of Biochemistry and Biophysics, 471(2), 116-125.
- Powell, P. K., et al. (1998). Metabolism of arachidonic acid to 20-hydroxy-5,8,11,14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. Journal of Pharmacology and Experimental Therapeutics, 285(3), 1327-1336.
- Hardwick, J. P. (2008). Cytochrome P450 omega-hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases. Biochemical Pharmacology, 75(12), 2263-2275.
- Edson, K. Z., & Rettie, A. E. (2013). CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current Topics in Medicinal Chemistry, 13(12), 1428-1441.
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The Emerging Role of 20-Hydroxydocosahexaenoic Acid (20-HDoHE) in Cellular Processes: A Technical Guide for Researchers
This technical guide provides an in-depth exploration of 20-hydroxydocosahexaenoic acid (20-HDoHE), an omega-3 fatty acid metabolite. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's biosynthesis, its potential biological roles in cellular processes, and the experimental methodologies crucial for its investigation. We will delve into the nuanced, and at times contrasting, evidence of its function, particularly in comparison to its well-studied omega-6 counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE).
Introduction: The Significance of Omega-3 Fatty Acid Metabolites
For decades, the focus of eicosanoid research has been predominantly on the metabolites of the omega-6 fatty acid, arachidonic acid (AA). However, there is a growing body of evidence highlighting the critical role of omega-3 fatty acid metabolites, derived from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), in cellular signaling and the resolution of inflammation.[1][2] this compound, a metabolite of DHA, is an emerging player in this field, with early research suggesting its involvement in a range of physiological and pathophysiological processes. This guide will provide a comprehensive overview of the current knowledge surrounding this compound and a framework for future research.
Biosynthesis of this compound: The Cytochrome P450 Pathway
The primary route for the synthesis of this compound is the ω-hydroxylation of docosahexaenoic acid (DHA) by cytochrome P450 (CYP) enzymes.[1] This process is analogous to the formation of 20-HETE from arachidonic acid.
Key Enzymes in this compound Synthesis
The specific human CYP isoforms responsible for the ω-hydroxylation of DHA to form this compound are believed to be members of the CYP4A and CYP4F subfamilies.[3][4] In humans, CYP4A11 and CYP4F2 are the predominant 20-HETE synthases from arachidonic acid, and it is highly probable that these enzymes also metabolize DHA to this compound.[3][5]
| Enzyme Family | Key Isoforms (Human) | Substrate | Primary Product |
| CYP4A | CYP4A11 | Arachidonic Acid (AA) / Docosahexaenoic Acid (DHA) | 20-HETE / This compound |
| CYP4F | CYP4F2 | Arachidonic Acid (AA) / Docosahexaenoic Acid (DHA) | 20-HETE / This compound |
This table summarizes the primary human CYP enzymes involved in the ω-hydroxylation of polyunsaturated fatty acids.
Biosynthetic Pathway of this compound
The conversion of DHA to this compound is a critical metabolic step that introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. This modification significantly alters the molecule's polarity and biological activity.
Figure 1. Biosynthesis of this compound from DHA via the action of phospholipase A2 and cytochrome P450 ω-hydroxylases.
Biological Roles of this compound: An Emerging Picture
The biological functions of this compound are still under active investigation, with current evidence pointing towards roles in inflammation, nociception, and vascular function. A key aspect of understanding this compound is to contrast its activities with the often pro-inflammatory and vasoconstrictive effects of 20-HETE.
Role in Inflammation and Resolution
The role of this compound in inflammation is complex and not yet fully elucidated. Some studies suggest a potential pro-inflammatory role, with increased levels of this compound observed during the early period of oxidative stress.[6] Additionally, a correlation has been found between this compound and hypertension.[6]
Conversely, other research points towards anti-inflammatory or specialized pro-resolving functions for related DHA metabolites. For instance, the structurally similar 22-HDoHE, along with 20-HEPE (derived from EPA), are potent agonists of the transient receptor potential vanilloid 1 (TRPV1) channel but, unlike 20-HETE, do not induce a pain response.[7] This suggests that ω-3 derived hydroxy fatty acids may have distinct signaling outcomes compared to their ω-6 counterparts. Furthermore, a dihydroxylated DHA metabolite, 14,20-diHDHA, has been identified as a novel anti-inflammatory molecule that limits neutrophil infiltration.[8][9]
| Molecule | Precursor | Known/Proposed Effects |
| This compound | DHA | Potentially pro-inflammatory, associated with hypertension and oxidative stress.[6] |
| 22-HDoHE | DHA | Potent TRPV1 agonist without inducing pain.[7] |
| 14,20-diHDHA | DHA | Potent anti-inflammatory action.[8][9] |
| 20-HETE | AA | Pro-inflammatory, vasoconstrictor, pro-angiogenic.[3][10][11][12][13][14][15] |
This table provides a comparative summary of the biological effects of this compound and related lipid mediators.
Signaling Pathways and Receptors
The identification of specific receptors for this compound is an area of ongoing research. The finding that the related molecule 22-HDoHE is a potent TRPV1 agonist suggests that this channel may be a target for this compound as well.[7] Activation of TRPV1 by 20-HETE is implicated in neurogenic inflammation.[16] However, the lack of a pain response with 22-HDoHE suggests a differential downstream signaling cascade.
In contrast, 20-HETE is known to exert its effects through multiple mechanisms, including acting as a ligand for the G-protein coupled receptor GPR75 and modulating the activity of various ion channels.[3][17][18]
Figure 2. A comparative diagram of the hypothesized signaling pathway for this compound versus the established pathways for 20-HETE.
Methodologies for Studying this compound
Investigating the biological role of this compound requires robust analytical and experimental methodologies.
Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound in biological samples.[19][20]
Protocol: Extraction and Quantification of this compound from Biological Samples
-
Sample Preparation: Homogenize tissues or collect biofluids (e.g., plasma, cell culture media). For cellular studies, lipids can be extracted from cell pellets.
-
Lipid Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the lipid fraction. A common method is the Folch extraction using a chloroform:methanol mixture.
-
Saponification: To measure total this compound (free and esterified), a saponification step with a mild base is required to hydrolyze the ester bonds.
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate this compound from other lipid isomers.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for this compound. A deuterated internal standard should be used for accurate quantification.
-
In Vitro Functional Assays
To elucidate the cellular functions of this compound, a variety of in vitro assays can be employed.
-
Cell Viability and Proliferation Assays: Treat relevant cell lines (e.g., endothelial cells, immune cells, cancer cells) with exogenous this compound and measure changes in cell number or metabolic activity (e.g., MTT or WST-1 assays).
-
Inflammatory Cytokine Production: Stimulate immune cells (e.g., macrophages, neutrophils) with an inflammatory agent in the presence or absence of this compound and measure the release of cytokines (e.g., TNF-α, IL-6, IL-10) by ELISA or multiplex bead array.
-
Receptor Activation Assays: Use cell lines overexpressing candidate receptors (e.g., TRPV1) to measure receptor activation upon this compound treatment, for example, through calcium imaging or reporter gene assays.
-
Endothelial Cell Function Assays: Assess the effect of this compound on endothelial cell migration (wound healing assay), tube formation (Matrigel assay), and permeability.
In Vivo Models
Animal models are essential for understanding the physiological and pathophysiological roles of this compound in a whole-organism context.
-
Inflammation Models: In models of acute inflammation, such as zymosan-induced peritonitis or lipopolysaccharide (LPS) challenge, the levels of this compound in inflammatory exudates can be measured. The effect of administering exogenous this compound or inhibitors of its synthesis on the inflammatory response can also be assessed.
-
Cardiovascular Models: In models of hypertension or vascular injury, the impact of modulating this compound levels on blood pressure, vascular remodeling, and endothelial function can be investigated.
Future Directions and Therapeutic Potential
The study of this compound is in its early stages, and many questions remain. Future research should focus on:
-
Definitive identification of its receptors and downstream signaling pathways.
-
A clearer understanding of its role in the resolution of inflammation.
-
Investigation of its potential as a therapeutic agent or a biomarker in inflammatory and cardiovascular diseases.
The contrasting biological activities of ω-3 and ω-6 derived hydroxy fatty acids suggest that targeting the balance between these pathways could be a promising therapeutic strategy.
Conclusion
This compound is an emerging bioactive lipid mediator with the potential to play a significant role in a variety of cellular processes. While much remains to be discovered, the initial evidence suggests that it may have distinct and potentially beneficial functions compared to its ω-6 counterpart, 20-HETE. This technical guide provides a foundation for researchers to explore the exciting and rapidly evolving field of omega-3 fatty acid metabolites and to unlock the full therapeutic potential of molecules like this compound.
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Fer, M., et al. (2008). Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450. Archives of Biochemistry and Biophysics, 471(2), 116-125. [Link]
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Weth, D., et al. (2021). 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin. British Journal of Pharmacology, 178(13), 2639-2654. [Link]
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Maayah, Z. H., et al. (2013). 20-Hydroxyeicosatetraenoic acid is a potential therapeutic target in cardiovascular diseases. Current Drug Metabolism, 14(6), 706-719. [Link]
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A Technical Guide to the Initial Discovery and Characterization of 20-Hydroxy-Docosahexaenoic Acid (20-HDoHE)
Authored for: Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to a Novel Axis in Omega-3 Fatty Acid Metabolism
The metabolism of polyunsaturated fatty acids (PUFAs) by Cytochrome P450 (CYP) enzymes constitutes a critical signaling axis, often referred to as the "third pathway" of eicosanoid biology, distinct from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For decades, research in this area has been dominated by the ω-6 fatty acid, arachidonic acid (AA), and its potent ω-hydroxylation product, 20-hydroxyeicosatetraenoic acid (20-HETE).[1][2] 20-HETE is a well-characterized lipid mediator with significant roles in regulating vascular tone, inflammation, and renal function, often exerting pro-hypertensive and pro-inflammatory effects.[3][4]
As the therapeutic benefits of ω-3 PUFAs, particularly docosahexaenoic acid (DHA), have become more evident, a critical question has emerged: what are the corresponding metabolites generated from DHA via the CYP pathway, and do they share the functions of their ω-6 counterparts? This guide delves into the initial discovery and characterization of 20-hydroxy-docosahexaenoic acid (20-HDoHE), a key hydroxylated metabolite of DHA. We will explore its biosynthesis, the analytical techniques essential for its identification, and the preliminary, yet complex, insights into its biological function, which suggest it may serve as a pivotal intermediate in pathways that culminate in inflammation resolution.
Part 2: The Biosynthetic Origins of this compound
The generation of this compound from DHA is catalyzed by CYP monooxygenases. This process is analogous to the formation of HETE isomers from AA.[5] The CYP superfamily, particularly the CYP4A and CYP4F subfamilies, are well-known for their ω/(ω-1)-hydroxylase activity, responsible for producing 20-HETE from AA.[6][7][8] These same enzyme families are also capable of metabolizing DHA.[7][9]
However, a crucial distinction must be made. While the term "20-HETE" refers to the terminal (ω) hydroxylation of the 20-carbon AA, the nomenclature "this compound" signifies hydroxylation at the 20th carbon of the 22-carbon DHA chain. This is a sub-terminal position, not the terminal (ω) carbon, which would be C-22 (yielding 22-HDoHE). This highlights the remarkable regio- and substrate-selectivity of CYP enzymes. While CYP4A1, for instance, primarily hydroxylates AA, its preference shifts towards epoxidation when presented with other PUFAs like eicosapentaenoic acid (EPA).[7] The formation of this compound, therefore, underscores that while the enzymatic machinery is shared, the products derived from ω-3 and ω-6 PUFAs are structurally distinct, portending different biological functions.
Initial studies have identified this compound in various biological contexts, including in inflammatory exudates, suggesting its formation is a relevant physiological event.[10] Furthermore, its role may be that of a metabolic intermediate. Seminal work has shown that this compound can be further metabolized by 12/15-lipoxygenase to form 14,20-dihydroxy-DHA (14,20-diHDHA), a potent anti-inflammatory molecule that actively limits neutrophil infiltration.[11][12]
Figure 1: Biosynthesis of this compound and its subsequent conversion to a pro-resolving mediator.
Part 3: Analytical Framework for Characterization
The definitive identification and quantification of lipid mediators like this compound, which exist at low concentrations within complex biological samples, hinges upon the power of mass spectrometry. The gold-standard methodology is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique provides the necessary selectivity to distinguish this compound from other isomers and the sensitivity to detect it at picogram levels.
Core Methodology: A Validating System
The trustworthiness of any result depends on a robust, self-validating analytical protocol. This involves meticulous sample preparation to isolate the analyte of interest, chromatographic separation to resolve it from interfering compounds, and specific detection based on its unique mass-to-charge ratio and fragmentation pattern. The inclusion of a heavy-isotope-labeled internal standard (e.g., a deuterated analog) is non-negotiable, as it corrects for analyte loss during sample preparation and for variations in instrument response, thereby ensuring quantitative accuracy.
Table 1: Representative UPLC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale | Reference |
| Ionization Mode | Negative Electrospray (ESI-) | The carboxylic acid group on this compound readily deprotonates to form a negative ion, enabling high-sensitivity detection. | [13][14] |
| Parent Ion (Q1) | m/z 343 | This corresponds to the mass-to-charge ratio of the deprotonated molecule [M-H]⁻ of this compound. | [13][14][15] |
| Fragment Ion (Q3) | m/z 241 | This is a characteristic product ion generated from the collision-induced dissociation of the parent ion, providing structural specificity. | [13][14][15] |
| Internal Standard | Deuterated Eicosanoid (e.g., d8-15-HETE) | A stable, non-endogenous standard with similar chemical properties to this compound ensures accurate quantification across the procedure. | [13] |
Detailed Experimental Protocol: Quantification of this compound from Biological Fluids
This protocol synthesizes best practices for the robust analysis of this compound.
1. Sample Preparation & Extraction:
-
a. Thawing & Standardization: Thaw biological samples (e.g., plasma, cell supernatant) on ice. To 500 µL of sample, add 10 µL of an internal standard solution (e.g., d8-15-HETE at 100 ng/mL in methanol) to achieve a final concentration of 1 ng. Vortex briefly.
-
b. Protein Precipitation: Add 2 volumes (1 mL) of ice-cold methanol to the sample to precipitate proteins. Vortex vigorously for 30 seconds and incubate at -20°C for at least 60 minutes to maximize precipitation.
-
c. Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant, which contains the lipid mediators.
2. Solid-Phase Extraction (SPE) for Cleanup & Concentration:
-
a. Column Conditioning: Use a reverse-phase SPE column (e.g., Strata-X). Condition the column by washing with 3 mL of methanol, followed by equilibration with 3 mL of water.[14]
-
b. Sample Loading: Load the supernatant from step 1c onto the equilibrated SPE column.
-
c. Wash Step: Wash the column with 3 mL of 10% methanol in water to remove polar impurities while retaining the lipids of interest.[14]
-
d. Elution: Elute the lipids, including this compound, with 1 mL of methanol into a clean collection tube.[14]
-
e. Solvent Evaporation: Dry the eluate completely under a gentle stream of nitrogen or using a vacuum concentrator. This step concentrates the sample for improved detection.
3. UPLC-MS/MS Analysis:
-
a. Reconstitution: Reconstitute the dried lipid extract in 50 µL of the initial mobile phase (e.g., Water/Acetonitrile/Acetic Acid 60:40:0.02, v/v/v).[14]
-
b. Injection & Separation: Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size). Perform a gradient elution from a polar mobile phase (A: Water/Acetonitrile/Acetic Acid) to a non-polar mobile phase (B: Acetonitrile/Isopropanol) over several minutes to separate the lipid mediators.[14][16]
-
c. Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, using the specific parent-to-fragment ion transitions for this compound and the internal standard as detailed in Table 1.
-
d. Quantification: Generate a standard curve using known amounts of a pure this compound standard. Quantify the amount of this compound in the biological sample by comparing its peak area relative to the internal standard against the standard curve.[14]
Figure 2: Standard workflow for the extraction and quantification of this compound.
Part 4: Initial Biological & Functional Insights
The functional identity of this compound is a subject of active investigation, and initial findings paint a complex picture. Unlike the largely pro-inflammatory and pro-hypertensive profile of its ω-6 counterpart, 20-HETE, the biological activities of hydroxylated DHA metabolites appear more nuanced.
Early studies exploring the metabolic consequences of hypothyroidism induced by high iodide intake found correlations between elevated this compound levels and markers of cardiac dysfunction and hypertension.[17] Another report noted that this compound might play a pro-inflammatory role during the early phases of oxidative stress.[17] Its detection in the synovial fluid of patients with severe rheumatoid arthritis further places it at sites of active inflammation.[10]
However, this pro-inflammatory characterization may be incomplete. A pivotal discovery revealed that this compound is a direct precursor to 14,20-diHDHA, a lipid mediator with potent anti-inflammatory properties.[11][12] In models of zymosan-induced peritonitis, nanogram doses of 14,20-diHDHA were shown to powerfully inhibit the infiltration of neutrophils, a key event in the acute inflammatory response.[12] This finding is profound, as it suggests that the biological role of this compound may be primarily as an intermediate in a pathway that ultimately promotes the resolution of inflammation. The net biological effect (pro- vs. anti-inflammatory) may therefore depend on the cellular context and the relative activities of the downstream enzymes, like 12/15-LOX, that convert it into a pro-resolving mediator.
Part 5: Conclusion and Future Directions for Research & Development
The initial studies on this compound have successfully established it as a bona fide, CYP-dependent metabolite of DHA present in biological systems. Robust LC-MS/MS methods have been developed for its definitive characterization and quantification, providing the essential tools for further investigation.
The preliminary functional data suggest a dual role, where this compound may appear in pro-inflammatory settings but also serves as the key substrate for the biosynthesis of potent anti-inflammatory and pro-resolving mediators. This positions this compound at a critical metabolic crossroads.
For researchers and drug development professionals, this presents several key future directives:
-
Enzyme Specificity: Elucidating the specific human CYP isoforms responsible for this compound production in various tissues is paramount for understanding its regulation.
-
Receptor Identification: Identifying the cellular receptors and downstream signaling pathways that are directly modulated by this compound is a critical next step.
-
Pathway Dynamics: Investigating the factors that control the metabolic switch—determining whether this compound accumulates or is efficiently converted to 14,20-diHDHA—is crucial for therapeutic targeting.
Understanding this novel axis of DHA metabolism opens up exciting possibilities for developing new therapeutic strategies that promote inflammation resolution by modulating the activity of these specific enzymes and pathways.
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A Note on Scope: 20-HETE as the Archetype for ω-Hydroxylated Eicosanoids
An In-Depth Technical Guide to the Physiological Significance and Quantification of ω-Hydroxylated Polyunsaturated Fatty Acid Metabolites
To the esteemed researcher, scientist, or drug development professional, this guide is crafted to provide a deep technical understanding of a critical class of lipid mediators. While the initial focus is on the physiological concentrations of 20-hydroxydocosahexaenoic acid (20-HDoHE), a metabolite of docosahexaenoic acid (DHA), it is imperative to acknowledge the current landscape of scientific literature. The vast majority of research in this area has centered on a closely related molecule: 20-hydroxyeicosatetraenoic acid (20-HETE) , a metabolite of arachidonic acid (AA).
20-HETE is a well-characterized, potent vasoactive eicosanoid with established roles in a multitude of physiological and pathophysiological processes.[1][2] In contrast, the specific functions and tissue concentrations of this compound are still emerging fields of study.[3] Therefore, this guide will leverage the extensive knowledge base of 20-HETE as a foundational archetype to explain the core principles of biosynthesis, signaling, and quantification applicable to this molecular class. We will then present the current, albeit limited, data specifically on this compound, providing a comprehensive and scientifically grounded perspective.
Part 1: Biosynthesis and Metabolism of 20-HETE and this compound
The generation of these ω-hydroxy lipids is a precise enzymatic process, primarily orchestrated by cytochrome P450 (CYP) monooxygenases. The causality behind this initial step is the introduction of a hydroxyl group at the terminal (ω) carbon of the fatty acid chain, a modification that transforms a relatively inert fatty acid into a potent signaling molecule.
The key enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-HETE belong to the CYP4A and CYP4F sub-families.[4] In humans, CYP4A11 and CYP4F2 are the principal 20-HETE synthases.[4] This enzymatic conversion is the rate-limiting step and a critical control point for regulating the biological activity of 20-HETE. While less characterized, it is understood that this compound is similarly biosynthesized from DHA via these oxidative enzymes.[5]
Following their synthesis, these molecules can be further metabolized. For instance, 20-HETE can be inactivated via metabolism by cyclooxygenase (COX) or alcohol dehydrogenase, followed by β-oxidation.[6] A significant route of clearance involves conjugation in the liver by uridine 5′-diphosphoglucuronosyltransferase (UGT) to a glucuronide, which is then excreted in the urine.[6][7]
Caption: Biosynthesis of 20-HETE and this compound from their parent fatty acids.
Part 2: Signaling Mechanisms & Biological Roles
The biological effects of 20-HETE are initiated by its interaction with specific cellular receptors and subsequent activation of intracellular signaling cascades. This demonstrates a crucial principle in lipid signaling: a subtle structural modification confers the ability to act as a high-affinity ligand for a receptor, thereby translating a chemical signal into a cellular response.
Receptor Activation and Downstream Signaling
20-HETE is a high-affinity ligand for the G-protein coupled receptor GPR75.[4] The binding of 20-HETE to this Gq-coupled receptor triggers a cascade of events, including the activation of phospholipase C, leading to changes in intracellular calcium and the activation of protein kinase C.[4]
This initial signal diverges into several critical pathways:
-
MAPK/ERK Pathway: 20-HETE activates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is fundamental in regulating cell proliferation, migration, and inflammation.[8]
-
NF-κB Activation: It stimulates the phosphorylation of IκB, leading to the nuclear translocation of nuclear factor-kappaB (NF-κB), a master regulator of inflammatory gene expression.[8] This results in the upregulation of adhesion molecules and pro-inflammatory cytokines.[6][8]
-
Endothelial Nitric Oxide Synthase (eNOS) Uncoupling: At nanomolar concentrations, 20-HETE can inhibit the association of eNOS with its chaperone heat shock protein 90 (HSP90).[9] This uncouples the enzyme, causing it to produce superoxide instead of nitric oxide (NO), leading to oxidative stress and endothelial dysfunction.[9]
Caption: Key signaling pathways activated by 20-HETE.
Physiological and Pathophysiological Roles
The signaling actions of 20-HETE translate into significant effects on tissue function, particularly in the cardiovascular and renal systems.
-
Cardiovascular System: 20-HETE is a potent vasoconstrictor, especially in the microcirculation, and plays a role in the autoregulation of blood flow.[6][10] However, its upregulation is implicated in hypertension, endothelial dysfunction, inflammation, and the progression of cardiovascular diseases.[2][11][12]
-
Renal System: In the kidney, 20-HETE is crucial for modulating preglomerular vascular tone and tubular ion transport.[13][14] Its dysregulation is associated with renal injury and polycystic kidney diseases.[13][15]
-
Nervous System: It contributes to the regulation of cerebral vascular tone and blood flow.[16] Elevated plasma levels of 20-HETE have been identified as a potential predictor of neurological deterioration after a minor ischemic stroke.[17]
-
Inflammation: Beyond its vascular effects, 20-HETE can act as a pro-inflammatory mediator.[6] Recent evidence also suggests it may be an endogenous activator of the TRPV1 channel, contributing to neurogenic inflammation in the skin.[18]
The role of This compound is less defined, but studies suggest it may have a pro-inflammatory role during oxidative stress and its levels are elevated in certain inflammatory conditions and metabolic disorders.[3][5]
Part 3: A Self-Validating Protocol for Quantification in Tissues
Accurate quantification of these lipids is paramount for understanding their function. Due to their low endogenous concentrations and complex biological matrices, a robust analytical methodology is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for this purpose, offering unparalleled sensitivity and specificity.[19][20]
The protocol described below is a self-validating system. The inclusion of a deuterated internal standard early in the process is critical; it co-purifies with the endogenous analyte and corrects for any losses during extraction and variations in instrument response, thereby ensuring trustworthiness and accuracy.
Experimental Protocol: Extraction and Analysis
1. Sample Preparation & Homogenization
-
Rationale: Rapidly halting enzymatic activity and efficiently liberating lipids from the tissue matrix is the primary goal.
-
Procedure:
-
Excise tissue of interest and immediately snap-freeze in liquid nitrogen to quench all metabolic activity. Store at -80°C.
-
Weigh the frozen tissue (~50-100 mg).
-
Add the tissue to a 2 mL tube containing ceramic beads and 1 mL of ice-cold methanol containing an antioxidant (e.g., 0.005% BHT) to prevent ex-vivo oxidation.
-
Spike the sample with a known amount of deuterated internal standard (e.g., 20-HETE-d6). The early addition of the internal standard is crucial for accurate quantification.
-
Homogenize the tissue using a bead beater (e.g., Precellys 24) until fully dissociated.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and debris. Collect the supernatant.
-
2. Solid-Phase Extraction (SPE) for Sample Cleanup
-
Rationale: To selectively isolate the lipids of interest from interfering compounds (salts, phospholipids, etc.) that can suppress ionization in the mass spectrometer. A reversed-phase sorbent is chosen to retain the hydrophobic analytes.
-
Procedure:
-
Condition a reversed-phase SPE cartridge (e.g., Strata-X, 30 mg) by washing sequentially with 1 mL of methanol and 1 mL of water.
-
Acidify the supernatant from the homogenization step with water containing 0.1% formic acid to a final methanol concentration of <15%. This ensures the analytes are protonated and will bind efficiently to the SPE sorbent.
-
Load the diluted supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Dry the cartridge thoroughly under vacuum for 20 minutes.
-
Elute the analytes with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50-100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
-
Rationale: Chromatographic separation isolates the analyte from isomers and matrix components prior to detection by the mass spectrometer. Tandem MS (MS/MS) using Selected Reaction Monitoring (SRM) provides exquisite specificity by monitoring a unique precursor-to-product ion transition.
-
Procedure:
-
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size). Employ a gradient elution from a mobile phase A (Water with 0.1% formic acid) to mobile phase B (Acetonitrile/Methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Detection: Use SRM to monitor specific transitions for this compound (e.g., m/z 343.2 → specific fragments) and its corresponding internal standard. The detection limits for HDoHE isomers can be in the low picogram range.[19]
-
Quantification: Generate a calibration curve using known concentrations of an authentic standard spiked with the internal standard. Quantify the endogenous analyte by comparing its peak area ratio (analyte/internal standard) to the calibration curve.
-
Caption: Experimental workflow for quantifying this compound/HETE in tissues.
Part 4: Physiological Concentrations in Tissues
As outlined, robust data on this compound concentrations is sparse. However, the extensive study of 20-HETE provides valuable context for the expected concentration ranges of these potent mediators. They typically exist at low picomolar to nanomolar levels.
Table 1: Reported Concentrations of 20-HETE in Biological Fluids and Tissues
| Biological Matrix | Species | Condition | Concentration Range | Citation(s) |
| Plasma | Human | Acute Minor Ischemic Stroke | Mean: 1687 ± 158 pmol/L | [17] |
| Plasma | Human | Chronic Kidney Disease | ~150-250 pg/mL | [21] |
| Urine (as glucuronide) | Human | Healthy Smokers | Major HETE detected | [7] |
| Cerebral Tissue | Rat | Post-Ischemic Stroke | Elevated levels | [6] |
| Coronary Venous Plasma | Human | Post-Ischemia | Significant increases | [4] |
| Renal Microvessels | Rat | Normal | Produced and released | [15] |
Note: Concentrations can vary significantly based on the physiological or pathological state, species, and analytical method used.
Table 2: Reported Detections of this compound in Biological Samples
| Biological Matrix | Species | Condition | Finding | Citation(s) |
| Plasma | Rat | High Iodide-Induced Hypothyroidism | Significantly increased levels | [3] |
| Synovial Fluid | Human | Severe Rheumatoid Arthritis | Detected (53.49% frequency) | [5] |
| Plasma & Brain | Rat | Basal (Normal) | Detectable basal levels | [19] |
The data for this compound, while limited, confirm its presence in both circulation and specific tissues under various conditions. These findings strongly advocate for further research to establish its baseline physiological concentrations and explore its functional significance.
Conclusion
The ω-hydroxylated fatty acids, exemplified by the well-studied 20-HETE, are potent lipid signaling molecules with profound impacts on tissue homeostasis, particularly in the cardiovascular, renal, and nervous systems. Their biosynthesis via CYP4A/4F enzymes and signaling through receptors like GPR75 initiate cascades that regulate vascular tone, inflammation, and cellular growth. While the physiological concentrations of 20-HETE are established in the picomolar-to-nanomolar range, the corresponding data for its DHA-derived counterpart, this compound, is only beginning to emerge. The analytical frameworks, centered on robust LC-MS/MS protocols, are well-established and ready to be deployed for the critical task of elucidating the precise roles and concentrations of this compound in health and disease. This guide provides the foundational knowledge and methodological confidence for researchers to pursue this important frontier in lipid biology and drug development.
References
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- Cebrián-Torrejón, G., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples. MDPI.
- El-Sherbeni, A. A., et al. (2017). Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target. PubMed Central.
- Pascale, K. V., et al. (2022). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. PubMed Central.
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- Lee, H., et al. (2021). Activation of inflammation and resolution pathways of lipid mediators in synovial fluid from patients with severe rheumatoid arthritis compared with severe osteoarthritis. PubMed Central.
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- Derogis, P. B. M. C., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PubMed Central.
- Hochhauser, E., et al. (2016). The role of 20-HETE in cardiovascular diseases and its risk factors.
- Ye, G., et al. (2005). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites... in rat brain tissue.
- Garcia, V., & Schwartzman, M. L. (2018). 20-HETE in the regulation of vascular and cardiac function. PubMed.
- El-Sherbeni, A. A., et al. (2017). Clinical Implications of 20-Hydroxyeicosatetraenoic Acid in the Kidney, Liver, Lung and Brain: An Emerging Therapeutic Target. PubMed.
- Zhang, Y., et al. (2021).
- Garcia, V., et al. (2017). 20-hydroxyeicosatetraenoic acid causes endothelial dysfunction via eNOS uncoupling.
- Mori, T. A., et al. (2014). n-3 fatty acids reduce plasma 20-hydroxyeicosatetraenoic acid and blood pressure in patients with chronic kidney disease. Hypertension.
- Yang, Y., et al. (2016). 20-Hydroxyeicosatetraenoic Acid as a Predictor of Neurological Deterioration in Acute Minor Ischemic Stroke. Stroke.
- Alonso-Galicia, M., et al. (1999). Renal and cardiovascular actions of 20-hydroxyeicosatetraenoic acid and epoxyeicosatrienoic acids. Clinical and Experimental Pharmacology and Physiology.
- Staruschenko, A., et al. (2017). 20-Hydroxyeicosatetraenoic Acid (20-HETE) Modulates Canonical Transient Receptor Potential-6 (TRPC6) Channels in Podocytes. The Journal of Biological Chemistry.
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- Sisignano, M., et al. (2022). 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin. British Journal of Pharmacology.
- Tourdot, B., & Nicolaou, A. (2019). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. MDPI.
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An In-Depth Technical Guide to the Signaling Pathways Modulated by 20-HETE
A Note on the Topic: 20-HDoHE vs. 20-HETE
Dear Researcher,
Upon initiating an in-depth literature review for the requested topic, "signaling pathways modulated by this compound (20-hydroxy-docosahexaenoic acid)," it became evident that there is a significant scarcity of published, peer-reviewed data on this specific molecule. While some studies mention the detection of this compound and correlate its presence with certain physiological states, the molecular mechanisms and specific signaling pathways it modulates are not yet well-elucidated in the scientific literature.[1] This lack of detailed mechanistic information prevents the creation of an in-depth technical guide that would meet the rigorous standards of scientific integrity and causality required.
Conversely, the scientific landscape for 20-HETE (20-hydroxyeicosatetraenoic acid) , a structurally similar lipid mediator derived from arachidonic acid, is exceptionally rich and well-documented.[2][3][4][5][6][7] It is a pivotal signaling molecule with established roles in vascular function, inflammation, and cancer, acting through well-characterized pathways.
Given the potential for nomenclature confusion between these molecules and the depth of information available for 20-HETE, this guide has been expertly curated to focus on the signaling pathways modulated by 20-HETE . This pivot allows us to deliver a comprehensive, technically robust, and scientifically validated resource that aligns with the spirit and depth of your original request, providing actionable insights for researchers, scientists, and drug development professionals.
Abstract
20-Hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP)-derived metabolite of arachidonic acid, has emerged as a critical lipid mediator in a spectrum of physiological and pathophysiological processes.[2][7] Primarily synthesized by CYP enzymes of the CYP4A and CYP4F subfamilies, 20-HETE exerts profound effects on vascular tone, inflammation, angiogenesis, and cell proliferation.[3][8][9] Its actions are transduced through a complex network of signaling pathways, including the recently identified G-protein coupled receptor GPR75, and downstream cascades involving NF-κB, MAP kinases, and PI3K/Akt.[3][5][6][10] This guide provides a detailed exploration of these core signaling pathways, offering field-proven insights into experimental design and methodologies for investigating this potent eicosanoid.
Part 1: Foundational Biochemistry of 20-HETE
Biosynthesis and Metabolism
The primary pathway for 20-HETE production is the ω-hydroxylation of arachidonic acid, catalyzed by CYP4A and CYP4F enzymes.[3][8] In humans, CYP4A11 and CYP4F2 are the predominant synthases.[3][9] The expression and activity of these enzymes are tissue-specific and regulated by various factors, including hormones (e.g., androgens), cytokines, and hemodynamic forces.[3][5][7]
Once synthesized, 20-HETE can be further metabolized. A key route of inactivation involves conjugation to glucuronic acid by UDP-glucuronosyltransferases (UGTs) for excretion.[2] This metabolic clearance is a critical control point in regulating the local bioavailability and signaling activity of 20-HETE.
Figure 2: 20-HETE-induced NF-κB activation pathway.
Mitogenic and Angiogenic Signaling: MAPK and PI3K/Akt Pathways
20-HETE promotes cell proliferation and survival, key components of angiogenesis and tumor growth. [6]These effects are mediated by the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.
-
MAPK/ERK Pathway: 20-HETE stimulates the phosphorylation and activation of ERK1/2 (Extracellular signal-Regulated Kinases 1/2). [10]This cascade is often downstream of EGFR transactivation and leads to the activation of transcription factors that promote cell cycle progression and proliferation. [3]* PI3K/Akt Pathway: In certain contexts, such as in endothelial cells, 20-HETE activates the PI3K/Akt pathway. [6]Akt is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. This pathway is critical for the pro-angiogenic and protective effects of 20-HETE. [6] Causality: The decision to investigate MAPK vs. PI3K/Akt often depends on the biological question. For proliferation-focused studies (e.g., in cancer), ERK activation is a primary endpoint. For survival and angiogenesis assays, phospho-Akt levels are more informative.
Part 3: Experimental Methodologies: A Self-Validating System
Studying 20-HETE signaling requires a multi-pronged approach where results from one technique validate another.
Protocol: Investigating 20-HETE-Induced NF-κB Activation in Endothelial Cells (HUVECs)
This workflow provides a self-validating system, moving from broad cellular changes to specific protein-level events.
Step 1: Confirming Endothelial Activation (Functional Endpoint)
-
Assay: Cell-based ELISA for Intercellular Adhesion Molecule 1 (ICAM-1) expression.
-
Methodology:
-
Seed HUVECs in a 96-well plate and grow to confluence.
-
Starve cells in low-serum media for 4-6 hours.
-
Treat cells with vehicle control, 20-HETE (e.g., 10 nM - 1 µM), and a positive control (e.g., TNF-α). To demonstrate causality, include a co-treatment group with a 20-HETE synthesis inhibitor (e.g., HET0016) or a GPR75 antagonist.
-
Incubate for 6-12 hours.
-
Fix cells with 4% paraformaldehyde.
-
Block with 1% BSA.
-
Incubate with a primary antibody against human ICAM-1.
-
Incubate with an HRP-conjugated secondary antibody.
-
Add substrate (e.g., TMB) and measure absorbance at 450 nm.
-
-
Trustworthiness: A dose-dependent increase in ICAM-1 expression by 20-HETE, which is blocked by an inhibitor/antagonist, validates that the observed functional response is specific to the 20-HETE pathway.
Step 2: Assessing NF-κB Translocation (Cellular Mechanism)
-
Assay: Immunofluorescence Microscopy.
-
Methodology:
-
Grow HUVECs on glass coverslips.
-
Perform treatments as in Step 1, but for a shorter duration (e.g., 30-60 minutes).
-
Fix, permeabilize (0.1% Triton X-100), and block.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Counterstain nuclei with DAPI.
-
Mount coverslips and image using a fluorescence microscope.
-
-
Expertise & Logic: Observing a shift of p65 staining from cytoplasmic to nuclear upon 20-HETE treatment provides direct visual evidence of the key mechanistic step. This causally links the functional endpoint (ICAM-1 expression) to the upstream signaling event.
Step 3: Quantifying Pathway Activation (Molecular Mechanism)
-
Assay: Western Blot for Phospho-IκBα.
-
Methodology:
-
Grow HUVECs in 6-well plates.
-
Perform treatments for a very short duration (e.g., 5-15 minutes), as phosphorylation is a rapid and transient event.
-
Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Quantify protein concentration (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block membrane (e.g., 5% non-fat milk or BSA).
-
Incubate with a primary antibody against phospho-IκBα.
-
Strip and re-probe the membrane for total IκBα and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and detect using chemiluminescence.
-
-
Authoritative Grounding: An increase in the ratio of phospho-IκBα to total IκBα confirms the activation of the IKK complex, the most proximal event leading to NF-κB release. This molecular data provides the final, self-validating link in the chain of evidence.
Figure 3: A self-validating experimental workflow.
Part 4: Quantitative Data Summary
The biological activity of 20-HETE occurs at nanomolar to low micromolar concentrations. The table below summarizes representative quantitative data from the literature.
| Parameter | Biological Effect | Cell Type/System | Concentration/Value | Reference |
| NF-κB Activation | IκB Phosphorylation | Human Endothelial Cells | 2-5 fold increase at nM conc. | [10] |
| Endothelial Activation | ICAM-1 Expression | Human Endothelial Cells | 4-7 fold increase | [10] |
| Vascular Tone | Vasoconstriction | Renal/Cerebral Arteries | Potent constriction | [2] |
| Angiogenesis | Endothelial Proliferation | HUVECs | Stimulates proliferation |
References
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Fan, F., Ge, Y., & Roman, R. J. (2016). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Frontiers in Bioscience, 21(7), 1427-1451. [Link]
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Pascale, J. V., et al. (2018). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Prostaglandins & Other Lipid Mediators, 139, 30-42. [Link]
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Zhang, Y., et al. (2021). Increased Epoxyeicosatrienoic Acids and Hydroxyeicosatetraenoic Acids After Treatment of Iodide Intake Adjustment and 1,25-Dihydroxy-Vitamin D3 Supplementation in High Iodide Intake–Induced Hypothyroid Offspring Rats. Frontiers in Endocrinology, 12, 696085. [Link]
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Arnold, C., et al. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. Journal of Biological Chemistry, 285(43), 32720-32733. [Link]
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Fan, F., & Roman, R. J. (2016). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Semantic Scholar. [Link]
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Cheng, J., et al. (2007). 20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(11), 2336-2342. [Link]
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Lee, J. Y., et al. (2017). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. eScholarship, University of California. [Link]
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Miyata, N., & Roman, R. J. (2015). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. International Journal of Molecular Sciences, 16(12), 28193–28217. [Link]
-
Garcia, V., & Schwartzman, M. L. (2018). 20-HETE in the regulation of vascular and cardiac function. Pharmacology & Therapeutics, 186, 119-130. [Link]
-
Williams, J. M., & Roman, R. J. (2016). Vascular Actions of 20-HETE. Current Opinion in Nephrology and Hypertension, 25(1), 21-28. [Link]
-
Morin, C., Fortin, S., & Rousseau, E. (2011). 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries. American Journal of Physiology-Heart and Circulatory Physiology, 301(4), H1311-H1318. [Link]
-
Lasker, J. M., et al. (2000). Metabolism of arachidonic acid to 20-hydroxy-5,8,11,14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. Journal of Biological Chemistry, 275(51), 40113-40120. [Link]
-
Wikipedia. (n.d.). 20-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]
-
Zhang, Y., et al. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology, 12, 752914. [Link]
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The Dichotomous Role of 20-HDoHE in Inflammatory Responses: A Technical Guide for Researchers
Abstract
The resolution of inflammation is an active, mediator-driven process essential for tissue homeostasis and health. While the pro-inflammatory cascades involving arachidonic acid (AA) metabolites are well-characterized, the counter-regulatory and pro-resolving pathways orchestrated by omega-3 polyunsaturated fatty acids (PUFAs) are a frontier of intense research. Docosahexaenoic acid (DHA), a principal omega-3 PUFA, is the substrate for a diverse array of oxygenated metabolites, including the specialized pro-resolving mediators (SPMs) that actively terminate the inflammatory response.[1][2] Among these is 20-hydroxy-docosahexaenoic acid (20-HDoHE), a product of cytochrome P450-mediated ω-hydroxylation. This guide provides an in-depth technical examination of this compound, moving beyond a simple catalog of its effects to explore its complex, dichotomous role in inflammation. We will dissect its biosynthetic pathways, delve into its pro-inflammatory and pro-resolving functions, present validated experimental protocols for its study, and outline future research directions. This document is intended for researchers, scientists, and drug development professionals seeking to understand and therapeutically target the intricate lipid mediator networks governing inflammation.
The Omega-3 Axis: From Dietary Fatty Acid to Bioactive Mediator
Inflammation is not a passive process that simply fades away; it is actively resolved.[3][4] This paradigm shift was driven by the discovery of SPMs—a superfamily of lipid mediators, including resolvins, protectins, and maresins, derived from omega-3 PUFAs like DHA and eicosapentaenoic acid (EPA).[5][6] These molecules are potent agonists of resolution, acting in the picomolar to nanomolar range to stop neutrophil infiltration, enhance macrophage efferocytosis of apoptotic cells and debris, and promote tissue regeneration.[1]
DHA is the parent precursor to a significant branch of this pro-resolving family. Its metabolism gives rise to a cascade of bioactive products. This compound sits at a critical juncture in this cascade. While structurally similar to the potent pro-inflammatory and vasoconstrictive eicosanoid 20-hydroxyeicosatetraenoic acid (20-HETE) derived from the omega-6 fatty acid AA, this compound also serves as a key intermediate in the biosynthesis of more complex, bona fide anti-inflammatory molecules.[7][8] Understanding the enzymatic control of its production and its subsequent metabolic fate is therefore crucial to appreciating its net effect in an inflammatory milieu.
Biosynthesis and Metabolic Fate of this compound
The generation of this compound is not a random oxidation event but a tightly regulated enzymatic process. Its primary route of synthesis is through the ω-hydroxylation of DHA, a reaction catalyzed by specific cytochrome P450 (CYP) monooxygenases.
Primary Biosynthetic Pathway: Cytochrome P450
The principal enzymes responsible for the ω-hydroxylation of fatty acids belong to the CYP4A and CYP4F subfamilies.[9][10] These enzymes introduce a hydroxyl group at the terminal (ω) carbon of the fatty acid chain. While much of the research has focused on their role in metabolizing AA to 20-HETE, they exhibit activity towards DHA as well.
-
Key Enzymes: Human CYP4A11 and CYP4F2 are major catalysts of 20-HETE formation and are expressed in key metabolic tissues like the liver and kidney.[9] These enzymes are considered the primary drivers of this compound synthesis from DHA.
-
Cellular Sources: Various cells can synthesize this compound, including endothelial cells, vascular smooth muscle cells, platelets, and neutrophils.[7][11] The expression and activity of CYP4 enzymes can be upregulated by inflammatory stimuli, hypoxia, and certain cytokines, linking the production of this compound directly to the inflammatory microenvironment.[7][12]
Metabolic Conversion: A Pro-Resolving Intermediate
Crucially, this compound is not merely an endpoint metabolite. It is a substrate for other lipid-metabolizing enzymes, leading to the generation of more complex and potent mediators. Lipidomics analysis of inflammatory exudates has revealed that this compound can be further metabolized by 12/15-lipoxygenase (12/15-LOX) to form 14,20-dihydroxy-DHA (14,20-diHDoHE).[8] This dihydroxy metabolite has been shown to possess potent anti-inflammatory properties, notably the ability to block polymorphonuclear neutrophil (PMN) infiltration in vivo.[8]
This positions this compound as a pivotal intermediate: its initial formation may contribute to certain signaling events, but its rapid conversion via a separate enzymatic pathway channels the DHA metabolic flux towards a clear pro-resolving outcome.
Figure 2: Hypothesized pro-inflammatory signaling cascade of this compound.
Pro-Resolving and Anti-Inflammatory Functions
The primary evidence for the pro-resolving role of this compound lies in its function as a precursor to the potent anti-inflammatory lipid mediator 14,20-diHDoHE. [8]
-
Inhibition of Leukocyte Infiltration: The downstream metabolite, 14,20-diHDoHE, effectively blocks the infiltration of neutrophils in animal models of acute inflammation (e.g., zymosan-induced peritonitis). [8]This action is a hallmark of pro-resolving mediators and is critical for preventing excessive tissue damage and transitioning from the inflammatory to the healing phase. By serving as the substrate for this molecule, this compound is an essential component of this specific resolution pathway.
-
Presence in Resolving Exudates: The detection of this compound in inflammatory exudates during the resolution phase suggests its active involvement in this process. [13]Its temporal profile, appearing as pro-inflammatory signals wane and pro-resolving signals emerge, supports its role in the transition to resolution.
Methodologies for the Study of this compound
The study of lipid mediators like this compound requires sensitive and specific analytical techniques coupled with robust biological models. The low endogenous concentrations and isomeric complexity of these molecules present unique challenges.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive methodology for the identification and quantification of this compound in complex biological matrices.
Rationale for Methodological Choices:
-
Solid-Phase Extraction (SPE): SPE is employed to selectively extract lipids from the aqueous biological matrix (e.g., plasma, cell culture supernatant, tissue homogenate), remove interfering substances like salts and proteins, and concentrate the analytes prior to analysis. C18 cartridges are typically used due to the hydrophobic nature of fatty acid metabolites. [14]* Reversed-Phase Liquid Chromatography (RPLC): RPLC, using a C18 column, effectively separates the various HDoHE isomers based on subtle differences in polarity, which is critical as many isomers share the same mass-to-charge ratio (m/z).
-
Tandem Mass Spectrometry (MS/MS): MS/MS provides exceptional specificity and sensitivity. By using Selected Reaction Monitoring (SRM), a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and a characteristic product ion is monitored. This two-stage filtering process minimizes background noise and allows for accurate quantification at picogram levels. [15][16] Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value/Description | Rationale |
| Extraction | Solid-Phase Extraction (C18) | Isolates and concentrates lipids from aqueous samples. |
| LC Column | C18, e.g., 2.1 x 150 mm, 1.8 µm | Provides robust separation of hydrophobic lipid isomers. |
| Mobile Phase A | Water with 0.02% Formic Acid | Acid modifier promotes positive ionization. |
| Mobile Phase B | Acetonitrile/Methanol (80:20) | Organic solvent for eluting analytes from the C18 column. |
| Ionization Mode | Negative Electrospray (ESI-) | Carboxylic acid group readily deprotonates to form [M-H]⁻. |
| Precursor Ion (Q1) | m/z 343.2 | Represents the [M-H]⁻ ion of HDoHE. |
| Product Ion (Q3) | m/z 241.1 | A specific and stable fragment for quantification. [16] |
Protocol 1: General Workflow for this compound Extraction and Analysis
-
Sample Collection & Internal Standard Spiking: Collect biological sample (e.g., 500 µL plasma) into a tube containing an antioxidant (e.g., BHT) and a deuterated internal standard (e.g., this compound-d4) to correct for extraction losses and matrix effects.
-
Protein Precipitation & Acidification: Add 2 volumes of cold methanol to precipitate proteins. Centrifuge to pellet debris. Acidify the supernatant to pH ~3.5 with formic acid to ensure the carboxylic acid group of this compound is protonated for efficient SPE binding.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 volume of methanol followed by 1 volume of acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 1 volume of acidified water, followed by 1 volume of 30% methanol to remove polar impurities.
-
Elute the lipid mediators with 1 volume of methanol or ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50 µL) of the initial LC mobile phase (e.g., 63:37 Water:Acetonitrile).
-
LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system using the parameters outlined in Table 1. Quantify by comparing the peak area ratio of the endogenous analyte to the internal standard against a standard curve.
Figure 3: Standard experimental workflow for LC-MS/MS-based lipidomics.
In Vivo and In Vitro Models
-
In Vivo - Zymosan-Induced Peritonitis: This is a classic, self-resolving model of acute inflammation. Injecting zymosan (a yeast cell wall component) into the peritoneal cavity of a mouse elicits a robust and highly reproducible inflammatory response, characterized by massive neutrophil influx followed by a transition to a macrophage-dominant, pro-resolving phase. [8]By collecting peritoneal lavage fluid at various time points (e.g., 4h, 12h, 24h, 48h) and analyzing the lipid mediator profile via LC-MS/MS, researchers can map the temporal production of this compound and its metabolites, correlating their appearance with specific cellular events of the resolution phase.
-
In Vitro - Endothelial Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) or other vascular endothelial cells provide a controlled system to investigate the direct effects of this compound on the vasculature. [17]Cells can be treated with synthetic this compound, and endpoints such as the expression of adhesion molecules (ICAM-1, VCAM-1) via flow cytometry or western blot, the secretion of cytokines (IL-6, IL-8) via ELISA, and the activation of signaling pathways (NF-κB, ERK) via phosphoprotein analysis can be measured. This model is ideal for dissecting the pro-inflammatory potential of this compound.
Summary and Future Directions
This compound is not a simple pro- or anti-inflammatory molecule but a nuanced modulator whose function is dictated by enzymatic context.
-
As a Pro-inflammatory Signal: In settings where CYP450 enzymes are highly active and downstream LOX pathways are limited, this compound may act similarly to 20-HETE, promoting endothelial activation and contributing to the initial stages of inflammation.
-
As a Pro-resolving Intermediate: When cellular machinery such as 12/15-LOX is available, this compound serves as a critical precursor to 14,20-diHDoHE, channeling the flow of DHA metabolism towards an actively anti-inflammatory and pro-resolving outcome.
The future of research in this area will depend on answering several key questions:
-
Receptor Specificity: What is the full receptor profile for this compound and its downstream metabolite 14,20-diHDoHE? Does this compound signal through GPR75, and what receptor does 14,20-diHDoHE utilize to inhibit neutrophil migration?
-
Enzymatic Regulation: What are the precise factors that regulate the balance between CYP450-mediated production of this compound and 12/15-LOX-mediated conversion? Understanding this enzymatic switch is key to therapeutic manipulation.
-
Therapeutic Potential: Could selective inhibition of CYP4A/4F enzymes reduce pro-inflammatory signaling in certain chronic diseases? Conversely, could administration of this compound in combination with agents that promote its conversion to 14,20-diHDoHE be a novel pro-resolving therapy?
By continuing to unravel the complex biology of this compound, the scientific community can gain deeper insights into the fundamental mechanisms of inflammation resolution and develop novel therapeutic strategies that promote healing by emulating the body's own endogenous pathways.
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preliminary research on 20-HDoHE in neurological disorders
An In-depth Technical Guide to 20-Hydroxy-Docosahexaenoic Acid (20-HDoHE) in Neurological Disorders
Foreword: Charting a New Course in Neuro-Lipidomics
For decades, the narrative of lipid mediators in neurological injury has been dominated by metabolites of arachidonic acid (AA), such as prostaglandins and leukotrienes, often cast in the role of pro-inflammatory villains. A key player in this arena is 20-hydroxyeicosatetraenoic acid (20-HETE), a cytochrome P450 (CYP)-derived metabolite of AA known for its potent vasoconstrictive and pro-inflammatory actions, particularly in the context of ischemic stroke and traumatic brain injury.[1]
However, a paradigm shift is underway. As we deepen our understanding of the profound neuroprotective roles of docosahexaenoic acid (DHA), an essential omega-3 fatty acid, we must turn our attention to its downstream bioactive metabolites. This guide focuses on one such molecule: 20-hydroxy-docosahexaenoic acid (this compound) . As the direct DHA counterpart to 20-HETE, this compound is positioned at a critical nexus of neuroinflammation and resolution. Yet, it remains vastly understudied.
This document serves as a foundational guide for researchers, scientists, and drug development professionals venturing into this nascent field. It moves beyond a simple literature review to provide a technical and causal framework for investigation. We will synthesize what is known, infer logical pathways based on related molecules, and provide actionable experimental protocols to empower new research. Our objective is to catalyze the exploration of this compound, a lipid mediator with the potential to rewrite our understanding of injury and repair in the central nervous system.
Part 1: The Biochemical Identity of this compound
Biosynthesis: From DHA to a Bioactive Mediator
The generation of this compound is an enzymatic process that begins with the release of its parent fatty acid, DHA, from the sn-2 position of membrane phospholipids by phospholipase A₂ (PLA₂). This release is often triggered by cellular stress, such as excitotoxicity, oxidative stress, or mechanical injury.
While the specific enzymes responsible for the ω-hydroxylation of DHA in the brain have not been definitively identified, a strong body of evidence from studies on the analogous conversion of AA to 20-HETE points to the involvement of Cytochrome P450 enzymes of the CYP4A and CYP4F families .[2][3][4] These enzymes are known ω-hydroxylases that catalyze the addition of a hydroxyl group to the terminal (ω) carbon of long-chain fatty acids. Neurons and glial cells in the brain are known to express these enzymes and produce 20-HETE, making it highly probable they perform the same function on DHA.[5][6]
Metabolism and Degradation
The metabolic fate of this compound is currently unknown. However, drawing parallels from 20-HETE, it may be further metabolized by enzymes such as cyclooxygenases (COX) to form 20-hydroxy prostaglandins or conjugated by uridine 5′-diphosphoglucuronosyltransferase (UGT) for excretion.[5] Understanding its degradation pathway is critical for assessing its bioavailability and duration of action in a therapeutic context.
Part 2: The Dichotomous Role of this compound in Neurological Function
The central question surrounding this compound is its function: is it a damaging, pro-inflammatory agent like its counterpart 20-HETE, or is it a protective, pro-resolving mediator aligned with its precursor, DHA? Current evidence is sparse but tantalizing, suggesting a complex, context-dependent role.
Evidence from Traumatic Brain Injury (TBI)
The most direct evidence for the involvement of this compound in neurological disorders comes from studies on TBI. Using a mouse model, researchers have shown that levels of several monohydroxy DHA derivatives, including this compound, increase significantly in the brain within hours of injury and remain elevated for at least 48 hours.[7]
| Time Post-TBI | Change in this compound Level (Relative Intensity vs. Control) |
| 1 hour | Increased |
| 24 hours | Near-peak elevation |
| 48 hours | Sustained high elevation |
| Table 1: Temporal profile of this compound in the mouse brain following controlled cortical impact TBI. Data synthesized from published charts.[7] |
This sustained increase demonstrates that this compound is an active component of the metabolic response to neural trauma. However, its elevation could be interpreted in two ways:
-
A Marker of Damage: Its production could be part of the pathological cascade, contributing to secondary injury mechanisms.
-
A Component of the Resolution Response: Its synthesis could be an endogenous attempt to quell neuroinflammation and initiate repair, consistent with the known roles of other DHA-derived specialized pro-resolving mediators (SPMs) like resolvins and protectins.[8][9]
Inhibiting 20-HETE synthesis (which may also impact this compound) has been shown to be neuroprotective in TBI models, reducing neuronal apoptosis and mitochondrial dysfunction.[10][11] This suggests that ω-hydroxylated lipids, as a class, may have damaging effects, but further research is needed to dissect the specific actions of this compound.
Putative Signaling Mechanisms and Receptors
No specific receptor for this compound has been identified. However, based on the pharmacology of 20-HETE, two primary candidates emerge:
-
G-Protein Coupled Receptor 75 (GPR75): Recently identified as a receptor for 20-HETE, GPR75 activation is linked to vascular smooth muscle contraction and hypertension.[3][12] Given the structural similarity, it is plausible that this compound could also bind to GPR75, perhaps acting as an antagonist or a biased agonist, which could explain a potentially protective effect.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): 20-HETE is a known endogenous activator of TRPV1 channels, which are involved in sensory neuron activation and neurogenic inflammation.[5][13] If this compound also interacts with this channel, it could play a significant role in modulating neuronal excitability and pain signaling after injury.
Hypothesized Roles in Other Neurological Disorders
-
Ischemic Stroke: The role of 20-HETE in exacerbating ischemic injury is well-established.[1][14] A critical research question is whether this compound has an opposing, neuroprotective effect. DHA itself is known to be protective in stroke models, reducing inflammation and oxidative stress.[15] An imbalance in the ratio of 20-HETE to this compound could be a key determinant of stroke outcome.
-
Alzheimer's Disease (AD): Patients with AD have significantly lower levels of DHA in their brains.[16][17] This depletion necessarily means a reduced capacity to produce DHA-derived metabolites, including this compound. Given the neuroinflammatory component of AD, the loss of potentially pro-resolving mediators derived from DHA could be a contributing factor to disease progression. While studies link higher omega-3 levels to lower AD risk, the specific role of metabolites like this compound is an unexplored frontier.[18][19]
Part 3: Methodologies for the Investigation of this compound
Advancing our understanding of this compound requires robust and validated methodologies for its detection and functional characterization.
Quantification in Brain Tissue via LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the specific and sensitive quantification of lipid mediators. The following protocol provides a framework for analyzing this compound in neural tissue, adapted from established methods for HDoHE isomers.[20]
Step-by-Step Protocol:
-
Tissue Homogenization:
-
Flash-freeze brain tissue (e.g., hippocampus, cortex) in liquid nitrogen immediately after dissection to halt enzymatic activity.
-
Weigh the frozen tissue (~50-100 mg).
-
Homogenize in ice-cold methanol containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
-
Internal Standard Spiking:
-
Causality: To account for sample loss during extraction and for variations in ionization efficiency, a stable isotope-labeled internal standard (e.g., this compound-d₄) must be added to each sample before extraction. This is critical for accurate quantification.
-
Add a known amount of the internal standard to the homogenate.
-
-
Solid Phase Extraction (SPE) for Lipid Class Separation:
-
Condition a C18 SPE cartridge with methanol, followed by water.
-
Load the acidified (pH ~3.5) sample homogenate onto the cartridge.
-
Wash the cartridge with a low-polarity solvent (e.g., water/methanol mix) to remove salts and polar contaminants.
-
Elute the free fatty acids, including this compound, with a non-polar solvent like methyl formate or ethyl acetate.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 methanol:water).
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase C18 column to separate the isomers.
-
Mass Spectrometry: Operate the triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Selected Reaction Monitoring (SRM): This is the key to specificity and sensitivity. Monitor the specific transition from the parent ion (precursor) to a unique fragment ion (product).
-
Causality: The precursor ion is the deprotonated molecule [M-H]⁻. Collision-induced dissociation in the second quadrupole fragments this ion in a predictable way. By monitoring a specific, high-intensity fragment, we can distinguish this compound from other molecules of the same mass.
-
-
| Parameter | Recommended Setting |
| LC Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile/Isopropanol with 0.1% formic acid |
| Ionization Mode | Negative ESI |
| Precursor Ion [M-H]⁻ | m/z 343.2 |
| Product Ion (SRM) | m/z 325.2 (loss of H₂O) or other specific fragments |
| Internal Standard | m/z 347.2 → specific fragment |
| Table 2: Example LC-MS/MS parameters for this compound analysis. |
In Vitro Assessment of this compound's Inflammatory Function
This protocol allows for the direct assessment of this compound's effect on key inflammatory cells in the CNS, such as microglia.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a microglial cell line (e.g., BV-2) or primary microglia in appropriate media.[21]
-
Plate cells at a suitable density and allow them to adhere overnight.
-
-
Pre-treatment with this compound:
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for a set period (e.g., 1-2 hours).
-
Causality: This pre-incubation allows this compound to engage with any potential receptors and initiate signaling cascades before the inflammatory challenge.
-
-
Inflammatory Stimulation:
-
Endpoint Analysis (6-24 hours post-stimulation):
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines using ELISA or multiplex assays. A reduction in pro-inflammatory cytokines would suggest a pro-resolving role for this compound.
-
Gene Expression: Lyse the cells and extract RNA. Perform quantitative PCR (qPCR) to measure the expression of inflammatory genes (e.g., Tnf, Il6, Nos2) and markers of microglial activation states (M1 vs. M2).[24]
-
Nitric Oxide Production: Measure nitrite levels in the supernatant using the Griess assay as an indicator of nitric oxide synthase (iNOS) activity.
-
Part 4: Future Directions and Conclusion
The study of this compound in neurological disorders is in its infancy, representing a field rich with opportunity. While the groundwork laid by research into 20-HETE and DHA provides a strong starting point, critical questions remain.
Key Research Imperatives:
-
Definitive Functional Characterization: Does this compound promote or resolve neuroinflammation? Answering this requires direct testing using the in vitro protocols described and validation in in vivo models of stroke and AD.
-
Receptor Identification: Is GPR75 or TRPV1 a true receptor for this compound? Receptor binding assays and functional studies in knockout cell lines or animals are essential.
-
Enzymatic Synthesis: Which specific CYP4F or CYP4A isoforms are responsible for this compound production in the brain? This knowledge is crucial for developing specific inhibitors or inducers.
-
Clinical Correlation: Are levels of this compound altered in the CSF or plasma of patients with TBI, stroke, or AD? This would establish its relevance as a potential biomarker.
This compound is not merely another lipid metabolite; it is the embodiment of a critical knowledge gap in neurobiology. It sits at the intersection of the damaging cascades initiated by arachidonic acid and the protective pathways offered by docosahexaenoic acid. Its structural similarity to the pro-inflammatory 20-HETE and its origin from the neuroprotective DHA create a compelling scientific dichotomy. By applying the rigorous biochemical and functional methodologies outlined in this guide, the research community is now equipped to unravel the true role of this compound, potentially unlocking a novel class of therapeutic targets for the most challenging neurological disorders.
References
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20-HETE synthesis inhibition attenuates traumatic brain injury-induced mitochondrial dysfunction and neuronal apoptosis via the SIRT1/PGC-1α pathway: A translational study. (2020). PubMed. Available at: [Link]
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Administration of a 20-Hydroxyeicosatetraenoic Acid Synthesis Inhibitor Improves Outcome in a Rat Model of Pediatric Traumatic Brain Injury. (2019). PubMed. Available at: [Link]
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Neural Resilience to Traumatic Brain Injury: Identification of Bioactive Metabolites of Docosahexaenoic Acids Involved in Neurop. (N.D.). DTIC. Available at: [Link]
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Upregulation of 20-HETE Synthetic Cytochrome P450 Isoforms by Oxygen-Glucose Deprivation in Cortical Neurons. (2015). PubMed. Available at: [Link]
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The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. (2013). PubMed Central. Available at: [Link]
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Neural Resilience to Traumatic Brain Injury: Identification of Bioactive Metabolites of Docosahexaenoic Acids Involved in Neurop. (N.D.). DTIC. Available at: [Link]
-
Involvement of Microglia in Neurodegenerative Diseases: Beneficial Effects of Docosahexahenoic Acid (DHA) Supplied by Food or Combined with Nanoparticles. (2022). MDPI. Available at: [Link]
-
20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin. (2022). PubMed. Available at: [Link]
-
An Overview of in vitro Methods to Study Microglia. (2018). PubMed Central. Available at: [Link]
-
20-Hydroxyeicosatetraenoic Acid as a Predictor of Neurological Deterioration in Acute Minor Ischemic Stroke. (2016). PubMed. Available at: [Link]
-
Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. (2000). PubMed. Available at: [Link]
-
20-HETE Enzymes and Receptors in the Neurovascular Unit: Implications in Cerebrovascular Disease. (2020). PubMed Central. Available at: [Link]
-
The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. (2021). NIH. Available at: [Link]
-
Increased 20-HETE Signaling Suppresses Capillary Neurovascular Coupling After Ischemic Stroke in Regions Beyond the Infarct. (2020). Frontiers. Available at: [Link]
-
Unesterified docosahexaenoic acid is protective in neuroinflammation. (2014). PubMed. Available at: [Link]
-
Roles of Fatty Acids in Microglial Polarization: Evidence from In Vitro and In Vivo Studies on Neurodegenerative Diseases. (2022). MDPI. Available at: [Link]
-
Blockade of 20-hydroxyeicosatetraenoic acid receptor lowers blood pressure and alters vascular function in mice with smooth muscle-specific overexpression of CYP4A12-20-HETE synthase. (2022). PubMed. Available at: [Link]
-
Docosahexaenoic acid reduces cellular inflammatory response following permanent focal cerebral ischemia in rats. (2013). PubMed. Available at: [Link]
-
Omega-3 Fatty Acids in Early Prevention of Inflammatory Neurodegenerative Disease: A Focus on Alzheimer's Disease. (2013). PubMed Central. Available at: [Link]
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Modulating the inflammatory properties of activated microglia with Docosahexaenoic acid and Aspirin. (2013). PubMed Central. Available at: [Link]
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Study links certain fatty acids in blood to decreased Alzheimer's risk. (2024). PsyPost. Available at: [Link]
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Lipids and Alzheimer's Disease. (2016). MDPI. Available at: [Link]
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The Relationship of Omega-3 Fatty Acids with Dementia and Cognitive Decline: Evidence from Prospective Cohort Studies of Supplementation, Dietary Intake, and Blood Markers. (2023). PubMed. Available at: [Link]
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Methodological & Application
protocol for extracting 20-HDoHE from plasma samples
Quantitative Profiling of 20-HDoHE from Human Plasma: A Validated Protocol for Extraction and Analysis
Abstract
This application note provides a comprehensive, field-proven protocol for the extraction and subsequent quantification of 20-hydroxy-4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid (this compound) from human plasma samples. This compound is a critical omega-3 fatty acid-derived lipid mediator, or docosanoid, generated from docosahexaenoic acid (DHA).[1] As a potential marker of oxidative stress and a bioactive molecule in various physiological and pathological processes, its accurate measurement is paramount.[1] This guide emphasizes pre-analytical best practices to ensure sample integrity, a detailed solid-phase extraction (SPE) methodology for robust analyte recovery, and guidelines for quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and reproducible method for this compound analysis.
Introduction: The Significance of this compound
Docosahexaenoic acid (DHA) is a polyunsaturated fatty acid (PUFA) highly enriched in tissues like the brain and retina.[2] Its susceptibility to oxidation leads to the formation of a diverse family of bioactive metabolites, including the hydroxydocosahexaenoic acids (HDoHEs).[2] this compound is a prominent member of this family, produced via enzymatic pathways involving cytochrome P450 (CYP) enzymes or through non-enzymatic autoxidation.[1]
The precise biological role of this compound is an active area of investigation, with evidence suggesting its involvement in signaling pathways related to inflammation, vascular function, and cellular homeostasis. Consequently, the ability to accurately measure circulating levels of this compound in plasma is a critical tool for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions. This protocol addresses the significant challenges in analyzing such lipid mediators, which are often present at low concentrations and are susceptible to artificial generation and degradation.[3]
Critical Pre-Analytical Considerations: Preserving Sample Integrity
The reliability of lipid mediator quantification begins long before the extraction process. Eicosanoids and docosanoids are particularly prone to ex vivo distortions during sample collection and handling.[4][5] Adherence to strict pre-analytical protocols is non-negotiable for generating meaningful and reproducible data.
Core Principles:
-
Prevent Artificial Generation: Platelet activation during blood collection can artificially elevate levels of certain oxidized lipids.[6] Similarly, improper handling can induce non-enzymatic oxidation.
-
Minimize Degradation: Endogenous enzymes in blood can degrade analytes. Prompt processing and cold temperatures are essential.[7]
-
Ensure Stability: Long-term storage conditions are critical to prevent degradation over time.[8]
Recommended Sample Handling Protocol:
-
Collection: Collect whole blood into tubes containing an anticoagulant, preferably K3EDTA.[5]
-
Immediate Cooling: Place the blood collection tubes on ice immediately after drawing.[5][7] This step is crucial to slow down enzymatic activity.
-
Prompt Centrifugation: Separate plasma from blood cells by centrifugation as soon as possible (ideally within 30 minutes).[8][9] Centrifuge at approximately 2000 x g for 10-15 minutes at 4°C.[5]
-
Aliquoting: Carefully transfer the plasma supernatant to fresh, pre-chilled polypropylene tubes. Avoid disturbing the buffy coat.
-
Flash-Freezing: Immediately flash-freeze the plasma aliquots in liquid nitrogen.[7]
-
Long-Term Storage: Store plasma samples at -80°C until analysis.[7][8] Storage at -20°C is inadequate and can lead to significant analyte degradation.[8]
-
Avoid Freeze-Thaw Cycles: Repeated freeze-thaw cycles can result in the formation of eicosanoids and should be avoided.[8] Aliquot plasma into single-use volumes before the initial freezing.
Principle of the Method: Solid-Phase Extraction (SPE)
This protocol employs Solid-Phase Extraction (SPE) using a C18 reversed-phase sorbent.[6][10] This technique is highly effective for separating lipophilic analytes like this compound from the complex, protein-rich plasma matrix.[6][11]
The process involves four key stages:
-
Protein Precipitation & Analyte Stabilization: Cold methanol is used to precipitate plasma proteins and release protein-bound lipids.
-
Sample Loading: The acidified sample is loaded onto a pre-conditioned C18 cartridge. The acidic conditions ensure that the carboxylic acid moiety of this compound is protonated, increasing its retention on the nonpolar sorbent.
-
Washing: A polar solvent (e.g., water or low-percentage methanol) is used to wash away salts, phospholipids, and other hydrophilic impurities.
-
Elution: A nonpolar organic solvent is used to disrupt the interaction between this compound and the C18 sorbent, eluting the purified analyte.
Workflow Diagram: this compound Extraction from Plasma
Caption: Workflow for this compound extraction from plasma.
Materials and Reagents
-
Equipment:
-
Benchtop centrifuge with 4°C capability
-
Vortex mixer
-
Evaporation system (e.g., nitrogen stream evaporator)
-
Pipettes and tips
-
Glass conical tubes (15 mL)
-
SPE vacuum manifold
-
-
Chemicals & Solvents:
-
Methanol (LC-MS grade)
-
Ethyl Acetate (LC-MS grade)
-
Hexane (LC-MS grade)
-
Methyl Formate (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid or Acetic Acid (LC-MS grade)
-
-
Standards & Consumables:
Detailed Step-by-Step Extraction Protocol
Note: Perform all steps on ice or at 4°C where possible to minimize analyte degradation.
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma samples on ice.
-
In a glass tube, add 500 µL of plasma.
-
Spike the sample with the internal standard (e.g., 10 µL of a 1 µg/mL solution of 20-HETE-d6). The amount and concentration of the IS should be optimized based on instrument sensitivity.[14] Vortex briefly. This step is crucial for correcting for analyte loss during sample preparation and for instrumental variability.[12]
-
-
Protein Precipitation:
-
Add two volumes of ice-cold methanol (1 mL) to the plasma.[10]
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate at -20°C for at least 60 minutes to maximize protein precipitation.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the tubes at 3000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a new glass tube.
-
-
Acidification and Dilution:
-
Dilute the supernatant with LC-MS grade water to a final methanol concentration of <15%. For 1.5 mL of supernatant, this typically requires adding ~8.5 mL of water.
-
Acidify the diluted sample to a pH of approximately 3.5 by adding dilute formic or acetic acid. This ensures the protonation of this compound for optimal binding to the SPE sorbent.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Place C18 SPE cartridges on the vacuum manifold. Condition the cartridges by sequentially passing 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not let the cartridges go dry.
-
Sample Loading: Slowly load the acidified supernatant onto the conditioned C18 cartridge.
-
Washing Step 1 (Polar Impurities): Wash the cartridge with 2 mL of LC-MS grade water to remove salts and other highly polar compounds.
-
Washing Step 2 (Non-polar Impurities): Wash the cartridge with 2 mL of hexane to remove neutral lipids like triglycerides that can cause ion suppression.[10]
-
Drying: Dry the cartridge under vacuum for 10-20 minutes to remove residual wash solvents.
-
Elution: Elute the this compound and other docosanoids into a clean collection tube using 2 mL of methyl formate or ethyl acetate.[10]
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen or argon. Avoid excessive heat to prevent analyte degradation.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., 50:50 Methanol:Water). Vortex briefly and transfer to an autosampler vial.
-
Quantification by LC-MS/MS
Final analysis is performed using a liquid chromatography system coupled to a triple-quadrupole mass spectrometer.[2][15]
-
Chromatography: Separation is typically achieved using a C18 reversed-phase column with a gradient elution.
-
Mobile Phase: A common mobile phase consists of Water with 0.1% acetic acid (A) and Acetonitrile/Methanol with 0.1% acetic acid (B).[3]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is used, as it is highly sensitive for molecules with carboxylic acid groups.[2]
-
Detection: Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte (this compound) and the internal standard.[15]
| Parameter | Typical Value / Description |
| Analyte | This compound |
| Precursor Ion (m/z) | 343.2 (corresponding to [M-H]⁻) |
| Product Ion (m/z) | Specific fragment ions must be determined empirically.[2][11] |
| Internal Standard | e.g., 20-HETE-d6 |
| IS Precursor Ion (m/z) | 325.2 (for 20-HETE-d6) |
| IS Product Ion (m/z) | e.g., 281.2 |
| LC Column | C18, ~2.1 x 100 mm, <3 µm particle size |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
Conclusion
This application note details a robust and reliable workflow for the extraction of this compound from plasma. The emphasis on stringent pre-analytical sample handling is critical for preventing artifactual results and ensuring data integrity. The described solid-phase extraction protocol effectively isolates this compound from complex biological matrix components, yielding a clean extract suitable for sensitive quantification by LC-MS/MS. By incorporating a suitable deuterated internal standard, this method allows for accurate and reproducible measurement, providing researchers with a powerful tool to investigate the role of this important lipid mediator in health and disease.
References
- National Institutes of Health (NIH). (n.d.). Metabolomics-Lipidomics of Eicosanoids and Docosanoids Generated By Phagocytes.
-
Kim, H. Y., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS ONE, 8(10), e77561. Available at: [Link]
-
Cajka, T., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples. Metabolites, 9(6), 115. Available at: [Link]
-
Lipidomics Standards Initiative. (n.d.). Preanalytics. Retrieved from [Link]
-
Yang, J., et al. (2015). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. International Journal of Molecular Sciences, 16(12), 28726–28738. Available at: [Link]
-
Schäfer, A., et al. (2023). Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research. Journal of Mass Spectrometry and Advances in the Clinical Lab, 28, 35-46. Available at: [Link]
-
Balazy, M., & Murphy, R. C. (1992). Quantitation of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) produced by human polymorphonuclear leukocytes using electron capture ionization gas chromatography/mass spectrometry. Biological Mass Spectrometry, 21(5), 249-253. Available at: [Link]
-
Schäfer, A., et al. (2023). Pre-analytical Sample Handling Standardization for Reliable Measurement of Metabolites and Lipids in LC-MS-based Clinical Research. ResearchGate. Available at: [Link]
-
Kuhlmann, I., et al. (2016). Preanalytical Investigation of Polyunsaturated Fatty Acids and Eicosanoids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry. Therapeutic Drug Monitoring, 38(4), 525-534. Available at: [Link]
-
Nagler, M., et al. (2022). Ex vivo instability of lipids in whole blood: preanalytical recommendations for clinical lipidomics studies. Journal of Lipid Research, 63(3), 100171. Available at: [Link]
-
Kotha, S. R., et al. (2019). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Biomedical Chromatography, 33(5), e4487. Available at: [Link]
-
Wang, J., et al. (2006). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites...in rat brain tissue. Journal of Chromatography B, 837(1-2), 43-52. Available at: [Link]
-
Shimadzu Corporation. (n.d.). Comparison of quantitative eicosanoids profiling in human plasma and serum by ultra-fast multiple reaction monitoring. Retrieved from [Link]
-
Han, X., & Gross, R. W. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 53(8), 1547–1557. Available at: [Link]
-
Zhang, Y., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Scientific Reports, 12(1), 18918. Available at: [Link]
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- 3. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of 20-HDoHE in Biological Matrices
A Senior Application Scientist's Guide to High-Purity Standards and Robust LC-MS/MS Methodology
Abstract
This guide provides a comprehensive framework for the accurate and reproducible quantification of 20-hydroxy-4Z,7Z,10Z,13Z,16Z,18E-docosahexaenoic acid (20-HDoHE) in biological samples. As a key cytochrome P450 (CYP) pathway metabolite of docosahexaenoic acid (DHA), this compound is implicated in crucial physiological and pathophysiological processes, including the regulation of vascular tone.[1][2][3] Its accurate measurement is paramount for researchers in pharmacology, physiology, and drug development. This document details the critical importance of analytical standards, provides a step-by-step protocol for solid-phase extraction (SPE), and outlines a validated LC-MS/MS method, emphasizing the scientific rationale behind each procedural choice to ensure data integrity and trustworthiness.
Introduction: The Significance of this compound
Docosahexaenoic acid (DHA) is an omega-3 polyunsaturated fatty acid highly abundant in the brain and retina.[4] Its metabolites, generated via enzymatic pathways, are potent signaling molecules. This compound is a prominent metabolite produced from the ω-hydroxylation of DHA by cytochrome P450 enzymes.[5] Analogous to its arachidonic acid-derived counterpart, 20-HETE, this compound is involved in vital biological functions.[1][3][6] Specifically, 20-HETE is known to be a potent vasoconstrictor that regulates blood flow and pressure, and it is implicated in conditions like hypertension and stroke.[2][6] Given the structural similarity, precise measurement of this compound is essential for elucidating its specific roles in health and disease.
The analytical challenge lies in the low endogenous concentrations of this compound and the complexity of biological matrices, which are rich in interfering lipids. Therefore, a highly selective and sensitive method, underpinned by the use of well-characterized analytical standards, is not just recommended—it is required.
The Cornerstone of Quantification: Analytical Standards
Quantitative accuracy is impossible without a reliable reference standard. The standard serves as the benchmark against which all unknown sample concentrations are measured. For this compound analysis, two types of standards are essential.
Certified Reference Standard (CRS)
The CRS is a high-purity, non-labeled version of the analyte used to build the calibration curve. Its purpose is to establish the relationship between instrument response and concentration.
-
Why Purity Matters: Any impurity in the standard will introduce a proportional error in the quantification of all samples. A standard with 95% purity will lead to a ~5% underestimation of the true concentration. Always obtain a Certificate of Analysis (CoA) for your standard to verify its purity and identity.
-
Handling and Storage: this compound, like other polyunsaturated fatty acids, is susceptible to oxidation.[5] It should be stored at -20°C or lower, preferably in an amber vial under an inert gas like argon or nitrogen.[5][7] Solutions should be prepared in a degassed solvent, such as ethanol or acetonitrile.
Stable Isotope-Labeled Internal Standard (SIL-IS)
A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H/Deuterium, ¹³C). The SIL-IS is chemically identical to the analyte and thus co-behaves throughout the entire analytical process—from extraction to ionization.[8] However, its increased mass allows it to be distinguished by the mass spectrometer.
-
The Causality of Correction: The SIL-IS is added to every sample, calibrator, and quality control (QC) at a known, fixed concentration at the very beginning of the sample preparation process. Any sample loss during extraction, or any suppression/enhancement of the ionization signal in the mass spectrometer (matrix effects), will affect the analyte and the SIL-IS proportionally.[8][9] By calculating the ratio of the analyte signal to the SIL-IS signal, these variations are normalized, leading to a dramatic improvement in precision and accuracy.[9][10] The use of a SIL-IS is considered best practice and is a requirement in regulated bioanalysis.[9][10]
Table 1: Recommended Analytical Standards for this compound Analysis
| Standard Type | Compound Name | Supplier Example | Part Number Example | Key Considerations |
| Reference Standard | (±)this compound | Cayman Chemical | 90906-41-5 (CAS) | Purity ≥98%. Store at -20°C.[5] |
| Internal Standard | 20-HETE-d6 | Cayman Chemical | 390030 | Purity ≥99% deuterated forms.[11] Co-elutes with this compound. |
Note: While a this compound-specific SIL-IS is ideal, a closely related structure like 20-HETE-d6 can be a suitable surrogate if it demonstrates similar extraction recovery and ionization efficiency.
Experimental Workflow: From Sample to Signal
A robust and reproducible workflow is critical for minimizing variability. The following sections outline a validated protocol for the analysis of this compound from human plasma or serum.
Workflow Visualization
The diagram below illustrates the complete analytical process, highlighting key stages and quality control checkpoints.
Caption: End-to-end workflow for this compound quantification.
Detailed Protocol: Solid-Phase Extraction (SPE)
SPE is preferred over liquid-liquid extraction because it is more selective, uses less solvent, and can be easily automated.[12] This protocol is optimized for C18 reverse-phase cartridges, which retain hydrophobic molecules like this compound.
Materials:
-
C18 SPE Cartridges (e.g., Waters Sep-Pak, Agilent Bond Elut)
-
2M Hydrochloric Acid (HCl)
-
HPLC-grade Methanol, Water, Hexane, and Ethyl Acetate
-
Internal Standard working solution (e.g., 20-HETE-d6 at 20 ng/mL)
-
Vortex mixer and Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Thawing & Spiking: Thaw plasma/serum samples on ice to prevent enzymatic activity. To 200 µL of sample in a polypropylene tube, add 10 µL of the SIL-IS working solution. Vortex briefly.
-
Protein Precipitation & Acidification: Add 600 µL of cold methanol to precipitate proteins. Vortex for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube. Add deionized water to bring the total volume to ~2 mL and adjust the pH to ~3.5 with 2M HCl.[13]
-
Rationale: Acidification protonates the carboxylic acid group on this compound, making the molecule neutral and increasing its retention on the nonpolar C18 sorbent.
-
-
SPE Cartridge Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.[13]
-
Rationale: Methanol solvates the C18 chains, and water prepares the sorbent for the aqueous sample.
-
-
Sample Loading: Load the acidified supernatant onto the conditioned cartridge at a slow flow rate (~1 mL/min).
-
Washing: a. Wash with 5 mL of water (acidified to pH 3.5) to remove salts and polar interferences. b. Wash with 5 mL of hexane to remove highly nonpolar lipids that could interfere with analysis.[13]
-
Rationale: These washes selectively remove interfering compounds while the analyte of interest remains bound to the sorbent.
-
-
Elution: Elute the this compound and SIL-IS from the cartridge with 5 mL of ethyl acetate or methyl formate into a clean collection tube.[12][13]
-
Drying and Reconstitution: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.[12] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 Methanol:Water). Vortex thoroughly to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Method
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides the highest degree of sensitivity and selectivity for quantifying low-abundance analytes in complex matrices.[4][14] The method uses a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
The Logic of MRM: In MRM, the first quadrupole (Q1) is set to isolate only the parent ion (precursor ion) of the target analyte (e.g., m/z 343.2 for this compound). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (product ion). This two-stage filtering (Q1 -> Q3) is highly specific and virtually eliminates background noise, enabling picogram-level detection.[4]
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides superior peak resolution and shorter run times compared to standard HPLC. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Offers excellent retention and separation for lipids. |
| Mobile Phase A | 0.1% Acetic Acid in Water | Acid modifier promotes better peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile/Methanol (90:10) with 0.1% Acetic Acid | Strong organic solvent for eluting hydrophobic compounds.[15] |
| Gradient | 30% B to 95% B over 10 min | A typical gradient for separating a wide range of eicosanoids.[15] |
| Flow Rate | 0.3 mL/min | Standard flow rate for 2.1 mm ID columns. |
| Injection Volume | 5-10 µL | Balances sensitivity with potential for column overloading. |
| MS Ionization | Electrospray Ionization, Negative Mode (ESI-) | The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, providing high sensitivity.[4] |
| Capillary Voltage | ~3.0 kV | Optimized for stable spray and ion generation. |
| Desolvation Temp. | ~500 °C | Efficiently removes solvent from droplets to form gas-phase ions.[4] |
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 343.2 | 299.2 / 159.1 | 50 | -15 / -25 |
| 20-HETE-d6 (IS) | 325.3 | 280.3 / 119.1 | 50 | -15 / -25 |
Note: MRM transitions and collision energies must be empirically optimized on your specific instrument for maximum sensitivity. The precursor ion for this compound is [M-H]⁻. Product ions often correspond to neutral losses or specific cleavages.
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. Bioanalytical method validation ensures the data produced is reliable. Key parameters should be assessed according to regulatory guidelines such as those from the FDA.[16][17][18][19]
-
Linearity & Range: The concentration range over which the instrument response is proportional to the analyte concentration. A calibration curve with at least 6 non-zero points should be prepared daily. An R² value >0.99 is expected.
-
Accuracy & Precision: Assessed by analyzing QC samples at low, medium, and high concentrations in at least five replicates. Accuracy (%RE) should be within ±15% (±20% at the LLOQ), and precision (%CV) should be ≤15% (≤20% at the LLOQ).
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. Assessed by analyzing at least six different blank matrix sources.
-
Stability: The stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).
By rigorously validating these parameters, the resulting protocol becomes a self-validating system, ensuring that every measurement is scientifically sound and defensible.
References
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FDA. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
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FDA. (2001). Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
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HHS.gov. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. U.S. Department of Health and Human Services. [Link]
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Derogis, P. B. M., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS ONE, 8(10), e77561. [Link]
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López-Bascón, M. A., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples. Molecules, 24(12), 2292. [Link]
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Wikipedia. (n.d.). 20-Hydroxyeicosatetraenoic acid. [Link]
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Guo, L., et al. (2006). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytical Biochemistry, 351(1), 14-25. [Link]
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Yuan, T., et al. (2019). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Pharmaceutical and Biomedical Analysis, 174, 532-542. [Link]
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Cheng, J., et al. (2017). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Journal of Molecular Signaling, 12, 1. [Link]
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Falck, J. R., et al. (1992). Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. British Journal of Pharmacology, 106(2), 267–274. [Link]
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Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 941, 100-108. [Link]
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Yamada, M., et al. (2015). Comparison of quantitative eicosanoids profiling in human plasma and serum by ultra-fast multiple reaction monitoring. Shimadzu Corporation. [Link]
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Oyekan, A. (2011). 20-HETE in the regulation of vascular and cardiac function. Journal of Cardiovascular Pharmacology, 57(3), 260-269. [Link]
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Wang, Y., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 414(28), 8195-8208. [Link]
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ResearchGate. (n.d.). Optimized mass conditions for LC-MS/MS method for HpDoHE. [Link]
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Roman, R. J. (2002). Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in vascular system. Current Opinion in Pharmacology, 2(2), 173-182. [Link]
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Wu, J., et al. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed. [Link]
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Lunn, D., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS. Analytical Chemistry, 87(13), 6544-6552. [Link]
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Stübiger, G., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(15), 9836-9843. [Link]
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Carter, C., et al. (2024). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Prostaglandins, Leukotrienes and Essential Fatty Acids, 199, 102681. [Link]
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Application Note & Protocols: In Vitro Methodologies for Determining 20-HDoHE Activity
Introduction: The Emerging Significance of 20-HDoHE
20-hydroxy-docosahexaenoic acid (this compound) is an omega-hydroxylated metabolite of docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA) highly enriched in the brain and retina. While the biological roles of arachidonic acid (ARA) metabolites, such as 20-hydroxyeicosatetraenoic acid (20-HETE), have been extensively studied in vascular tone, inflammation, and renal function, the corresponding omega-3 derivatives are gaining significant attention.[1][2][3] this compound is produced by the action of cytochrome P450 (CYP) enzymes, primarily from the CYP4A and CYP4F families, which catalyze hydroxylation at the terminal (ω) carbon of DHA.[4]
Understanding the "activity" of this compound requires a multi-faceted approach. This can be broadly categorized into two distinct but complementary areas of investigation:
-
Biosynthesis Activity: Quantifying the enzymatic efficiency and regulation of the CYP450 enzymes that produce this compound from its DHA substrate.
-
Biological Activity: Measuring the downstream cellular and molecular effects elicited by this compound, such as receptor activation and subsequent signaling cascades.
This guide provides detailed principles and step-by-step protocols for robust in vitro determination of both the biosynthesis and biological activity of this compound, equipping researchers with the tools to explore its physiological functions and therapeutic potential.
Section 1: Measurement of this compound Biosynthesis (Enzymatic Activity)
The most direct method to assess this compound synthesis is to measure the conversion of DHA to this compound by a relevant enzyme source. This is typically achieved by incubating the enzyme with the substrate and necessary cofactors, followed by highly sensitive and specific quantification of the product using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Enzymatic Assay
CYP450-mediated reactions require the enzyme, the substrate (DHA), molecular oxygen, and electrons, which are supplied by the cofactor NADPH via NADPH-cytochrome P450 reductase. In this assay, a source of CYP4A or CYP4F enzymes, such as human liver microsomes (HLMs) or recombinant enzymes, is incubated with DHA and an NADPH-regenerating system.[5] The reaction is allowed to proceed for a defined period before being stopped, and the lipids are extracted. The amount of this compound produced is then precisely measured by LC-MS/MS, serving as a direct readout of the enzyme's ω-hydroxylase activity.
Experimental Workflow for this compound Biosynthesis
Caption: Workflow for measuring this compound biosynthesis.
Protocol 1: this compound Formation Using Human Liver Microsomes
This protocol describes the use of pooled human liver microsomes (HLMs) as a physiologically relevant source of multiple CYP enzymes.[5]
Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
Docosahexaenoic Acid (DHA) stock solution (in ethanol)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH-regenerating system:
-
NADP⁺
-
Glucose-6-phosphate (G6P)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
Internal Standard (IS), e.g., 20-HETE-d6
-
Quenching Solution: Acetic Acid (10% in water)
-
Extraction Solvent: Ethyl Acetate
Step-by-Step Methodology:
-
Preparation: On ice, prepare a master mix in potassium phosphate buffer containing the NADPH-regenerating system (e.g., 1.3 mM NADP⁺, 3.3 mM G6P, 0.4 U/mL G6PDH) and 3.3 mM MgCl₂.
-
Enzyme Addition: Aliquot HLM protein (e.g., 0.25 mg/mL final concentration) into microcentrifuge tubes. Add the master mix to each tube.
-
Pre-incubation: Pre-incubate the enzyme mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Initiate the reaction by adding DHA to a final concentration of 10-50 µM. Vortex gently. The causality: Initiating with the substrate ensures all components are at the optimal temperature for immediate enzymatic activity.
-
Incubation: Incubate for 15-30 minutes at 37°C with gentle shaking. The incubation time should be within the linear range of product formation, which must be determined empirically.
-
Reaction Termination: Stop the reaction by adding 100 µL of quenching solution (10% acetic acid). This denatures the enzymes by lowering the pH. Add the internal standard to each sample for normalization during extraction and analysis.
-
Lipid Extraction: Add 1 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes. Transfer the upper organic layer to a new tube. Repeat the extraction once more and pool the organic layers.
-
Drying and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 50:50 Methanol:Water) for analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol uses a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode for its high specificity and sensitivity.[6]
Instrumentation and Conditions:
-
LC Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 40% B to 95% B over 10 minutes.
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
MS Mode: Selected Reaction Monitoring (SRM).
Step-by-Step Methodology:
-
Standard Curve Preparation: Prepare a series of calibration standards of authentic this compound (e.g., 0.1 to 100 ng/mL) containing a fixed concentration of the internal standard.
-
Sample Injection: Inject 5-10 µL of the reconstituted sample extract from Protocol 1.
-
SRM Transition Monitoring: Program the mass spectrometer to monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The causality: Monitoring a specific fragmentation pattern unique to the target molecule ensures that the signal is not from a co-eluting, isobaric contaminant.
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Notes |
| This compound | 343.2 | 325.2 | [M-H]⁻ → [M-H-H₂O]⁻ |
| This compound (confirming) | 343.2 | 299.2 | Additional fragment for confirmation[6] |
| 20-HETE-d6 (IS) | 325.3 | 281.3 | Example internal standard |
| Table 1: Example SRM transitions for this compound analysis in negative ESI mode. Actual values should be optimized on the specific instrument used. |
-
Data Analysis:
-
Integrate the peak areas for the this compound and internal standard transitions.
-
Calculate the ratio of the this compound peak area to the internal standard peak area.
-
Plot a standard curve of the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the standard curve.
-
Calculate the final enzymatic activity, typically expressed as pmol of this compound formed per minute per mg of protein.
-
Section 2: Measurement of this compound Biological Activity
While this compound's direct molecular targets are still under active investigation, a related DHA metabolite, synaptamide, has been identified as an endogenous ligand for the adhesion G protein-coupled receptor GPR110 (also known as ADGRF1).[7][8][9] This makes GPR110 a primary candidate for investigating the biological activity of this compound. GPR110 couples to multiple G-protein families (Gq, Gs, Gi, G12/13), allowing for a broad assessment of its signaling potential.[7]
Principle of Reporter Gene Assays
Reporter gene assays are a powerful tool to measure the activation of specific signaling pathways. In this system, cells are engineered to express the receptor of interest (GPR110) along with a reporter plasmid. This plasmid contains a promoter element that is responsive to a specific signaling pathway, driving the expression of a quantifiable reporter protein like firefly luciferase. For instance, a cAMP Response Element (CRE) drives luciferase expression upon Gs activation, while a Nuclear Factor of Activated T-cells Response Element (NFAT-RE) responds to Gq activation.[7] The amount of light produced by the luciferase reaction is directly proportional to the activation of the signaling pathway by the ligand.
This compound Signaling Pathway via GPR110
Caption: Putative GPR110 signaling pathways for this compound.
Protocol 3: GPR110 Activation via Dual-Luciferase Reporter Assay
This protocol allows for the simultaneous assessment of GPR110 coupling to various G-protein pathways in a transiently transfected cell line like HEK293.
Materials and Reagents:
-
HEK293 cells
-
Cell culture medium (e.g., DMEM) and Fetal Bovine Serum (FBS)
-
Expression plasmid for human GPR110
-
Reporter plasmids: pGL4.30[luc2P/NFAT-RE/Hygro], pGL4.29[luc2P/CRE/Hygro], pGL4.34[luc2P/SRF-RE/Hygro]
-
Control plasmid expressing Renilla luciferase (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-Glo® Luciferase Assay System
-
White, opaque 96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed HEK293 cells into white, opaque 96-well plates at a density that will result in 80-90% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the GPR110 expression plasmid, the desired firefly luciferase reporter plasmid (e.g., NFAT-RE), and the Renilla luciferase control plasmid. The causality: The Renilla plasmid is driven by a constitutive promoter and is used to normalize for variations in cell number and transfection efficiency, which is critical for trustworthy data.
-
Incubation: Incubate for 24 hours post-transfection to allow for sufficient protein expression.
-
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for an additional 4-6 hours to reduce basal signaling activity.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound to the appropriate wells. Include a vehicle control (e.g., ethanol) and a positive control for the pathway if available.
-
Incubation: Incubate the cells with the compound for 6-8 hours at 37°C.
-
Luciferase Measurement:
-
Equilibrate the plate and reagents to room temperature.
-
Add the Dual-Glo® Luciferase Reagent to all wells, which lyses the cells and contains the substrate for firefly luciferase.
-
Measure luminescence on a plate reader. This is the firefly signal.
-
Add the Dual-Glo® Stop & Glo® Reagent, which quenches the firefly reaction and provides the substrate for Renilla luciferase.
-
Measure luminescence again. This is the Renilla signal.
-
-
Data Analysis:
-
For each well, calculate the ratio of Firefly Luminescence / Renilla Luminescence. This is the Normalized Response.
-
Express the data as "Fold Induction" by dividing the Normalized Response of treated wells by the Normalized Response of the vehicle control wells.
-
Plot the Fold Induction against the log of the this compound concentration to generate a dose-response curve and calculate the EC₅₀.
-
| Reporter Plasmid | G-Protein Pathway | Downstream Mediator | Application |
| NFAT-RE | Gαq/11 | Ca²⁺ / Calcineurin | Measures activation of the PLC pathway |
| CRE-RE | Gαs | cAMP / PKA | Measures increases in intracellular cAMP |
| SRF-RE | Gα12/13 | RhoA | Measures activation of the Rho pathway[10] |
| Table 2: Reporter systems for dissecting GPR110 signaling. |
Section 3: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Enzymatic Assay: Low/No this compound Product | Inactive enzyme or microsomes. | Verify activity with a positive control substrate (e.g., Arachidonic Acid for 20-HETE formation). Use fresh enzyme aliquots. |
| Degraded NADPH cofactor. | Prepare the NADPH-regenerating system fresh before each experiment. | |
| Poor lipid extraction efficiency. | Ensure pH of the sample is acidic before extraction. Vortex thoroughly. Use a validated internal standard to assess recovery. | |
| Cell-Based Assay: High Background Signal | Cells are over-confluent or stressed. | Optimize cell seeding density. Handle cells gently. |
| Basal receptor activity is high. | Increase serum starvation time. Titrate the amount of receptor plasmid used in the transfection to reduce overexpression. | |
| Cell-Based Assay: Low Signal Window | Low receptor expression. | Optimize transfection efficiency. Confirm receptor expression via Western Blot or immunofluorescence. |
| Compound is inactive or degraded. | Use a fresh stock of this compound. Protect from light and oxidation. | |
| Incorrect reporter for the active pathway. | Test multiple reporter systems (NFAT, CRE, SRF) to identify the primary G-protein coupling. |
Conclusion
The study of this compound is a rapidly advancing field. The protocols detailed in this guide provide a robust framework for quantifying both its formation and its biological effects. The combination of high-precision LC-MS/MS for biosynthesis analysis and sensitive cell-based reporter assays for functional screening allows for a comprehensive in vitro characterization of this compound activity. These methodologies are essential for elucidating the role of this novel lipid mediator in health and disease and for the development of new therapeutic agents targeting the CYP-DHA metabolic axis.
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Arnold, C., et al. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. Journal of Biological Chemistry. [Link]
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Ren, Y., et al. (2018). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Prostaglandins & Other Lipid Mediators. [Link]
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Garcia, V., et al. (2017). Vascular Actions of 20-HETE. Prostaglandins & Other Lipid Mediators. [Link]
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Song, J., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. Journal of The American Society for Mass Spectrometry. [Link]
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Schala, A., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules. [Link]
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Xiong, Y., et al. (2022). Structural basis of adhesion GPCR GPR110 activation by stalk peptide and G-proteins coupling. Nature Communications. [Link]
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Pascale, A.V., et al. (2023). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacological Research. [Link]
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Hill, E., et al. (1992). Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. British Journal of Pharmacology. [Link]
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Pascale, A.V., & Garcia, V. (2020). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Prostaglandins & Other Lipid Mediators. [Link]
-
Lasker, J.M., et al. (2000). Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. Journal of Lipid Research. [Link]
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Wikipedia contributors. (2023). 20-Hydroxyeicosatetraenoic acid. Wikipedia. [Link]
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Murphy, R.C., & Gijón, M.A. (2007). Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. Chemical Reviews. [Link]
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Hsu, A., et al. (2022). Effects of Arachidonic Acid Metabolites on Cardiovascular Health and Disease. International Journal of Molecular Sciences. [Link]
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Cheng, J., et al. (2008). 20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Huang, B.X., et al. (2020). Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding. Communications Biology. [Link]
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Al-Majdoub, Z.M., et al. (2024). Simvastatin inhibits 20-Hydroxyeicosatetraenoic acid formation: docking and in vitro assay. Scientific Reports. [Link]
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Huang, B.X., et al. (2020). Synaptamide activates the adhesion GPCR GPR110 (ADGRF1) through GAIN domain binding. Communications Biology. [Link]
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Lee, K.S.S., et al. (2017). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. Bioorganic & Medicinal Chemistry Letters. [Link]
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Wan, M., et al. (2021). The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases. Frontiers in Pharmacology. [Link]
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Li, P., et al. (2008). 20-Hydroxyeicosatetraenoic acid inhibits the apoptotic responses in pulmonary artery smooth muscle cells. European Journal of Pharmacology. [Link]
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Ping, Y., et al. (2023). Tethered agonist activated ADGRF1 structure and signalling analysis reveal basis for G protein coupling. Nature Communications. [Link]
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Morin, C., et al. (2011). 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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Fer, M., et al. (2008). Metabolism of eicosapentaenoic and docosahexaenoic acids by recombinant human cytochromes P450. Archives of Biochemistry and Biophysics. [Link]
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Astarita, G., et al. (2020). 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy. Frontiers in Physiology. [Link]
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GeneCards. ADGRF1 Gene. The Human Gene Compendium. [Link]
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El-Sikhry, H., et al. (2020). 20-hydroxyeicosatetraenoic acid alters endothelial cell barrier integrity independent of oxidative stress and cell death. Prostaglandins & Other Lipid Mediators. [Link]
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Kim, J., et al. (2017). Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola. Journal of Lipid Research. [Link]
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Murphy, R.C. Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. LIPID MAPS. [Link]
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Isobe, Y., et al. (2017). Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite. The Journal of Biological Chemistry. [Link]
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Application Notes and Protocols for Investigating the Biological Effects of 20-HDoHE
Introduction: Unveiling the Potential of 20-HDoHE, a Novel Docosanoid
The field of lipid mediators is a dynamic and expanding area of research, continually revealing the profound impact of these small molecules on cellular signaling and pathophysiology. While the roles of eicosanoids derived from arachidonic acid (AA) are well-established, there is a growing interest in the biological functions of docosanoids, a class of signaling lipids derived from the omega-3 fatty acid docosahexaenoic acid (DHA). Among these, 20-hydroxy-docosahexaenoic acid (this compound) is an emerging molecule of interest.
Analogous to its well-studied C20 counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE), this compound is produced via the ω-hydroxylation of DHA. This reaction is catalyzed by cytochrome P450 (CYP) enzymes, particularly those belonging to the CYP4A and CYP4F subfamilies[1][2]. While the precise biological functions of this compound are still under active investigation, initial studies suggest its potential involvement in inflammatory processes and cardiovascular regulation, mirroring some of the activities of 20-HETE[3].
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust experimental plans to elucidate the biological effects of this compound. Recognizing the nascent stage of this compound research, this guide leverages established methodologies for studying related lipid mediators, particularly 20-HETE and other docosanoids, to provide a solid foundation for investigation. We will delve into the rationale behind experimental choices, provide detailed step-by-step protocols for key assays, and offer insights into data interpretation, thereby empowering researchers to contribute to the unfolding story of this intriguing docosanoid.
Section 1: Foundational Knowledge and Reagent Preparation
A thorough understanding of the biochemical properties of this compound and the careful preparation of reagents are paramount for successful experimentation.
Biochemical Properties and Handling of this compound
This compound is a hydroxylated metabolite of DHA with the chemical formula C₂₂H₃₂O₃[4]. As with other polyunsaturated fatty acid derivatives, it is susceptible to oxidation. Therefore, proper storage and handling are critical to maintain its bioactivity.
Key Handling Recommendations:
-
Storage: Store this compound solutions in an inert gas atmosphere (e.g., argon or nitrogen) at -80°C to minimize oxidation[4].
-
Solvents: For stock solutions, use solvents such as ethanol or methyl acetate. For aqueous buffers, prepare fresh solutions daily and keep them on ice.
-
Light Sensitivity: Protect from direct light to prevent photodegradation.
A commercially available (±)this compound standard can be sourced from suppliers like Cayman Chemical, which is suitable for initial in vitro and in vivo studies[4].
Essential Reagents and Controls
To dissect the synthesis and signaling pathways of this compound, a panel of pharmacological tools is necessary. While specific agonists and antagonists for this compound are not yet commercially available, inhibitors of its synthesizing enzymes and antagonists of the putative receptor can be employed.
| Reagent | Target | Recommended Starting Concentration (In Vitro) | Rationale & Citation |
| HET0016 | Selective inhibitor of 20-HETE synthesis (CYP4A/4F) | 1-10 µM | Can be used to investigate the role of endogenous this compound production.[5] |
| 20-SOLA | 20-HETE receptor antagonist | 1-10 µM | Can be used to explore if this compound acts via the GPR75 receptor, the known receptor for 20-HETE.[6] |
| DHA | Precursor for this compound | 1-50 µM | To stimulate endogenous production of this compound in cellular systems expressing the appropriate CYP enzymes.[1] |
| Vehicle Control | e.g., Ethanol, DMSO | Match final solvent concentration | Essential for controlling for solvent effects in all experiments. |
| Positive Control | e.g., 20-HETE | 10 nM - 1 µM | To compare the effects of this compound with its well-characterized C20 analog.[7] |
Section 2: Analytical Quantification of this compound
Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its endogenous production and distribution. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Protocol: Extraction and Quantification of this compound by LC-MS/MS
This protocol outlines the general steps for extracting and quantifying this compound from cell culture supernatants or plasma.
Materials:
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water, Formic Acid (LC-MS grade)
-
LC-MS/MS system with electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: To 1 mL of sample (e.g., cell culture supernatant, plasma), add the deuterated internal standard.
-
Protein Precipitation (for plasma): Add 2 volumes of cold methanol, vortex, and centrifuge to pellet proteins.
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with methanol, followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water to remove salts.
-
Elute the lipids with methanol or ethyl acetate.
-
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase (e.g., 50:50 methanol:water).
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Q1: 343.2 m/z → Q3: 241.2 m/z[8][9].
-
Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve generated with authentic this compound.
Section 3: Investigating the Biological Functions of this compound: In Vitro Assays
A variety of in vitro assays can be employed to investigate the cellular effects of this compound. The choice of cell type will depend on the research question, with endothelial cells, smooth muscle cells, and immune cells being relevant starting points based on the known functions of 20-HETE.
Cell Proliferation Assay
Objective: To determine the effect of this compound on cell proliferation.
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free or low-serum medium for 24 hours to synchronize their cell cycle.
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control for 24-72 hours.
-
Assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
-
Include positive (e.g., growth factors) and negative (e.g., serum-free medium) controls.
Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on cell migration.
Protocol:
-
Grow cells to a confluent monolayer in a 6-well or 12-well plate.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add medium containing different concentrations of this compound or vehicle control.
-
Image the scratch at time 0 and at subsequent time points (e.g., 8, 16, 24 hours).
-
Quantify the rate of wound closure.
Angiogenesis Assay (Tube Formation Assay)
Objective: To evaluate the pro- or anti-angiogenic effects of this compound.
Protocol:
-
Coat a 96-well plate with Matrigel and allow it to solidify.
-
Seed endothelial cells (e.g., HUVECs) onto the Matrigel.
-
Treat the cells with different concentrations of this compound.
-
Incubate for 4-18 hours to allow for tube formation.
-
Image the tube-like structures and quantify parameters such as total tube length and number of branch points.
Measurement of Inflammatory Markers
Objective: To determine if this compound modulates the expression of inflammatory cytokines and adhesion molecules.
Protocol:
-
Treat cells (e.g., macrophages, endothelial cells) with this compound in the presence or absence of an inflammatory stimulus (e.g., LPS).
-
After an appropriate incubation period, collect the cell culture supernatant and/or cell lysates.
-
Measure the levels of cytokines (e.g., IL-6, TNF-α, IL-1β) in the supernatant using ELISA or multiplex assays.
-
Analyze the expression of adhesion molecules (e.g., ICAM-1, VCAM-1) on the cell surface by flow cytometry or in cell lysates by Western blotting.
Section 4: Elucidating Signaling Pathways of this compound
Understanding the molecular mechanisms by which this compound exerts its effects is a critical next step. Based on the signaling of 20-HETE, key pathways to investigate include G-protein coupled receptors, MAP kinases, and transcription factors.
Investigating Receptor Involvement
While a specific receptor for this compound has not been identified, the G-protein coupled receptor GPR75, which is a high-affinity receptor for 20-HETE, is a prime candidate[6][10].
Experimental Approaches:
-
Calcium Imaging: GPR75 is Gq-coupled, and its activation leads to an increase in intracellular calcium. Measure changes in intracellular calcium levels in response to this compound using fluorescent calcium indicators (e.g., Fura-2, Fluo-4).
-
Pharmacological Inhibition: Use the 20-HETE receptor antagonist 20-SOLA to determine if it blocks the effects of this compound in the functional assays described in Section 3.
-
Receptor Knockdown/Overexpression: Utilize siRNA to knockdown GPR75 expression or overexpress GPR75 in a cell line that does not endogenously express it to confirm its role in mediating this compound's effects.
Downstream Signaling Pathways
20-HETE is known to activate several downstream signaling cascades, including the MAPK/ERK pathway and the NF-κB pathway[11].
Protocol: Western Blotting for Signaling Protein Activation
-
Treat cells with this compound for various short time points (e.g., 5, 15, 30, 60 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated (activated) forms of key signaling proteins (e.g., p-ERK, p-p38, p-JNK) and the phosphorylated IκBα (an indicator of NF-κB activation).
-
Normalize to the total protein levels of the respective signaling molecules.
Section 5: In Vivo Experimental Models
Animal models are indispensable for understanding the physiological and pathophysiological roles of this compound in a whole-organism context.
Animal Models and Administration of this compound
-
Choice of Model: The choice of animal model will depend on the research question. For studying inflammation, models such as zymosan-induced peritonitis or LPS-induced systemic inflammation can be used[3]. For cardiovascular studies, models of hypertension or ischemia-reperfusion injury are relevant[5]. The fat-1 transgenic mouse, which can endogenously produce omega-3 fatty acids from omega-6 fatty acids, could be a valuable tool to study the effects of endogenously synthesized docosanoids[12].
-
Administration: this compound can be administered via various routes, including intravenous (i.v.), intraperitoneal (i.p.), or subcutaneous (s.c.) injection. The dose and route will need to be optimized for each model.
Protocol: Zymosan-Induced Peritonitis Model
Objective: To assess the in vivo anti-inflammatory or pro-inflammatory effects of this compound.
Procedure:
-
Administer this compound or vehicle to mice (e.g., i.p. or i.v.) at a predetermined time before or after the inflammatory challenge.
-
Induce peritonitis by i.p. injection of zymosan A (e.g., 1 mg/mouse).
-
At a specific time point after zymosan injection (e.g., 4 hours), euthanize the mice and collect the peritoneal lavage fluid.
-
Count the total number of infiltrating leukocytes (e.g., neutrophils, macrophages) in the lavage fluid.
-
Measure the levels of cytokines and other inflammatory mediators in the lavage fluid by ELISA or LC-MS/MS.
Section 6: Visualizing the Pathways and Workflows
Hypothesized Biosynthesis and Signaling of this compound
Caption: Hypothesized biosynthesis of this compound from DHA and its potential signaling cascade.
Experimental Workflow for In Vitro Functional Analysis
Caption: General workflow for assessing the in vitro functional effects of this compound.
References
-
Hill, E., Fitzpatrick, F., & Murphy, R. C. (1992). Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. British Journal of Pharmacology, 106(2), 267–274. [Link]
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Yang, J., Schmelzer, K., Georgi, K., & Hammock, B. D. (2015). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Molecules, 20(8), 14786–14801. [Link]
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Hill, E., Fitzpatrick, F., & Murphy, R. C. (1992). Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. British journal of pharmacology, 106(2), 267–274. [Link]
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Wikipedia. (2023). 20-Hydroxyeicosatetraenoic acid. [Link]
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Arnold, C., Konkel, A., Fischer, R., & Schunck, W. H. (2010). Arachidonic Acid-metabolizing Cytochrome P450 Enzymes Are Targets of ω-3 Fatty Acids. The Journal of biological chemistry, 285(43), 32720–32733. [Link]
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Wang, Y., Armando, A., Quehenberger, O., Yan, C., & Dennis, E. A. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. Analytical chemistry, 87(15), 7943–7950. [Link]
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Pascale, A. V., Garcia, V., & Schwartzman, M. L. (2021). Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches. Pharmacology & therapeutics, 227, 107886. [Link]
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Lashmanova, K., et al. (2021). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. International Journal of Molecular Sciences, 22(16), 8871. [Link]
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Wang, W., et al. (2013). Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola. Journal of lipid research, 54(4), 1172–1176. [Link]
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Fan, F., & Roman, R. J. (2017). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Clinical science (London, England : 1979), 131(12), 1237–1249. [Link]
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Garcia, V., et al. (2023). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Advances in pharmacology (San Diego, Calif.), 96, 1–40. [Link]
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Watkins, B. A., & Li, Y. (2014). Investigating the Role of Polyunsaturated Fatty Acids in Bone Development Using Animal Models. Nutrients, 6(1), 304–326. [Link]
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Morin, C., Fortin, S., & Rousseau, E. (2011). 19,20-EpDPE, a bioactive CYP450 metabolite of DHA monoacyglyceride, decreases Ca²⁺ sensitivity in human pulmonary arteries. American journal of physiology. Heart and circulatory physiology, 301(4), H1311–H1318. [Link]
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Isobe, Y., et al. (2012). Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite. The Journal of biological chemistry, 287(13), 10525–10534. [Link]
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El-Sherbeni, A. A., & El-Kadi, A. O. (2014). 20-Hydroxyeicosatetraenoic acid is a potential therapeutic target in cardiovascular diseases. Pharmacology & therapeutics, 144(2), 148–163. [Link]
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The Medical Biochemistry Page. (2023). Bioactive Lipids and Lipid Sensing Receptors. [Link]
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Lasker, J. M., Chen, Q., Wolf, I., & Bloswick, B. P. (2000). Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11. The Journal of pharmacology and experimental therapeutics, 292(3), 1054–1062. [Link]
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techniques for measuring 20-HDoHE-induced oxidative stress
Application Notes & Protocols
Topic: A Comprehensive Guide to Measuring Oxidative Stress Induced by 20-HDoHE
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Role of this compound in Cellular Redox Biology
20-hydroxy-docosahexaenoic acid (this compound) is a cytochrome P450 (CYP)-derived metabolite of docosahexaenoic acid (DHA), an essential omega-3 fatty acid. While the functions of many lipid mediators are well-characterized, the precise roles of this compound are still emerging. Preliminary research suggests that, like other related lipid molecules, this compound may be involved in cellular stress responses. Specifically, studies have noted an increase in this compound levels during the early phases of oxidative stress, indicating a potential role as a signaling molecule or mediator in these pathways[1].
Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize these reactive intermediates through its antioxidant defense systems[2][3]. This imbalance leads to the oxidative damage of critical biomolecules, including lipids, proteins, and nucleic acids, and is implicated in a wide array of pathological conditions[2].
The structural similarity of this compound to other bioactive lipids, such as 20-hydroxyeicosatetraenoic acid (20-HETE), provides a mechanistic framework for investigation. 20-HETE is known to induce oxidative stress by activating NADPH oxidase, a key enzyme responsible for ROS production in vascular cells[4][5]. This activation leads to endothelial dysfunction and contributes to vascular inflammation[4][5][6]. It is plausible that this compound may trigger similar signaling cascades, making it a molecule of significant interest for researchers in inflammation, cardiovascular disease, and neurobiology.
This guide provides a comprehensive suite of protocols to empower researchers to systematically investigate and quantify the oxidative stress potentially induced by this compound. We will cover three critical pillars of assessment:
-
Direct measurement of ROS production.
-
Quantification of downstream macromolecular damage (lipid peroxidation).
-
Evaluation of the cellular antioxidant enzyme response.
By employing this multi-faceted approach, researchers can build a robust and validated profile of this compound's impact on cellular redox homeostasis.
Section 1: Direct Quantification of Intracellular Reactive Oxygen Species (ROS)
The most immediate and direct method to assess this compound-induced oxidative stress is to measure the generation of intracellular ROS. A widely adopted and reliable technique for this is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Principle of the DCFH-DA Assay DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, such as hydroxyl and peroxyl radicals, DCFH is rapidly oxidized to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF)[7][8]. The resulting fluorescence intensity is directly proportional to the level of intracellular ROS[9].
Caption: Workflow of the DCFH-DA assay for ROS detection.
Protocol 1: In Vitro ROS Detection in Adherent Cells using DCFH-DA
This protocol is designed for a 96-well plate format for quantitative analysis using a fluorescence plate reader. It can be adapted for fluorescence microscopy for qualitative imaging.
Materials:
-
Adherent cells (e.g., HUVECs, SH-SY5Y, etc.)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), 5 mM stock in DMSO
-
This compound
-
Cell culture medium (phenol red-free recommended to reduce background)
-
Phosphate-Buffered Saline (PBS)
-
Positive Control: Tert-butyl hydrogen peroxide (TBHP) or Pyocyanin[10]
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)
Methodology:
-
Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density of 50,000 cells/well (or an empirically determined optimal density)[10]. Culture overnight under standard conditions to allow for attachment.
-
Preparation of DCFH-DA Working Solution:
-
Causality: A fresh working solution is critical as DCFH-DA can auto-oxidize.
-
Dilute the 5 mM DCFH-DA stock solution to a final working concentration of 20 µM in pre-warmed, serum-free cell culture medium[10]. Protect the solution from light.
-
-
Cell Staining:
-
Washing:
-
Remove the DCFH-DA solution and wash the cells twice with 100 µL of warm PBS. This step is crucial to remove excess probe that can contribute to extracellular fluorescence and high background.
-
-
Treatment Application:
-
Add 100 µL of cell culture medium containing the desired concentrations of this compound to the respective wells.
-
Include the following controls for a self-validating experiment:
-
Negative Control: Vehicle control (e.g., ethanol or DMSO).
-
Positive Control: A known ROS inducer (e.g., 50 µM TBHP) to confirm assay performance.
-
Blank: Cells stained with DCFH-DA but without any treatment.
-
-
-
Incubation & Measurement:
-
Incubate the plate at 37°C for the desired treatment duration (e.g., 30 minutes to 6 hours).
-
Measure fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission set to ~535 nm[9]. Readings can be taken at multiple time points (kinetic mode) or as a single endpoint.
-
-
Data Analysis:
-
Subtract the average fluorescence of blank wells from all other wells.
-
Express the data as Relative Fluorescence Units (RFU) or as a fold change over the vehicle control.
-
Section 2: Assessing Downstream Damage via Lipid Peroxidation
Persistent ROS elevation leads to cellular damage, with lipids being a primary target. Lipid peroxidation is the oxidative degradation of lipids, which generates harmful byproducts, including malondialdehyde (MDA)[11]. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a classic, widely used colorimetric method to quantify MDA levels.
Principle of the TBARS Assay Under high temperature and acidic conditions, MDA reacts with two molecules of thiobarbituric acid (TBA) to form a pink-colored MDA-TBA adduct[12]. This complex can be quantified spectrophotometrically at ~532 nm, with the absorbance being proportional to the amount of MDA in the sample[13][14].
Caption: Key steps in the TBARS assay for lipid peroxidation.
Protocol 2: TBARS Assay for MDA in Cell Lysates
This protocol describes the measurement of MDA from cultured cells treated with this compound.
Materials:
-
Cell lysates from this compound-treated and control cells
-
SDS Solution
-
Thiobarbituric Acid (TBA) Reagent (typically 0.67% w/v in a buffer)
-
MDA standard (e.g., from malondialdehyde bis(dimethyl acetal)) for standard curve
-
Trichloroacetic acid (TCA) (optional, for protein precipitation)
-
Microcentrifuge tubes
-
Water bath or heating block (95°C)
-
Spectrophotometer or microplate reader capable of reading absorbance at 532 nm
Methodology:
-
Sample Preparation:
-
Culture and treat cells with this compound as desired.
-
Harvest cells (e.g., 1-2 x 10^6 cells per sample) and wash with cold PBS.
-
Lyse cells using sonication or a suitable lysis buffer (e.g., RIPA buffer) on ice[15].
-
Centrifuge the lysate at >10,000 x g for 10 minutes at 4°C to pellet debris. Collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., via BCA assay) for normalization.
-
-
Standard Curve Preparation:
-
Prepare a series of MDA standards by diluting the MDA stock solution to concentrations ranging from 0 to 50 µM. This is essential for quantifying the MDA in your samples.
-
-
TBARS Reaction:
-
Pipette 100 µL of each sample supernatant or MDA standard into a labeled microcentrifuge tube[16].
-
Add 100 µL of SDS solution to each tube and mix thoroughly[16].
-
Add 250 µL of TBA Reagent to each tube[16].
-
Causality: The acidic TBA reagent facilitates the release of protein-bound MDA and drives the condensation reaction.
-
-
Incubation:
-
Centrifugation:
-
Centrifuge the tubes at ~3,000-4,000 x g for 15 minutes at 4°C to pellet any precipitate[15].
-
-
Measurement:
-
Data Analysis:
-
Plot the absorbance of the MDA standards versus their concentration to generate a standard curve.
-
Determine the MDA concentration in the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the sample (e.g., nmol MDA/mg protein).
-
Section 3: Evaluation of the Cellular Antioxidant Enzyme Response
Upon encountering an oxidative challenge, cells upregulate or consume their endogenous antioxidant enzymes. Measuring the activity of these enzymes provides a functional readout of the cellular response to this compound-induced stress. The primary enzymes in this defense network are Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Caption: The enzymatic cascade for ROS detoxification.
Protocol 3.1: Superoxide Dismutase (SOD) Activity Assay
Principle: This assay utilizes a water-soluble tetrazolium salt (WST-1) which is reduced by superoxide anions (O₂⁻) to produce a colored formazan dye. SOD quenches O₂⁻, thereby inhibiting the color development. The inhibition rate of the color reaction is proportional to the SOD activity in the sample[17].
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates as described in Protocol 2, Step 1.
-
Reagent Preparation: Prepare WST Working Solution (containing WST-1 and buffer) and an Enzyme Working Solution (containing xanthine oxidase to generate O₂⁻) as per commercial kit instructions[17].
-
Assay Reaction:
-
Add sample lysate to a 96-well plate.
-
Add WST Working Solution to all wells.
-
Initiate the reaction by adding the Enzyme Working Solution.
-
-
Incubation & Measurement: Incubate at 37°C for 20-30 minutes[18]. Read absorbance at ~450 nm.
-
Calculation: Calculate the percentage inhibition of the color reaction relative to a control without sample. One unit of SOD activity is often defined as the amount of enzyme that results in 50% inhibition.
Protocol 3.2: Catalase (CAT) Activity Assay
Principle: The most direct method measures the decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm[19]. One unit of catalase is defined as the amount of enzyme that decomposes 1.0 µmole of H₂O₂ per minute at a specific pH and temperature.
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates in a phosphate buffer (pH 7.0).
-
Reaction Mixture: Prepare a substrate solution of H₂O₂ in phosphate buffer. The final concentration in the reaction cuvette should be ~10 mM.
-
Assay Reaction:
-
Add the H₂O₂ solution to a UV-transparent cuvette and place it in a spectrophotometer set to 240 nm.
-
Add the sample lysate to the cuvette, mix quickly, and immediately start recording the absorbance decrease over time (e.g., for 1-3 minutes).
-
-
Calculation: Calculate the rate of change in absorbance (ΔA240/min). Use the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) to calculate the enzyme activity, normalized to protein concentration.
Protocol 3.3: Glutathione Peroxidase (GPx) Activity Assay
Principle: This is a coupled enzyme assay. GPx reduces an organic peroxide (e.g., cumene hydroperoxide or H₂O₂) using reduced glutathione (GSH), producing oxidized glutathione (GSSG). Glutathione Reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH consumption is monitored as a decrease in absorbance at 340 nm and is directly proportional to the GPx activity[20][21][22][23].
Protocol Outline:
-
Sample Preparation: Prepare cell or tissue lysates.
-
Reaction Mixture: Prepare a working solution containing assay buffer, GSH, GR, and NADPH[21][22].
-
Assay Reaction:
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode for 5-10 minutes.
-
Calculation: Calculate the rate of NADPH consumption (ΔA340/min). Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to determine GPx activity, normalized to protein concentration.
Summary and Integrated Experimental Design
| Assay | Principle | Measures | Sample Type | Detection | Key Advantage | Key Consideration |
| DCFH-DA | Oxidation of a non-fluorescent probe to a fluorescent product by ROS[9]. | Real-time ROS generation | Live cells | Fluorescence (485/535 nm) | High sensitivity for live-cell imaging and kinetics. | Can be prone to photo-oxidation; not specific to a single ROS type. |
| TBARS | Reaction of malondialdehyde (MDA) with thiobarbituric acid (TBA)[12]. | Accumulated lipid peroxidation damage | Cell/Tissue Lysates, Plasma | Colorimetric (~532 nm) | Well-established, cost-effective endpoint assay for damage. | Can have interference from other aldehydes in the sample. |
| SOD Activity | Inhibition of superoxide-driven formazan dye formation[17]. | Activity of primary O₂⁻ scavenging enzyme | Cell/Tissue Lysates | Colorimetric (~450 nm) | Measures the first line of enzymatic antioxidant defense. | Indirect assay format requires careful controls. |
| Catalase Activity | Direct measurement of H₂O₂ decomposition. | Activity of H₂O₂ scavenging enzyme in peroxisomes | Cell/Tissue Lysates | UV Spectrophotometry (240 nm) | Direct and specific measurement of enzyme activity. | Requires a UV-capable spectrophotometer and cuvettes. |
| GPx Activity | Coupled assay measuring NADPH consumption during H₂O₂ reduction[20]. | Activity of H₂O₂ and lipid peroxide scavenging enzyme | Cell/Tissue Lysates | UV Spectrophotometry (340 nm) | Measures a key enzyme in both cytosolic and mitochondrial defense. | Indirect assay; requires multiple enzymes and cofactors. |
By treating cells with this compound and subsequently measuring an increase in DCF fluorescence, elevated MDA levels, and altered antioxidant enzyme activities, a researcher can confidently and authoritatively conclude that this compound induces a state of oxidative stress.
References
-
Determination and detection of reactive oxygen species (ROS), lipid peroxidation, and electrolyte leakage in plants. PubMed. [Link]
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Methods for the detection of reactive oxygen species. RSC Publishing. [Link]
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Superoxide Dismutase Assay. PROMETHEUS – Protocols. [Link]
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Lipid Peroxidation (TBARS) in Biological Samples. Springer Nature Experiments. [Link]
-
ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Amerigo Scientific. [Link]
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Lipid Peroxidation Assay Kits. Biocompare. [Link]
-
Product Manual for Glutathione Peroxidase (GPX) Activity Assay Kit. Northwest Life Science Specialties. [Link]
-
Superoxide Dismutase (SOD) Activity Assay Kit. Assay Genie. [Link]
-
Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. PubMed Central. [Link]
-
Thiobarbituric acid reactive substances (TBARS) Assay. Protocols.io. [Link]
-
Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay. PMC - NIH. [Link]
-
Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. PMC - PubMed Central. [Link]
-
Lipid Peroxidation Assay Kit (A319696). Antibodies.com. [Link]
-
Catalase Assay [Colorimetric]. G-Biosciences. [Link]
-
Lipid Peroxidation (MDA) Assay Kit. RayBiotech. [Link]
-
TBARS (Lipid Peroxidation) Assay. Cell Biolabs, Inc. [Link]
-
DCFDA / H2DCFDA - Cellular ROS Assay Kit ab113851. ResearchGate. [Link]
-
Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assay Protocols for Caenorhabditis elegans. PMC - NIH. [Link]
-
Glutathione Peroxidase (GPX) Activity Assay Kit (Colorimetric). RayBiotech. [Link]
-
Simple spectrophotometric assay for measuring catalase activity in biological tissues. NIH. [Link]
-
Antioxidant Enzymes Activity Analysis. Lifeasible. [Link]
-
Glutathione Peroxidase (GPx) Assay. ScienCell. [Link]
-
Catalase Test Protocol. American Society for Microbiology. [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. NIH. [Link]
-
How can I measure antioxidant enzyme activities? ResearchGate. [Link]
-
SOD Activity Assay. G-Biosciences. [Link]
-
Increased Epoxyeicosatrienoic Acids and Hydroxyeicosatetraenoic Acids After Treatment of Iodide Intake Adjustment and 1,25-Dihydroxy-Vitamin D3 Supplementation in High Iodide Intake–Induced Hypothyroid Offspring Rats. PMC - NIH. [Link]
-
Antioxidant Enzyme Activity Assays. Cell Biolabs, Inc. [Link]
-
Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. PMC - NIH. [Link]
-
20-hydroxyeicosatetraenoic acid alters endothelial cell barrier integrity independent of oxidative stress and cell death. PubMed. [Link]
-
Does 20-hydroxyeicosatetraenoic acid contribute to sex differences in cardiovascular risk by increasing oxidative stress?. PubMed. [Link]
- Chapter 3: Antioxidant Activity – Preliminary Consider
-
Five Methods for Measuring Total Antioxidant Capacity (Part 1) #laboratory #science. Elabscience. [Link]
-
Vascular Actions of 20-HETE. PMC - NIH. [Link]
-
20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. PMC - NIH. [Link]
Sources
- 1. Increased Epoxyeicosatrienoic Acids and Hydroxyeicosatetraenoic Acids After Treatment of Iodide Intake Adjustment and 1,25-Dihydroxy-Vitamin D3 Supplementation in High Iodide Intake–Induced Hypothyroid Offspring Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress Detection | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Antioxidant Enzyme Activity Assays | Cell Biolabs [cellbiolabs.com]
- 4. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular Actions of 20-HETE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 11. apexbt.com [apexbt.com]
- 12. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 14. biocompare.com [biocompare.com]
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- 19. researchgate.net [researchgate.net]
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- 21. raybiotech.com [raybiotech.com]
- 22. sciencellonline.com [sciencellonline.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: Synthesis and Application of Stable Isotope-Labeled 20-HDoHE for Biological Tracing
Introduction: The Significance of 20-HDoHE and the Need for Stable Isotope Tracing
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cellular membranes, particularly in the brain and retina.[1] Its metabolism gives rise to a host of bioactive lipid mediators, collectively known as docosanoids, which play pivotal roles in the resolution of inflammation, neuroprotection, and tissue homeostasis. Among these, hydroxylated metabolites of DHA (HDoHEs) are of significant interest. 20-Hydroxydocosahexaenoic acid (this compound) is a product of DHA metabolism, and while its biological functions are still under active investigation, its analog derived from arachidonic acid, 20-hydroxyeicosatetraenoic acid (20-HETE), is a potent regulator of vascular tone and angiogenesis.[2][3]
The study of the biosynthesis, metabolic fate, and precise quantification of this compound in complex biological systems is challenging due to its low endogenous concentrations and the presence of numerous isomeric HDoHEs.[4] Stable isotope-labeled internal standards are indispensable tools for overcoming these analytical hurdles.[5] By introducing a known amount of a stable isotope-labeled analog of the analyte (e.g., deuterium or carbon-13 labeled) into a sample, accurate quantification can be achieved using mass spectrometry, as the labeled standard co-elutes with the endogenous analyte but is distinguishable by its higher mass. This application note provides a detailed protocol for the chemical synthesis of deuterium-labeled this compound (d-20-HDoHE) and its application as an internal standard for the sensitive and specific quantification of endogenous this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Rationale for Deuterium Labeling
For use as an internal standard in mass spectrometry, the ideal stable isotope-labeled compound should be chemically identical to the analyte, ensuring identical ionization efficiency and chromatographic behavior, but with a distinct mass. Deuterium (²H) labeling is a cost-effective and versatile method for preparing such standards.[6] The introduction of several deuterium atoms results in a significant mass shift, moving the signal of the internal standard away from the natural isotope envelope of the unlabeled analyte, thus preventing cross-talk and improving the accuracy of quantification. While ¹³C labeling is also an excellent choice, multi-step syntheses with ¹³C-labeled precursors can be more costly. For this compound, placing the deuterium label on the terminal carbon (C22) or adjacent carbons provides a stable position that is unlikely to be lost during metabolism or sample preparation.
Part 1: Synthesis of Deuterium-Labeled this compound (d-20-HDoHE)
The synthesis of d-20-HDoHE can be approached through a convergent strategy, starting from a deuterated precursor that will form the omega-end of the fatty acid. This protocol outlines a plausible synthetic route adapted from established methods for the synthesis of ω-hydroxy PUFAs and deuterium-labeled compounds.[7][8]
Synthetic Strategy Overview
The strategy involves the synthesis of a deuterated C5 building block containing the terminal hydroxyl group, followed by its coupling to a C17 fragment containing the polyunsaturated chain and the carboxylic acid moiety.
Caption: Convergent synthesis workflow for d-20-HDoHE.
Detailed Synthetic Protocol
Step 1: Synthesis of a Terminally Deuterated C5 Building Block
-
Mono-protection of 1,5-pentanediol: React 1,5-pentanediol with one equivalent of a suitable protecting group, such as tert-butyldimethylsilyl chloride (TBDMSCl), to selectively protect one hydroxyl group.
-
Oxidation: Oxidize the remaining free hydroxyl group to an aldehyde using a mild oxidizing agent like Dess-Martin periodinane.
-
Deuteration: Reduce the aldehyde with a deuterating agent, such as sodium borodeuteride (NaBD₄), to introduce deuterium at the C1 position, yielding a monodeuterated protected pentanediol. For incorporating more deuterium atoms, a deuterated starting material can be used.
-
Conversion to a Terminal Alkyne: Convert the deuterated alcohol to a terminal alkyne. This can be achieved through a two-step process involving conversion to an alkyl halide followed by elimination, or via a Corey-Fuchs reaction on the corresponding aldehyde.
Step 2: Coupling Reaction
-
Couple the deuterated C5 terminal alkyne with a suitable C17 electrophile containing the remainder of the DHA carbon backbone and the protected carboxylic acid. This is typically achieved through a copper-mediated coupling reaction, such as the Cadiot-Chodkiewicz coupling.
Step 3: Partial Hydrogenation
-
The resulting poly-yne is then subjected to partial hydrogenation to convert the triple bonds to cis-double bonds. Lindlar's catalyst is the reagent of choice for this transformation, as it selectively reduces alkynes to cis-alkenes without over-reducing to alkanes.[7]
Step 4: Deprotection
-
Finally, remove the protecting groups from the hydroxyl and carboxylic acid moieties. The TBDMS group can be removed with a fluoride source like tetrabutylammonium fluoride (TBAF), and the ester can be hydrolyzed under basic conditions (e.g., with lithium hydroxide).
Step 5: Purification
-
Purify the final product, d-20-HDoHE, using high-performance liquid chromatography (HPLC) to ensure high purity.
Part 2: Characterization of d-20-HDoHE
The identity and purity of the synthesized d-20-HDoHE must be rigorously confirmed.
| Analytical Method | Purpose | Expected Outcome |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the elemental composition and successful incorporation of deuterium. | The measured mass should correspond to the calculated exact mass of the deuterated this compound molecule. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and the position of the deuterium label. | ¹H NMR will show the absence of a signal at the position of deuteration. ²H NMR will show a signal at the deuterated position. ¹³C NMR will show a characteristic triplet for the carbon attached to deuterium. |
| HPLC | To assess the purity of the final compound. | A single, sharp peak should be observed, indicating high purity (>98%). |
Part 3: Application of d-20-HDoHE as an Internal Standard for LC-MS/MS Quantification
This protocol describes the use of the synthesized d-20-HDoHE as an internal standard for the quantification of endogenous this compound in a biological sample, such as plasma or cell culture supernatant.
Experimental Workflow
Caption: Workflow for quantification of this compound using a stable isotope-labeled internal standard.
Step-by-Step Protocol
1. Sample Preparation
-
Thaw Sample: Thaw the biological sample (e.g., 100 µL of plasma) on ice.
-
Spike with Internal Standard: Add a known amount of d-20-HDoHE (e.g., 1 ng) in a small volume of ethanol to the sample.
-
Protein Precipitation & Acidification: Add four volumes of cold methanol to precipitate proteins and acidify with 0.1% formic acid to protonate the carboxylic acid group of this compound.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
2. Solid-Phase Extraction (SPE)
-
Condition the SPE Cartridge: Use a C18 SPE cartridge. Condition the cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Load the supernatant onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.
-
Elute: Elute the this compound and d-20-HDoHE with 1 mL of methanol.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from other isomers and matrix components. For example, start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion for HDoHE isomers is the deprotonated molecule [M-H]⁻, which has an m/z of 343.3 for the unlabeled compound. The product ions are typically generated by cleavage of the carbon chain. Based on the fragmentation patterns of other HDoHE isomers, a plausible MRM transition for this compound would involve the loss of water and cleavage adjacent to the hydroxyl group.[4]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 343.3 | To be determined empirically, likely involving cleavage near the C20-OH group | To be optimized |
| d-20-HDoHE (e.g., d₂) | 345.3 | To be determined empirically, shifted by the mass of the label | To be optimized |
4. Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the endogenous this compound and the d-20-HDoHE internal standard.
-
Calculate Response Ratio: Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
-
Generate Calibration Curve: Prepare a series of calibration standards with known concentrations of unlabeled this compound and a fixed concentration of the d-20-HDoHE internal standard. Process these standards in the same way as the samples. Plot the response ratio against the concentration of the unlabeled analyte to generate a calibration curve.
-
Quantify Endogenous Concentration: Determine the concentration of this compound in the biological sample by interpolating its response ratio on the calibration curve.
Conclusion
The synthesis of stable isotope-labeled this compound provides a crucial tool for researchers in the field of lipidomics and drug development. The protocols outlined in this application note offer a comprehensive guide for the chemical synthesis of d-20-HDoHE and its application as an internal standard for accurate and precise quantification of endogenous this compound by LC-MS/MS. This methodology will facilitate a deeper understanding of the role of this and other docosanoids in health and disease.
References
-
Maresin-like Lipid Mediators (MaR-L). (n.d.). MDPI. Retrieved January 10, 2026, from [Link]
-
Cytochrome P450 omega hydroxylase. (n.d.). Wikipedia. Retrieved January 10, 2026, from [Link]
-
Al-Sawalha, M., & Al-Ghoul, M. (2019). Cytochrome P450 Metabolism of Polyunsaturated Fatty Acids and Neurodegeneration. International Journal of Molecular Sciences, 20(15), 3749. [Link]
-
Edson, K. Z., & Rettie, A. E. (2016). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. Antioxidants & Redox Signaling, 24(12), 657–673. [Link]
-
Chen, L., et al. (2015). Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola. Journal of Lipid Research, 56(11), 2135-2144. [Link]
-
Hwang, S. H., et al. (2017). Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. Bioorganic & Medicinal Chemistry Letters, 27(3), 620-625. [Link]
-
Hwang, S. H., et al. (2017). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. UC Davis. [Link]
-
Grogan, G. (2018). Mechanism of the cytochrome P450 catalyzed hydroxylation including shunt pathways. ResearchGate. [Link]
-
Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. (n.d.). LIPID MAPS. Retrieved January 10, 2026, from [Link]
-
Lagarde, M., et al. (2015). DHA Metabolism: Targeting the Brain and Lipoxygenation. Molecular Neurobiology, 52(2), 927-933. [Link]
-
VATE, A., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS ONE, 8(10), e77561. [Link]
-
Selecting and optimizing transitions for LC-MS/MS methods. (n.d.). Forensic RTI. Retrieved January 10, 2026, from [Link]
-
Aveldano, M. I., & Sprecher, H. (1983). Synthesis of Hydroxy Fatty Acids From 4, 7, 10, 13, 16, 19-[1-14C] Docosahexaenoic Acid by Human Platelets. Journal of Biological Chemistry, 258(15), 9339-9343. [Link]
-
Blair, I. A. (2008). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1781(5), 232-241. [Link]
-
Kaltner, F., et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food Chemistry, 389, 133036. [Link]
-
Marcus, A. J., et al. (1988). 12S,20-dihydroxyicosatetraenoic acid: a new icosanoid synthesized by neutrophils from 12S-hydroxyicosatetraenoic acid produced by thrombin- or collagen-stimulated platelets. Proceedings of the National Academy of Sciences, 85(3), 903-907. [Link]
-
Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit. (n.d.). LIPID MAPS. Retrieved January 10, 2026, from [Link]
-
Rosell, M., et al. (2019). Bis-allylic Deuterated DHA Alleviates Oxidative Stress in Retinal Epithelial Cells. Antioxidants, 8(12), 609. [Link]
-
Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. (2013). Free Radical Biology and Medicine, 61, 497-511. [Link]
-
Arora, J. S., et al. (2011). Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal. Journal of Labelled Compounds and Radiopharmaceuticals, 54(5), 247-251. [Link]
-
Wang, Y., et al. (2013). Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification. Analytical Chemistry, 85(18), 8879–8886. [Link]
-
Production of docosahexaenoic acid through enzymatic hydrolysis of Omega-3 rich oil. (n.d.). ScienceDirect. Retrieved January 10, 2026, from [Link]
- Methods of producing omega-hydroxylated fatty acid derivatives. (n.d.). Google Patents.
-
A-Rahman, M., et al. (2020). 2-Hydroxy-Docosahexaenoic Acid Is Converted Into Heneicosapentaenoic Acid via α-Oxidation: Implications for Alzheimer's Disease Therapy. Frontiers in Pharmacology, 11, 362. [Link]
-
Liu, X., et al. (2022). Deuterated docosahexaenoic acid protects against oxidative stress and geographic atrophy‐like retinal degeneration in a mouse model with iron overload. Aging Cell, 21(4), e13589. [Link]
-
Deuterium incorporation at bis-allylic positions of DHA reduces lipid... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Metherel, A. H., et al. (2024). Serum measures of docosahexaenoic acid (DHA) synthesis underestimates whole body DHA synthesis in male and female mice. The Journal of Nutritional Biochemistry, 128, 109568. [Link]
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- 7. Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids [escholarship.org]
- 8. Synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived bifunctional electrophile 4-oxo-2(E)-nonenal - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing 20-HDoHE Detection by Mass Spectrometry
Here is your in-depth technical guide.
Welcome to the technical support center for the analysis of 20-hydroxydocosahexaenoic acid (20-HDoHE) and related eicosanoids. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their LC-MS/MS workflows for maximum sensitivity and reproducibility. We will address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your method development.
Part 1: Frequently Asked Questions (FAQs)
This section covers high-level questions and common points of confusion when starting with this compound analysis.
Q1: Why is this compound analysis so challenging?
A1: The analysis of this compound, a metabolite of docosahexaenoic acid (DHA), presents several analytical hurdles[1][2]. Firstly, it is an endogenous lipid mediator often present at very low physiological concentrations (picomolar to nanomolar range) in complex biological matrices[3][4]. Secondly, this compound is one of many positional isomers (e.g., 17-HDoHE, 14-HDoHE, etc.) that are isobaric, meaning they have the same mass and can produce similar fragments in the mass spectrometer, making chromatographic separation essential[1][3]. Finally, like other polyunsaturated fatty acid derivatives, this compound is susceptible to ex-vivo formation and degradation during sample handling and storage[5][6].
Q2: Should I use positive or negative ionization mode for this compound detection?
A2: For underivatized this compound, negative electrospray ionization (ESI) is the standard and preferred mode . The carboxylic acid moiety on the molecule is readily deprotonated in the ESI source, forming a stable [M-H]⁻ ion, which is the precursor ion used for MS/MS analysis[3][7][8]. While positive mode can be used after chemical derivatization to enhance sensitivity, it is not effective for the native compound.
Q3: What is a good starting point for MRM transitions for this compound?
A3: A common and robust multiple reaction monitoring (MRM) transition for this compound is the fragmentation of the deprotonated precursor ion (m/z 343.2 ) to a characteristic product ion. While multiple fragments exist, a frequently used transition is 343.2 > 241.2 . It's always recommended to optimize collision energy for your specific instrument to maximize the intensity of this transition[7]. Another transition can be monitored for confirmation.
Q4: How can I prevent artificial formation or degradation of this compound during sample collection and storage?
A4: This is a critical step for data integrity.
-
Inhibitors: Immediately after collection, treat samples with a cocktail of inhibitors to prevent enzymatic activity. This can include antioxidants like butylated hydroxytoluene (BHT) to prevent auto-oxidation and cyclooxygenase inhibitors like indomethacin if you are analyzing a broader panel of eicosanoids[5][6].
-
Temperature: Always handle samples on ice. For long-term storage, snap-freeze samples in liquid nitrogen and store them at -80°C [5][9]. Storage at -20°C is insufficient to halt lipid oxidation[5].
-
Minimize Freeze-Thaw Cycles: Aliquot samples into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can degrade analytes.
Part 2: Troubleshooting Guide - From Sample to Signal
This section provides in-depth solutions to specific problems you may encounter during your workflow.
Section 2.1: Sample Preparation & Extraction
Poor sample preparation is the most common source of low sensitivity and high variability. Solid-Phase Extraction (SPE) is the gold standard for cleaning up and concentrating eicosanoids from biological matrices[9][10][11].
Problem: Low or no recovery of this compound after C18 Solid-Phase Extraction (SPE).
-
Cause 1: Improper Column Conditioning. The C18 sorbent is hydrophobic and must be activated before it can efficiently retain analytes from an aqueous sample. If the sorbent is not properly wetted, the analytes will pass through without being retained.
-
Solution: Always perform a two-step conditioning process. First, wash the cartridge with a water-miscible organic solvent like methanol or acetonitrile to solvate the C18 chains. Second, equilibrate the cartridge with acidified water (or a buffer matching your sample's loading conditions) to prepare it for the aqueous sample load[10][11]. Do not let the sorbent bed go dry between the equilibration and loading steps.
-
-
Cause 2: Incorrect Sample pH. The retention of this compound on a reverse-phase (C18) sorbent is dependent on its protonation state. At neutral or basic pH, the carboxylic acid group is ionized (negatively charged), making the molecule more polar and less likely to be retained.
-
Cause 3: Inappropriate Elution Solvent. The elution solvent must be strong enough (i.e., sufficiently non-polar) to disrupt the hydrophobic interactions between this compound and the C18 sorbent.
-
Sample Preparation : Thaw biological sample (e.g., 200 µL plasma) on ice. Spike with a deuterated internal standard (e.g., 20-HETE-d6). Acidify to pH ~3.5 with 0.1% formic acid or 2M hydrochloric acid[11][13].
-
Column Conditioning : Use a C18 SPE cartridge. Wash with 2-3 mL of methanol, followed by 2-3 mL of acidified deionized water (pH ~3.5)[11]. Do not allow the column to dry.
-
Sample Loading : Load the acidified sample onto the column. Apply a slight vacuum or positive pressure to achieve a slow, consistent flow rate (e.g., ~0.5 mL/min)[11].
-
Column Washing : Wash the column to remove polar interferences. Use 2-3 mL of acidified water, followed by a weak organic wash (e.g., 10-15% methanol in water)[11][12]. A subsequent wash with a non-polar solvent like hexane can remove highly non-polar lipids[9][11].
-
Analyte Elution : Elute the this compound and other eicosanoids with 1-2 mL of methanol or methyl formate into a clean collection tube[7][9].
-
Dry & Reconstitute : Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 50-100 µL) of the initial mobile phase (e.g., 50:50 methanol/water) for LC-MS/MS analysis[9].
Caption: Workflow for this compound extraction and analysis.
Section 2.2: Chromatography & Mass Spectrometry
Problem: I see a peak at the correct mass, but the signal is very low and/or the baseline is noisy.
-
Cause 1: Matrix Effects. Co-eluting endogenous compounds from the sample matrix (e.g., phospholipids, salts) can interfere with the ionization of this compound in the ESI source, typically causing ion suppression[14][15]. This is a major cause of poor sensitivity and variability.
-
Solution:
-
Improve Sample Cleanup: Re-optimize your SPE procedure. An additional wash step or using a different SPE sorbent (e.g., a mixed-mode or polymeric sorbent like Oasis HLB) may be necessary to better remove interfering compounds[13].
-
Optimize Chromatography: Adjust your LC gradient to better separate this compound from the region where matrix effects are most severe. A shallower gradient can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS (like 20-HETE-d6, as a proxy) will co-elute with the analyte and experience the same ion suppression or enhancement. By calculating the ratio of the analyte to the IS, the variability caused by matrix effects is normalized, leading to accurate quantification[7][8].
-
-
-
Cause 2: Suboptimal Mass Spectrometer Source Conditions. The efficiency of ion generation and transmission into the mass spectrometer is highly dependent on source parameters. Default settings are rarely optimal.
-
Solution: Systematically optimize key source parameters by infusing a standard solution of this compound. Key parameters to adjust include:
-
IonSpray Voltage: Adjust for a stable, maximal signal. For negative mode, this is typically between -3500V and -4500V[3].
-
Source Temperature: Higher temperatures can improve desolvation efficiency but can also cause thermal degradation of sensitive analytes. Find a balance, often in the 400-550°C range[3][16].
-
Nebulizer and Heater Gas Flows (Gas 1, Gas 2): These gases are crucial for droplet formation and desolvation. Optimize them to maximize the analyte signal while minimizing noise[3].
-
-
-
Cause 3: Inefficient MS/MS Fragmentation. The collision energy (CE) used to fragment the precursor ion directly impacts the intensity of the product ion signal.
-
Solution: Perform a collision energy optimization experiment for the 343.2 > 241.2 transition. Infuse a this compound standard and ramp the collision energy to find the value that produces the most intense product ion signal. This value is instrument-specific.
-
| Parameter | Typical Setting | Rationale & Notes |
| LC Column | C18, <3 µm particle size | Provides good hydrophobic retention and resolution for lipids. |
| Mobile Phase A | Water + 0.1% Acetic Acid or 0.02% Formic Acid | Acid modifier ensures protonation of the analyte for good peak shape[3][17]. |
| Mobile Phase B | Acetonitrile/Methanol (often 90:10) + Acid | Strong organic solvent for eluting lipids from the C18 column[3]. |
| Flow Rate | 0.2 - 0.4 mL/min | Compatible with standard ESI sources. |
| Gradient | Start ~40-60% B, ramp to 95-100% B | A gradient is required to elute compounds with a wide range of polarities[3][17][18]. |
| Ionization Mode | Negative ESI | Efficiently forms the [M-H]⁻ precursor ion from the carboxylic acid group[7]. |
| Precursor Ion (Q1) | m/z 343.2 | [M-H]⁻ for C22H32O3. |
| Product Ion (Q3) | m/z 241.2 | A characteristic and often abundant fragment ion[7]. |
| Dwell Time | 25-100 ms | Ensure at least 12-15 data points across the chromatographic peak for reliable quantification. |
Part 3: Advanced Strategies for Sensitivity Enhancement
When standard optimization is not enough, advanced techniques can provide a significant boost in signal intensity.
Q: My this compound concentration is below the limit of quantification (LOQ) of my optimized method. What else can I do?
A: Consider Chemical Derivatization.
The inherent limitation of negative mode ESI is sometimes a higher chemical background compared to positive mode. Chemical derivatization can be employed to "charge-reverse" the analyte, allowing for highly sensitive detection in positive ESI mode[19].
-
The Principle: The carboxylic acid group of this compound is reacted with a derivatizing reagent that contains a permanently charged quaternary amine group. This reaction forms an amide linkage and attaches a positive charge to the molecule.
-
The Advantage: These derivatized analytes can be detected with extremely high sensitivity in positive ESI mode, often leading to orders-of-magnitude improvements in signal-to-noise[20]. Reagents like N-(4-aminomethylphenyl) pyridinium (AMPP) have been shown to improve sensitivity up to 60,000-fold for some eicosanoids compared to standard negative mode analysis[20].
-
Considerations: Derivatization adds an extra step to sample preparation and requires careful optimization to ensure complete and reproducible reaction. You will also need to develop a new set of MRM transitions for the derivatized molecule.
Caption: A logical guide for troubleshooting low this compound signal.
References
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Serhan Laboratory. (n.d.). Specialized Pro-Resolving Mediators and Eicosanoids- A Preferred Solid-Phase Extraction Protocol from Tissues and Biological Flu. Retrieved from The Serhan Laboratory website: [Link]
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Han, J., & Jiang, X. (2015). A derivatization strategy for comprehensive identification of 2- and 3-hydroxyl fatty acids by LC-MS. Analytica Chimica Acta, 887, 124-131. [Link]
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Christie, W. W. (1992). Solid-phase extraction columns in the analysis of lipids. In Advances in Lipid Methodology – One (pp. 1-17). Oily Press. [Link]
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Johnson, D. W., & Culp, B. R. (1995). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography-mass spectrometry. Journal of Lipid Research, 36(6), 1405-1411. [Link]
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Deline, M., et al. (2015). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 992, 52-64. [Link]
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Derogis, P. B. M. C., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS ONE, 8(10), e77561. [Link]
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Derogis, P. B. M. C., et al. (2013). The development of a specific and sensitive LC-MS-based method for the detection and quantification of hydroperoxy- and hydroxydocosahexaenoic acids as a tool for lipidomic analysis. PubMed. [Link]
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Song, J., et al. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. Journal of the American Oil Chemists' Society, 94(11), 1365-1377. [Link]
-
Pizarro, N., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 9(12), 291. [Link]
-
Tsikas, D. (2017). Liquid chromatography-tandem mass spectrometry analysis of eicosanoids and related compounds in cell models. Journal of Chromatography B, 1047, 103-116. [Link]
-
Wang, Y., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Scientific Reports, 12(1), 19001. [Link]
-
Thakare, R., et al. (2016). Quantification of eicosanoids and their metabolites in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis, 129, 443-454. [Link]
-
LIPID MAPS. (n.d.). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites. Retrieved from LIPID MAPS website: [Link]
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Murphy, R. C., & Gaskell, S. J. (2011). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Biological Chemistry, 286(29), 25447-25455. [Link]
-
Ofman, R., & Vreken, P. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5894. [Link]
-
LIPID MAPS. (n.d.). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry. Retrieved from LIPID MAPS website: [Link]
-
Murphy, R. C. (2008). Analysis of eicosanoids and related lipid mediators using mass spectrometry. Biochemical Society Transactions, 36(Pt 5), 1055-1059. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 21(11), 1094-1105. [Link]
-
Kutzner, L., et al. (2019). Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples. Frontiers in Pharmacology, 10, 169. [Link]
-
Han, J., & Jiang, X. (2014). Scheme of derivatization of fatty acid and modified fatty acids. ResearchGate. [Link]
-
Teixeira, D., et al. (2023). Storage Duration and Added Docosahexaenoic Acid Modify the Rates of Esterified and Free Oxylipin Formation in Infant Milk Formula. Foods, 12(21), 3901. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from NorthEast BioLab website: [Link]
-
Derogis, P. B. M. C., et al. (2013). Optimized mass conditions for LC-MS/MS method for HpDoHE. ResearchGate. [Link]
-
Zhou, K., et al. (2019). Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola. Journal of Lipid Research, 60(11), 1875-1882. [Link]
-
Clark, T. A. N., et al. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. International Journal of Molecular Sciences, 24(21), 15513. [Link]
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from LIPID MAPS website: [Link]
-
Joseph, J., et al. (2021). 20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. Pharmacology & Therapeutics, 226, 107871. [Link]
-
Wikipedia. (n.d.). 20-Hydroxyeicosatetraenoic acid. Retrieved from Wikipedia: [Link]
-
Sisignano, M., et al. (2022). 20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin. British Journal of Pharmacology, 179(7), 1450-1469. [Link]
-
Flannery, T. J., & Garcia, V. (2017). Vascular Actions of 20-HETE. International Journal of Molecular Sciences, 18(9), 1836. [Link]
-
Schmedes, A., et al. (2012). Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis. Journal of Lipid Research, 53(8), 1629-1639. [Link]
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Technical Support Center: Overcoming Challenges in 20-HDoHE Sample Preparation
A Senior Application Scientist's Guide to Robust and Reproducible Analysis
Welcome to the technical support center for eicosanoid analysis. This guide provides in-depth troubleshooting advice and validated protocols for researchers working with challenging lipid mediators. While "20-HDoHE" is not a standard nomenclature, it strongly implies a 20-hydroxy-dihydroxy-eicosanoid , likely a dihydroxy metabolite of 20-hydroxyeicosatetraenoic acid (20-HETE).[1] These molecules are potent signaling lipids often present at very low concentrations and are susceptible to degradation.
This guide is structured to address the common pitfalls in their sample preparation, providing not just steps, but the scientific rationale to empower you to optimize your workflow. The principles and protocols detailed here are grounded in established methods for 20-HETE and other dihydroxy eicosanoids, ensuring broad applicability.
Part 1: Critical Pre-Analytical Considerations & FAQs
The integrity of your results is determined the moment your sample is collected. Eicosanoid levels can change dramatically within seconds due to enzymatic activity and autooxidation.[2] This section addresses the most urgent questions regarding sample handling.
Question: What is the single most critical step during sample collection to prevent artificial eicosanoid generation?
Answer: Immediate inhibition of enzymatic activity and prevention of oxidation. As soon as a biological sample is collected, cellular activation (e.g., platelet activation in blood) and damage can trigger cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, artificially generating eicosanoids.[3]
Immediate Actions Required:
-
Work Quickly and on Ice: Keep samples on ice at all times to slow down enzymatic processes.[4]
-
Add Inhibitors: For plasma or tissue homogenates, immediately add a cocktail of inhibitors. This is a non-negotiable step for accurate quantification.
Question: Which anticoagulant should I use for blood collection, and does it matter?
Answer: Yes, it matters significantly. Use tubes containing a calcium-chelating anticoagulant like EDTA . Avoid heparin. EDTA prevents coagulation by chelating calcium, which also inhibits calcium-dependent phospholipases that initiate the eicosanoid cascade.[8][9] Serum is generally not recommended because the coagulation process itself massively activates platelets, leading to the release of large quantities of eicosanoids like Thromboxane B2.[3]
Question: How should I store my samples for short-term and long-term analysis?
Answer: Proper storage is crucial to prevent degradation.
-
Short-Term (Processing): Keep samples at 4°C on ice.
-
Long-Term: After collection and addition of inhibitors, process the sample to plasma or homogenate as quickly as possible, aliquot, and snap-freeze in liquid nitrogen. Store at -80°C .[2][10][11] Avoid multiple freeze-thaw cycles, as this can degrade the sample.[2][12]
| Parameter | Recommendation | Rationale |
| Anticoagulant | EDTA | Chelates Ca2+, inhibiting coagulation and Ca2+-dependent enzymes.[8][9] |
| Inhibitors | Indomethacin, BHT | Prevents ex vivo enzymatic generation and autooxidation of analytes.[3][5][6] |
| Temperature | Process on ice; Store at -80°C | Minimizes enzymatic degradation and chemical instability.[2][4] |
| Storage Format | Single-use aliquots | Avoids destructive freeze-thaw cycles.[12] |
Part 2: Troubleshooting the Extraction Workflow
Extraction is designed to isolate your analyte from a complex biological matrix and concentrate it for analysis. This is where issues of low recovery and high variability often surface. Solid-Phase Extraction (SPE) is generally preferred over Liquid-Liquid Extraction (LLE) for eicosanoids as it provides cleaner extracts and reduces matrix effects in LC-MS/MS analysis.[6][8][10]
Question: My analyte recovery is consistently low after Solid-Phase Extraction (SPE). What am I doing wrong?
Answer: This is a common issue, often related to incorrect pH or suboptimal wash/elution steps. Let's break down the likely causes.
-
1. Incomplete Analyte Binding (The "Load" Step):
-
The Problem: this compound, like most eicosanoids, has a carboxylic acid group. For it to bind effectively to a reverse-phase (C18) sorbent, this group must be protonated (uncharged).
-
The Fix: Acidify your sample to a pH of ~3.5-4.0 before loading it onto the SPE column.[5] This is typically done with formic acid or hydrochloric acid. Without this step, your charged analyte will have poor affinity for the nonpolar C18 sorbent and will be lost in the loading flow-through.
-
-
2. Analyte Loss During Washing (The "Wash" Step):
-
The Problem: The wash step is designed to remove polar impurities (salts, etc.). If your wash solvent is too strong (contains too much organic solvent), it can prematurely elute your analyte along with the impurities.
-
The Fix: Use a weak wash solvent. A common strategy is to first wash with pure water (or acidified water) followed by a low-percentage organic wash (e.g., 10-15% methanol in water).[5][10] This is strong enough to remove many interferences but weak enough to leave your analyte bound to the column.
-
-
3. Incomplete Elution (The "Elute" Step):
-
The Problem: The elution solvent is not strong enough to disrupt the interaction between your analyte and the sorbent.
-
The Fix: Use a sufficiently nonpolar solvent. Methanol is commonly used for elution.[10][11] If recovery remains low, ethyl acetate can be a more effective elution solvent for many eicosanoids.[5] Ensure you use a sufficient volume of solvent to completely wet the sorbent bed and elute the analyte.
-
Troubleshooting Logic for Low SPE Recovery
Caption: Troubleshooting decision tree for low eicosanoid recovery in SPE.
Question: My LC-MS/MS baseline is very noisy, and I suspect matrix effects are suppressing my analyte's signal. How can I get a cleaner sample?
Answer: Matrix effects are a major challenge in bioanalysis, caused by co-eluting compounds from the sample matrix that interfere with the ionization of your target analyte.
-
Optimize SPE: This is your first line of defense.
-
Ensure your wash steps are adequate. A two-stage wash (e.g., water, then 15% methanol) is more effective than a single wash.[5]
-
Consider a different SPE sorbent chemistry. While C18 is common, polymeric sorbents (like Oasis HLB) can offer different selectivity and may be more effective at removing specific interferences in your matrix.[13]
-
-
Chromatographic Separation: Improve the separation of your analyte from interfering compounds on the LC column.
-
Use a high-resolution column: Modern sub-2-micron particle columns (UPLC/UHPLC) provide much better peak separation than traditional HPLC columns.[10]
-
Adjust the gradient: A longer, shallower gradient can resolve your analyte from closely eluting matrix components.
-
-
Internal Standard is Key: Even with matrix effects, a co-eluting stable isotope-labeled internal standard (SIL-IS) can compensate for ionization suppression, as it will be suppressed to the same degree as your analyte.[4] This is critical for accurate quantification.
Part 3: Validated Experimental Protocol
This protocol provides a robust method for the extraction of this compound and related eicosanoids from human plasma using solid-phase extraction.
Protocol: SPE for Dihydroxy Eicosanoids from Human Plasma
This protocol is adapted from established methods for eicosanoid extraction.[5][10][11]
1. Sample Preparation & Fortification: a. Thaw frozen plasma samples on ice. b. To a 200 µL plasma aliquot, add 20 µL of an antioxidant solution (e.g., 0.2 mg/mL BHT in methanol) and 10 µL of a stable isotope-labeled internal standard (SIL-IS) mix (e.g., 20-HETE-d6). Vortex gently. The use of a SIL-IS is essential for accurate quantification to correct for extraction losses.[4][7] c. Add 600 µL of ice-cold water to dilute the sample. d. Acidify the sample: Add ~10 µL of 1M HCl or 5% formic acid to bring the pH to ~3.5. Vortex. This step is crucial for retaining the analyte on the reverse-phase column.[5]
2. SPE Column Conditioning: a. Use a C18 or polymeric reverse-phase SPE cartridge (e.g., Strata-X, Oasis HLB, 30-60 mg). b. Condition the column by passing 1 mL of methanol, followed by 1 mL of water. Do not let the column run dry.
3. Sample Loading: a. Load the entire acidified plasma sample onto the conditioned SPE column. b. Apply a slow, steady flow rate (~0.5 mL/min) using a vacuum manifold or positive pressure.
4. Column Washing: a. Wash the column with 1 mL of water to remove salts and very polar impurities. b. Wash the column with 1 mL of 15% methanol in water to remove more interferences.
5. Elution: a. Elute the analytes with 1 mL of methanol or ethyl acetate into a clean collection tube.[5][10]
6. Dry-Down and Reconstitution: a. Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. This step concentrates the sample.[5] b. Reconstitute the dried extract in 50-100 µL of the initial LC mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid).[10] Vortex thoroughly. c. Transfer to an autosampler vial for immediate LC-MS/MS analysis.
General Sample Preparation Workflow
Caption: Standard workflow for eicosanoid sample preparation using SPE.
Part 4: Data Quantification & Quality Control FAQs
Question: I don't have a specific deuterated standard for this compound. Can I use another one?
Answer: This is a common challenge with novel or rare analytes. The best practice is to use the exact stable isotope-labeled analog of your analyte. If one is not commercially available, the second-best option is to use a SIL-IS that is structurally as close as possible. For a putative this compound, 20-HETE-d6 would be a reasonable choice.[7] It will behave very similarly during extraction and has a similar chemical structure, but be aware that it may not perfectly mimic the chromatographic retention time or ionization efficiency of your analyte. This allows for relative quantification but may introduce a small bias in absolute quantification.
Question: How do I calculate extraction recovery and validate my method?
Answer: To calculate recovery, you need to compare the analyte response in an extracted sample to the response of an unextracted standard representing 100%.
-
Prepare a "Spiked Sample (SS)": Add a known amount of your this compound standard to your biological matrix (e.g., plasma).
-
Prepare a "Post-Spike Sample (PS)": Go through the entire extraction procedure with a blank plasma sample. At the very end, just before analysis, add the same known amount of this compound standard to the clean, reconstituted extract. This sample represents 100% recovery post-extraction.
-
Process and Analyze: Process the Spiked Sample (SS) through the full extraction protocol. Analyze both SS and PS by LC-MS/MS.
-
Calculate: Recovery (%) = (Peak Area of Analyte in SS / Peak Area of Analyte in PS) x 100
A good recovery is typically in the range of 70-120%.[10] This validation should be performed during method development to ensure your protocol is robust.
References
-
Balas, L., et al. (2014). Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]
-
Wang, Y., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. Analytical Chemistry. [Link]
-
SCIEX. (n.d.). Comprehensive targeted method for lipid mediator analysis. [Link]
-
Ofman, P., et al. (2021). Quantitative profiling of inflammatory and pro-resolving lipid mediators in human adolescents and mouse plasma using UHPLC-MS. Scientific Reports. [Link]
-
Mount, C., et al. (2012). Method for Measuring Lipid Mediators, Proteins, and mRNAs from a Single Tissue Specimen. Journal of Visualized Experiments. [Link]
-
Surma, M. A., et al. (2021). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites. [Link]
-
Balas, L., et al. (2014). Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
-
Lu, T., et al. (2018). Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola. Journal of Lipid Research. [Link]
-
Singh, V. P., & Ch, R. (2017). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis. [Link]
-
Grates, H. E., et al. (2003). Quantification of 20-hydroxyeicosatetraenoic acid by colorimetric competitive enzyme linked immunosorbent assay. Journal of Biosciences. [Link]
-
Armando, A. M., et al. (2016). Quantitative determination of esterified eicosanoids and related oxygenated metabolites after base hydrolysis. Journal of Lipid Research. [Link]
-
Buczynski, M. W., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology. [Link]
-
Falck, J. R., et al. (1992). Quantitation of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) produced by human polymorphonuclear leukocytes using electron capture ionization gas chromatography/mass spectrometry. Biological Mass Spectrometry. [Link]
-
Weckmann, K., et al. (2021). Differential expression of eicosanoid pathways after whole blood stimulation in asthma patients. Allergy, Asthma & Clinical Immunology. [Link]
-
Zhang, X., et al. (2022). Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry. Scientific Reports. [Link]
-
Wikipedia. (n.d.). 20-Hydroxyeicosatetraenoic acid. [Link]
-
Rocic, P., & Schwartzman, M. L. (2018). 20-Hydroxyeicosatetraeonic Acid: A New Target for the Treatment of Hypertension. Hypertension. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2015). Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples. Molecules. [Link]
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Technical Support Center: A Researcher's Guide to 20-HDoHE Stability
Welcome to the technical support center for 20-hydroxy-5,8,11,14,17-eicosapentaenoic acid (20-HDoHE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling and storing this specialized pro-resolving mediator (SPM). As a polyunsaturated fatty acid (PUFA) derivative, this compound is susceptible to degradation, which can significantly impact experimental outcomes. This resource, structured in a question-and-answer format, offers field-proven insights and evidence-based protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound is a specialized pro-resolving mediator (SPM), an endogenous lipid mediator synthesized from the omega-3 fatty acid docosahexaenoic acid (DHA).[1] SPMs like this compound are potent signaling molecules that actively regulate the resolution of inflammation.[2][3][4] The core structure of this compound contains multiple double bonds, making it highly susceptible to oxidation.[5] This chemical instability can lead to the formation of inactive or even pro-inflammatory degradation products, compromising the accuracy and reproducibility of your experiments. Therefore, meticulous storage and handling are paramount to preserving its biological activity.
Q2: What is the optimal temperature for long-term storage of this compound?
A2: For long-term stability (months to over a year), it is strongly recommended to store this compound at -80°C .[1][6][7] This ultra-low temperature significantly slows down oxidative processes. While storage at -20°C is common for many laboratory reagents, it is not ideal for long-term storage of PUFAs, as degradation can still occur over time.[8] Studies on other PUFAs have shown more rapid decreases in concentration when stored at -20°C compared to -80°C.[8] If -80°C storage is unavailable, use of antioxidants and minimizing storage duration at -20°C is critical.
Q3: In what solvent should I dissolve and store this compound?
A3: this compound should be stored in a high-purity, anhydrous organic solvent. Ethanol is a commonly recommended solvent for storing specialized pro-resolving mediators like Protectin D1, a close analog of this compound.[6][9] Other suitable solvents include acetonitrile, dimethylformamide (DMF), and DMSO. When preparing a stock solution, it is advisable to use an organic solvent that has been purged with an inert gas, such as argon or nitrogen, to remove dissolved oxygen. For biological experiments, make further dilutions into aqueous buffers immediately before use and do not store aqueous solutions for more than a day.[9]
Q4: How can I minimize the risk of oxidation during handling?
A4: To prevent oxidation, it is crucial to minimize exposure to air and light. Always handle this compound solutions under a gentle stream of an inert gas like argon or nitrogen.[10] Use glass vials with Teflon-lined caps for storage to avoid leaching of impurities from plastic containers.[10] When aliquoting, allow the vial to reach room temperature before opening to prevent condensation of moisture inside. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.
Troubleshooting Guide
Issue 1: I am seeing unexpected or inconsistent results in my bioassays.
-
Potential Cause: Degradation of this compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that your this compound stock has been consistently stored at -80°C and protected from light.
-
Check Aliquoting Practice: Are you using single-use aliquots? Repeated freeze-thaw cycles of a stock solution can lead to degradation.
-
Solvent Quality: Ensure the solvent used for storage is of high purity and was purged with inert gas before use.
-
Analytical Confirmation: If possible, verify the integrity of your this compound stock using LC-MS/MS. Compare the mass spectrum to a reference standard. The presence of additional peaks may indicate degradation products.
-
-
Issue 2: My LC-MS/MS analysis shows multiple peaks for my this compound standard.
-
Potential Cause 1: Isomerization.
-
Explanation: The double bonds in this compound can isomerize (change from cis to trans configuration), leading to different chromatographic retention times. This can be triggered by exposure to acid, heat, or light.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that your sample preparation and extraction methods do not involve harsh acidic conditions or high temperatures.
-
Optimize Chromatography: Use a high-resolution chromatography method to separate potential isomers.
-
-
-
Potential Cause 2: Oxidation Products.
-
Explanation: Oxidation can lead to the formation of various byproducts, such as hydroperoxides, hydroxides, and ketones.[11] One known metabolic pathway for the closely related Protectin D1 involves further hydroxylation.[1][11]
-
Troubleshooting Steps:
-
Mass Spectrum Analysis: Look for mass-to-charge ratios corresponding to the addition of oxygen atoms (e.g., M+16, M+32).
-
Tandem MS (MS/MS): Use MS/MS to fragment the unexpected peaks. The fragmentation pattern can help identify the location of modifications on the fatty acid chain.
-
-
Data on Storage Stability
While specific quantitative stability data for this compound is limited in the public domain, authoritative sources for the closely related and structurally similar Protectin D1 provide the following guidance:
| Storage Condition | Solvent | Duration | Stability | Source |
| -80°C | Ethanol | ≥ 1 year | Stable | [1][9] |
| -20°C | Ethanol | Short-term | Prone to degradation over time | Inferred from general PUFA stability data[8] |
| Aqueous Buffer | N/A | ≤ 1 day | Not Recommended for Storage | [9] |
Expert Insight: The stability of PUFAs is highly dependent on the specific storage conditions. While -80°C is the gold standard, if short-term storage at -20°C is unavoidable, it is crucial to work with freshly prepared aliquots and to use the sample as quickly as possible. For critical experiments, re-analysis of the compound's purity via LC-MS/MS before use is recommended.
Experimental Protocols
Protocol 1: Recommended Storage and Handling of this compound
-
Receipt of Compound: Upon receiving this compound (typically in an organic solvent), immediately store it at -80°C.
-
Aliquoting:
-
Before opening, allow the vial to warm to room temperature to prevent moisture condensation.
-
Under a gentle stream of inert gas (argon or nitrogen), carefully aliquot the solution into single-use glass vials with Teflon-lined caps.
-
The volume of each aliquot should be suitable for a single experiment to avoid leftover solution that would need to be re-frozen.
-
-
Storage of Aliquots: Store the aliquots at -80°C, protected from light.
-
Use in Experiments:
-
When ready to use, remove a single aliquot and allow it to warm to room temperature.
-
If further dilution is needed, use high-purity solvents purged with inert gas.
-
For biological assays requiring aqueous solutions, dilute the stock into the buffer immediately before use. Do not store the aqueous solution.
-
Protocol 2: Assessing the Stability of this compound via LC-MS/MS
-
Sample Preparation:
-
Prepare a set of identical aliquots of this compound in the desired solvent and storage temperature(s) to be tested (e.g., -20°C and -80°C).
-
At specified time points (e.g., 0, 1, 3, 6 months), remove one aliquot from each storage condition.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for this compound. A reverse-phase C18 column is typically used.
-
The mass spectrometer should be operated in negative ion mode, monitoring for the parent ion of this compound and potential degradation products (e.g., oxidized forms).
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time zero sample.
-
Analyze the mass spectra for the appearance of new peaks that could correspond to degradation products.
-
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
-
Dalli, J., Colas, R. A., & Serhan, C. N. (2014). Synthesis and Anti-inflammatory and Pro-resolving Activities of 22-OH-PD1, a Monohydroxylated Metabolite of Protectin D1. ACS Medicinal Chemistry Letters, 5(11), 1204–1209. [Link]
-
Wikipedia. (2023). Protectin D1. Retrieved from [Link]
-
Lagarde, M., Guichardant, M., Bernoud-Hubac, N., & Calzada, C. (2015). Confusion between protectin D1 (PD1) and its isomer protectin DX (PDX). An overview on the dihydroxy-docosatrienes described to date. Biochimie, 111, 1-6. [Link]
-
Wielgat, P., & Brzozowski, T. (2013). Autooxidation of docosahexaenoic acid (DHA) and docosahexaenoate (DHE)... ResearchGate. [Link]
-
Isobe, Y., Arita, M., Matsueda, S., Iwamoto, R., Fujihara, T., Nakanishi, H., ... & Arai, H. (2012). Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite. The Journal of biological chemistry, 287(13), 10525–10534. [Link]
-
Balas, L., Guichardant, M., Durand, T., & Lagarde, M. (2014). The formation of protectin D1 and maresin 1. ResearchGate. [Link]
-
Balas, L., & Durand, T. (2016). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules, 21(6), 765. [Link]
-
O'Donnell, V. B., & Murphy, R. C. (2024). Advances in the Chemistry and Biology of Specialised Pro-Resolving Mediators (SPMs). Molecules, 29(10), 2235. [Link]
-
Strassburg, K., & Maddipati, K. R. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Journal of Chromatography B, 1047, 144-153. [Link]
-
Rudy, M. D., Vamecq, J., & Arts, M. T. (2016). Handling and Storage Procedures Have Variable Effects on Fatty Acid Content in Fishes with Different Lipid Quantities. PloS one, 11(8), e0160494. [Link]
-
LIPID MAPS. (n.d.). Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry. Retrieved from [Link]
-
Serhan, C. N. (2020). Specialized pro-resolving mediator network: An update on production and actions. The Journal of Immunology, 205(9), 2261-2273. [Link]
-
Wikipedia. (2023). Specialized pro-resolving mediators. Retrieved from [Link]
-
Spite, M., & Serhan, C. N. (2010). Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update. Seminars in immunology, 22(6), 370–378. [Link]
-
Carpenter, K. L., Taylor, S. E., van der Veen, C., Williamson, B. K., Ball, R. Y., & Mitchinson, M. J. (2001). Identification and quantitation of unique fatty acid oxidation products in human atherosclerotic plaque using high-performance liquid chromatography. Analytical biochemistry, 290(1), 109–119. [Link]
-
Williams, J. M., & Murphy, R. C. (2020). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. The Journal of pharmacology and experimental therapeutics, 374(2), 340–351. [Link]
-
Tallman, K. A., & Porter, N. A. (2016). Targeted Chiral Analysis of Bioactive Arachidonic Acid Metabolites Using Liquid-Chromatography-Mass Spectrometry. Molecules, 21(9), 1211. [Link]
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Ulmer, C. Z., Yost, R. A., & Garrett, T. J. (2018). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 8(4), 77. [Link]
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Tu, C., Lu, T., & Loo, G. (2019). Unveiling anti-oxidative and anti-inflammatory effects of docosahexaenoic acid and its lipid peroxidation product on lipopolysaccharide-stimulated BV-2 microglial cells. ResearchGate. [Link]
Sources
- 1. Protectins: Their biosynthesis, metabolism and structure-functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specialized pro-resolving mediators - Wikipedia [en.wikipedia.org]
- 4. Specialized Pro-Resolving Lipid Mediators in the Inflammatory Response: An Update - PMC [pmc.ncbi.nlm.nih.gov]
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troubleshooting poor recovery of 20-HDoHE during extraction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address poor recovery of 20-hydroxydocosahexaenoic acid (20-HDoHE) during sample extraction. As a polyunsaturated fatty acid (PUFA) metabolite, this compound possesses unique chemical properties that demand careful consideration during sample preparation to ensure accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What is the most common reason?
The most frequent cause of poor recovery for acidic lipids like this compound is improper pH control during extraction. This compound has a carboxylic acid group, which will be deprotonated (negatively charged) at neutral or basic pH. This increased polarity enhances its solubility in the aqueous phase, preventing it from partitioning effectively into the organic extraction solvent. Acidifying your sample to a pH of approximately 3-4 is critical to neutralize the carboxylic acid, making the molecule less polar and maximizing its recovery in the organic layer.[1][2]
Q2: I'm seeing significant variability between replicate samples. What could be the cause?
Variability often points to issues with sample handling and stability. This compound is a docosahexaenoic acid (DHA) derivative with multiple double bonds, making it highly susceptible to auto-oxidation.[3] Inconsistent exposure to oxygen, light, or elevated temperatures during processing can lead to degradation. Ensure all extraction steps are performed quickly, on ice, and with minimal light exposure. The use of antioxidants, such as butylated hydroxytoluene (BHT), in your extraction solvents is also highly recommended to preserve the integrity of the analyte.[4][5]
Q3: Which extraction method is better for this compound: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Both LLE and SPE can yield excellent results if properly optimized.
-
LLE (e.g., Folch, Bligh & Dyer, MTBE methods) is robust and effective for a broad range of lipids. It is particularly good for initial discovery and for samples with high lipid content, but can sometimes be less selective and may require more downstream cleanup.[6][7]
-
SPE offers higher selectivity and can produce cleaner extracts, which is advantageous for sensitive downstream analyses like LC-MS/MS.[8] However, it requires more rigorous method development, as analyte loss can occur at multiple steps (loading, washing, elution).
The choice often depends on the sample matrix, required sample throughput, and the desired cleanliness of the final extract.
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving poor this compound recovery, categorized by the extraction methodology.
Overall Troubleshooting Workflow
The following diagram outlines a logical sequence for troubleshooting recovery issues, starting from sample handling and moving to method-specific problems.
Caption: General workflow for troubleshooting poor this compound recovery.
Guide 1: Liquid-Liquid Extraction (LLE) Troubleshooting
LLE relies on the partitioning of this compound between an aqueous sample phase and an immiscible organic solvent phase. Poor recovery is almost always due to factors that either keep the analyte in the aqueous phase or degrade it.
Problem: Analyte Remains in Aqueous Layer
-
Cause & Scientific Rationale: The primary reason is incorrect protonation state. At a pH above its pKa (typically ~4.8 for carboxylic acids), this compound exists as a charged carboxylate anion. This charge dramatically increases its affinity for the polar aqueous phase.
-
Solution:
-
Acidify the Sample: Before adding any organic solvents, adjust the sample pH to 3.0-4.0 using a dilute acid (e.g., 1% formic acid or 0.1 M HCl). This ensures the carboxylic acid group is fully protonated (neutral), minimizing its aqueous solubility.[1][2]
-
Verify Final pH: After adding all reagents, briefly check the pH of the aqueous phase with a pH strip to confirm it remains acidic.
-
Problem: Inefficient Extraction into Organic Phase
-
Cause & Scientific Rationale: The chosen solvent system may not be optimal for this compound, or the solvent-to-sample ratio may be too low. While highly non-polar solvents are excellent for triglycerides, a moderately polar solvent system is often better for hydroxylated fatty acids.[9][10]
-
Solution:
-
Optimize Solvent Choice: Standard Folch (2:1 chloroform:methanol) or Bligh & Dyer (1:2:0.8 chloroform:methanol:water) are good starting points.[11] For a potentially less toxic and efficient alternative, consider a methyl-tert-butyl ether (MTBE)-based extraction.[12] A butanol/methanol (BUME) mixture is also reported to be effective for broad lipid extraction.[7][13]
-
Increase Solvent-to-Sample Ratio: A low ratio may not have sufficient capacity to extract the analyte efficiently, especially from complex matrices. A generic optimum is often considered around 7:1 (organic solvent to aqueous sample), but ratios as high as 20:1 have been shown to improve recovery for certain lipid classes in plasma.[14][15]
-
Ensure Thorough Mixing: Inadequate mixing results in poor surface area contact between the two phases, leading to incomplete extraction. Vortex samples vigorously for at least 1-2 minutes after adding the extraction solvent.
-
| Solvent System | Key Characteristics | Reference |
| Folch / Bligh & Dyer | Chloroform/Methanol based. Gold standard for broad lipid recovery. Chloroform is dense (bottom layer) and toxic. | [6][11] |
| Matyash (MTBE) | MTBE/Methanol based. MTBE is less dense than water (top layer), simplifying collection and reducing risk of aqueous contamination. Less toxic than chloroform. | [12] |
| BUME | 1-Butanol/Methanol based. A single-phase extraction method that is fast and suitable for high-throughput applications. | [7][13] |
Problem: Analyte Degradation During Extraction
-
Cause & Scientific Rationale: The polyunsaturated structure of this compound is highly prone to non-enzymatic oxidation by atmospheric oxygen, a process that can be accelerated by heat, light, and trace metal ions.
-
Solution:
-
Work at Low Temperatures: Perform all extraction steps on ice or at 4°C to slow down chemical degradation processes.[4]
-
Add Antioxidants: Spike your organic extraction solvent with an antioxidant like BHT or BHA at a final concentration of ~0.005%.[4][16]
-
Use Fresh, High-Purity Solvents: Old or low-purity solvents can contain peroxides and other contaminants that actively degrade lipids. Chloroform, in particular, can degrade in the presence of light and oxygen to form reactive phosgene.[17] Store solvents appropriately and use fresh bottles.
-
Minimize Evaporation Time: If a solvent evaporation step is used, perform it under a gentle stream of nitrogen and avoid heating above 30-37°C. Do not dry the lipid film to completion for extended periods, as this increases the surface area exposed to oxygen.
-
Recommended LLE Protocol for this compound from Plasma
Caption: Step-by-step MTBE-based LLE workflow for this compound.
Guide 2: Solid-Phase Extraction (SPE) Troubleshooting
SPE provides a powerful way to isolate and concentrate this compound. Most issues arise from a mismatch between the analyte's properties and the SPE method parameters at one of the key steps. Reversed-phase (e.g., C18) SPE is most common for this application.
SPE Workflow & Critical Points
Caption: Key steps and critical considerations in a reversed-phase SPE workflow.
Problem: Analyte is found in the flow-through (Load fraction)
-
Cause & Scientific Rationale: The analyte did not bind to the sorbent. This happens if the sorbent isn't properly activated, or if the loading conditions make the analyte too soluble in the loading solvent.
-
Solution:
-
Check Sorbent Conditioning: Ensure the sorbent is fully wetted with a strong solvent like methanol or acetonitrile, followed by an equilibration step with a weak, pH-matched solvent (e.g., water with 0.1% formic acid). Never let the sorbent bed go dry after conditioning.[8][18]
-
Reduce Organic Content in Sample: The sample loaded onto the cartridge should contain a low percentage of organic solvent (ideally <5%). High organic content will prevent the non-polar this compound from partitioning onto the reversed-phase sorbent. Dilute your sample with acidified water if necessary.[19]
-
Confirm Sample pH: As with LLE, the sample must be acidified (pH 3-4) to ensure this compound is in its neutral, more hydrophobic form, which is required for retention on a reversed-phase sorbent.[20]
-
Reduce Loading Flow Rate: A high flow rate reduces the contact time between the analyte and the sorbent, preventing efficient binding. Aim for a slow, dropwise flow of ~1 mL/min.[18][19]
-
Check for Overload: Exceeding the binding capacity of the cartridge will cause the analyte to break through. If you have a highly concentrated sample, use a larger cartridge or dilute the sample.[18][20]
-
Problem: Analyte is found in the Wash fraction
-
Cause & Scientific Rationale: The wash solvent is too strong. The purpose of the wash step is to remove more polar, water-soluble interferences while the analyte of interest remains bound. If the wash solvent has too much organic content, it will begin to elute the this compound prematurely.
-
Solution:
-
Decrease Organic Strength of Wash Solvent: Your wash solvent should be significantly weaker than your elution solvent. If you are eluting with 90% methanol, a good starting point for a wash solvent is 5-10% methanol in acidified water. You may need to test several strengths to find the optimal balance of cleaning the sample without losing the analyte.[8][20]
-
Problem: Analyte recovery is low in the Elution fraction (and not found elsewhere)
-
Cause & Scientific Rationale: The analyte is retained on the sorbent but is not being effectively removed during elution. This indicates the elution solvent is too weak or that secondary interactions (like ion-exchange) are preventing its release.
-
Solution:
-
Increase Elution Solvent Strength: Use a stronger organic solvent (e.g., switch from methanol to acetonitrile) or increase the percentage of organic solvent in the elution mix (e.g., from 90% to 100%).[8][21]
-
Increase Elution Volume: You may not be using enough solvent to wash the entire sorbent bed. Try passing a second or third aliquot of the elution solvent through the cartridge and combine the fractions.[8][21]
-
Consider pH Modification (for mixed-mode interactions): While C18 sorbents are primarily non-polar, some can have residual silanol groups that create secondary ionic interactions. Using a basic modifier (e.g., 0.1% ammonium hydroxide) in the elution solvent can help disrupt these interactions, though this is less common and should be tested carefully as it can affect analyte stability.
-
| Common SPE Problem | Likely Cause(s) | Recommended Solution(s) |
| Analyte in Load Fraction | Loading solvent too strong (>5% organic); Sorbent not conditioned; pH incorrect (analyte is charged); Flow rate too high. | Dilute sample with acidified water; Re-run with proper conditioning/equilibration; Acidify sample to pH 3-4; Reduce flow rate to ~1 mL/min. |
| Analyte in Wash Fraction | Wash solvent is too strong (too much organic). | Decrease the percentage of organic solvent in the wash step (e.g., from 20% MeOH to 5% MeOH). |
| No Analyte in Any Fraction | Elution solvent is too weak; Insufficient elution volume; Strong, irreversible binding. | Increase organic strength of elution solvent (e.g., 100% ACN); Increase volume of elution solvent; Consider a different sorbent. |
References
-
Post-incubation pH Impacts the Lipid Extraction Assisted by Pulsed Electric Fields from Wet Biomass of Auxenochlorella protothecoides. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. (n.d.). Journal of Lipid Research. [Link]
-
Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. (2024). International Journal of Molecular Sciences. [Link]
-
Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 1: Physical-properties. (2024). OCL. [Link]
-
Does the order in which you add solvents matter when carrying out a lipid extraction? (2021). ResearchGate. [Link]
-
Post-incubation pH Impacts the Lipid Extraction Assisted by Pulsed Electric Fields from Wet Biomass of Auxenochlorella protothecoides. (2022). ACS Publications. [Link]
-
Advances in Lipid Extraction Methods—A Review. (2021). Molecules. [Link]
-
Extraction, chromatographic and mass spectrometric methods for lipid analysis. (n.d.). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
-
Solvent Challenges Associated with the Storing and Extraction of Lipids. (2019). Avanti Polar Lipids. [Link]
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Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2021). LCGC. [Link]
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The effect of pH on the fatty acid composition (% of lipids) of M. alpina NRRL-A-10995 in the exponential phase. (n.d.). ResearchGate. [Link]
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Benchmarking One-Phase Lipid Extractions for Plasma Lipidomics. (2022). Analytical Chemistry. [Link]
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How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. (2022). YouTube. [Link]
-
Pitfalls in Lipid Mass Spectrometry of Mammalian Samples: A Brief Guide for Biologists. (2024). Lipidomics Consulting. [Link]
-
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023). Metabolites. [Link]
-
Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (2021). Metabolites. [Link]
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2023). Welch Materials, Inc.. [Link]
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Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. (2016). eScholarship, University of California. [Link]
-
The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. (2013). Journal of The American Society for Mass Spectrometry. [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. (2019). Metabolites. [Link]
-
Sample Prep Tech Tip: Troubleshooting SPE. (n.d.). Phenomenex. [Link]
-
Single-Step Extraction Coupled with Targeted HILIC-MS/MS Approach for Comprehensive Analysis of Human Plasma Lipidome and Polar Metabolome. (2020). Metabolites. [Link]
-
What are common causes of low recovery in capture and elute reverse-phase SPE methods? (n.d.). Waters. [Link]
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20-Hydroxyeicosatetraenoic acid. (n.d.). Wikipedia. [Link]
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A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2020). Lipids. [Link]
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Optimization of Extraction and Separation Process of Notoginsenoside Fc from Panax notoginseng Leaves. (2023). Molecules. [Link]
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Optimization of liquid–liquid extraction procedures using water and methanol as the polar phase and a variety of non-polar solvents as extractants. (n.d.). ResearchGate. [Link]
-
Optimization of pressurized liquid extraction of five major flavanoids from Lysimachia clethroide. (2015). PubMed. [Link]
-
20-Hydroxyeicosatetraenoic acid | C20H32O3 | CID 5283157. (n.d.). PubChem. [Link]
-
Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. (2019). Analytica Chimica Acta. [Link]
-
Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola. (2015). Journal of Lipid Research. [Link]
-
Assessment of the stability of 20 biochemical analytes in serum and whole blood samples after storage at nonstandard temperatures. (2023). Clinical Biochemistry. [Link]
-
20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin. (2021). British Journal of Pharmacology. [Link]
-
Comparison of quantitative eicosanoids profiling in human plasma and serum by ultra-fast multiple reaction monitoring. (n.d.). Shimadzu. [Link]
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An Efficient Single Phase Method for the Extraction of Plasma Lipids. (2015). Metabolites. [Link]
-
How to Avoid Problems in LC–MS. (2018). LCGC International. [Link]
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Enhanced production of eicosanoids in plasma and activation of DNA damage pathways in PBMCs are correlated with the severity of ancestral COVID-19 infection. (2023). Frontiers in Immunology. [Link]
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Hidden Problems in your LCMS data?. (n.d.). Element. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2023). ZefSci. [Link]
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A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. (2020). National Institutes of Health. [Link]
-
Assessment of the stability of 20 biochemical analytes in serum and whole blood samples after storage at nonstandard temperatures. (2023). PubMed. [Link]
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minimizing background noise in 20-HDoHE LC-MS analysis
Welcome to the technical support center for minimizing background noise in 20-hydroxydocosahexaenoic acid (20-HDoHE) and other oxylipin analyses by LC-MS. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues that compromise data quality. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and more robust analytical outcomes.
Introduction: The Challenge of the Baseline in Oxylipin Analysis
The analysis of this compound, a key bioactive lipid mediator derived from docosahexaenoic acid (DHA), by liquid chromatography-mass spectrometry (LC-MS) is often challenged by high background noise.[1][2] This chemical noise can obscure low-abundance analyte peaks, leading to poor signal-to-noise ratios, reduced sensitivity, and compromised data integrity.[3][4][5] This guide provides a structured approach to systematically identify and eliminate sources of background noise, ensuring the generation of high-quality, reproducible data.
Troubleshooting Guide: A Systematic Approach to Noise Reduction
High background noise is rarely due to a single factor. A systematic, step-by-step investigation is crucial for efficient troubleshooting. This guide is structured to help you isolate the source of contamination, starting from the most common and easily addressable issues.
Diagram: Systematic Troubleshooting Workflow
Caption: A logical workflow for diagnosing high background noise in LC-MS analysis.
Phase 1: Solvents & Mobile Phase Evaluation
The most frequent culprits of high background noise are impurities in solvents and improperly prepared mobile phases.[6][7]
Q1: Are my solvents and additives of the highest purity?
A1: The use of LC-MS grade solvents is non-negotiable for sensitive oxylipin analysis.[8] Lower grade solvents can contain a plethora of organic impurities and particulates that contribute to a high chemical noise baseline.[3]
-
Expert Insight: Even within the LC-MS grade, lot-to-lot variability can exist. If you suspect a new bottle of solvent is the issue, test a previously validated lot if available. Always purchase solvents in small volumes to ensure they are used while fresh.[8]
-
Actionable Protocol:
-
Replace your current mobile phase solvents with fresh, unopened bottles of LC-MS grade water, acetonitrile, methanol, and isopropanol.
-
Ensure all additives (e.g., formic acid, acetic acid, ammonium formate/acetate) are of the highest purity available (e.g., LC-MS grade). Use the lowest concentration of additives necessary for good chromatography to minimize their contribution to background noise.[9]
-
Dedicate specific glassware for mobile phase preparation that is never washed with detergents, as these are a major source of contamination.[8] A thorough rinse protocol with high-purity solvents is essential.[9]
-
Q2: Is my mobile phase freshly prepared and properly stored?
A2: Aqueous mobile phases are susceptible to microbial growth, which can introduce significant noise and blockages.[8][10]
-
Best Practice: Prepare aqueous mobile phases fresh daily.[10] If storage is necessary, adding a small percentage of organic solvent (at least 5-10%) can inhibit microbial growth.[8][10]
-
Storage: Always use clean borosilicate glass reservoirs.[10] Avoid using plastic containers for long-term storage as plasticizers can leach into the solvent.[9] Cover reservoirs to prevent contamination from airborne particles.[10] Never top off old mobile phase with new; always replace the entire bottle.[8]
| Parameter | Recommendation | Rationale |
| Solvent Grade | LC-MS or equivalent | Minimizes organic and particulate impurities.[8] |
| Additives | Highest purity, minimal concentration | Reduces chemical noise and ion suppression.[10][9] |
| Aqueous Phase | Prepare fresh weekly, ideally daily | Prevents microbial growth.[8][10] |
| Glassware | Dedicated, detergent-free | Avoids residue that can cause ghost peaks.[8] |
| Storage | Covered borosilicate glass | Prevents airborne contamination and leaching.[10] |
Phase 2: Sample Preparation & Consumables Check
Contaminants can be introduced at any point during sample handling and preparation.
Q3: Are my sample vials, plates, and pipette tips clean?
A3: The choice of sample vials is critical. While borosilicate glass is generally inert, some compounds, including lipids, can adsorb to the glass surface.[11][12] Polypropylene vials are a common alternative, but can be a significant source of contamination.
-
Expert Insight: Standard polypropylene vials often contain mold release agents, antioxidants, and other additives that can be extracted by organic solvents, appearing as background peaks in your chromatogram.[11][13]
-
Actionable Protocol:
-
Use vials specifically manufactured and tested for LC-MS applications. These are often made from virgin polypropylene without the use of additives.[13]
-
If using glass, ensure it is of high quality (Type 1 borosilicate).[10]
-
Always use high-quality, solvent-resistant caps and septa.
-
Ensure pipette tips are from a reputable source and are not introducing contaminants.
-
Q4: Could my sample preparation introduce contaminants?
A4: Every step in your sample preparation workflow is a potential source of contamination.
-
Solid-Phase Extraction (SPE): Ensure the SPE cartridges are properly conditioned and that the elution solvents are of high purity. Incomplete elution of matrix components can contribute to background noise.
-
Filtration: While necessary to remove particulates, ensure the filter membrane is compatible with your sample solvent and does not leach contaminants. PTFE filters with polypropylene housing are often a good choice for their low level of extractables.[14]
-
Sample Stability: this compound and other oxylipins are susceptible to degradation.[1] Ensure proper storage conditions (typically -80°C) and minimize freeze-thaw cycles.[15] Consider adding an antioxidant like butylated hydroxytoluene (BHT) during extraction to prevent auto-oxidation.[15]
Phase 3: LC System Contamination
If the noise persists after addressing solvents and samples, the LC system itself is the next area to investigate.
Q5: Is the LC system, including the column, contaminated?
A5: Contaminants can accumulate in the injector, tubing, and most commonly, the analytical column.[3] This often manifests as a rising baseline during a gradient or as distinct "ghost" peaks.
-
Expert Insight: The column acts as a concentrator for non-eluted compounds from previous injections. A robust column wash at the end of each analytical batch is crucial.
-
Actionable Protocol: System and Column Flushing
-
Systematic Isolation: To determine if the contamination is pre- or post-column, replace the column with a zero-dead-volume union. Run your analytical gradient. If the background noise disappears, the column is the likely source. If it remains, the contamination is in the LC system before the column.
-
LC System Flush: If the system is contaminated, a series of flushes with progressively stronger solvents is required. A common, effective sequence is:
-
LC-MS Grade Water
-
Isopropanol
-
Methanol/Acetonitrile (50/50)
-
Re-equilibrate with your initial mobile phase. A detailed flushing protocol can be found in instrument manufacturer guidelines.[16]
-
-
Column Wash: To clean a contaminated C18 column, reverse the column direction and flush with a strong, purely organic solvent like 100% isopropanol or acetonitrile.[17] Always follow the column manufacturer's guidelines for solvent compatibility and pressure limits.
-
Diagram: LC System Flushing Protocol
Caption: A sequential protocol for flushing the LC system to remove contaminants.
Phase 4: MS Source & Instrument Cleaning
The final area to investigate is the mass spectrometer's ion source, where contamination can build up from non-volatile components of the mobile phase and sample matrix.
Q6: Is the MS ion source dirty?
A6: A contaminated ion source can lead to high background noise and reduced sensitivity.[3] Regular cleaning is a critical part of instrument maintenance.
-
Expert Insight: The frequency of source cleaning depends on sample throughput and cleanliness. For high-throughput lipidomics, monthly or even more frequent cleaning may be necessary.
-
Actionable Protocol:
-
Follow the manufacturer's instructions for cleaning the ion source components, which typically include the ESI probe, capillary, skimmer, and ion transfer optics.[16][18]
-
Use lint-free cloths and high-purity solvents (e.g., isopropanol, methanol) for cleaning.[16]
-
Sonication of removable metal parts in appropriate solvents can be highly effective.[16]
-
Always wear powder-free gloves during this process to avoid re-contamination.[14]
-
Frequently Asked Questions (FAQs)
Q: I see a lot of sodium ([M+Na]+) and potassium ([M+K]+) adducts for this compound, which splits my signal. How can I reduce these?
A: Metal adduct formation is a common issue in ESI-MS, especially for molecules with oxygen atoms like oxylipins.[19][20][21] These adducts arise from trace metal salts in solvents, reagents, glassware, and even the LC system itself.[20][22]
-
Solution 1: Mobile Phase Modifiers: Adding a source of protons, like a small amount of formic or acetic acid, can help promote the formation of the protonated molecule ([M-H]- in negative mode for this compound). Adding a volatile ammonium salt like ammonium formate or acetate can also help by providing a high concentration of a competing cation (NH4+), which can reduce sodium and potassium adduction.[19][21]
-
Solution 2: System Decontamination: Trace metals can adsorb to surfaces in the LC flow path.[20] A low pH wash (e.g., with dilute formic or nitric acid, ensuring system compatibility) can help displace these adsorbed metal ions.[9]
Q: My baseline is clean when I run blanks, but becomes very noisy as soon as I inject a biological sample. What's happening?
A: This points to matrix effects, where components in your sample (e.g., phospholipids, salts) are co-eluting with your analyte and causing ion suppression or high background.
-
Solution 1: Enhance Sample Preparation: Improve your sample cleanup procedure. This could involve a more rigorous SPE protocol or a liquid-liquid extraction step to better separate this compound from interfering matrix components.[8]
-
Solution 2: Optimize Chromatography: Adjust your LC gradient to achieve better chromatographic separation between this compound and the interfering compounds.[23] A shallower gradient or a different stationary phase might be necessary.[24]
Q: Can the nitrogen gas supply be a source of contamination?
A: Yes. The nitrogen gas used as a nebulizing and drying gas can be a source of contamination if it is not properly filtered or if the supply lines are made of materials that can leach plasticizers. Ensure high-purity nitrogen is used and that the supply lines are clean and made of appropriate materials.[10][9]
References
-
Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems . SCIEX. [Link]
-
Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems . Mass Spectrometry Facility. [Link]
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Controlling Contamination in LC/MS Systems . Mass Spectrometry. [Link]
-
Controlling Contamination in LC/MS Systems . Waters Help Center. [Link]
-
Simplified Background Reduction Protocol for Agilent Triple Quadrupole LC/MS . Agilent. [Link]
-
Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry . Journal of Applied and Natural Science. [Link]
-
Polypropylene LCMS Vials Compared to Market Leading Plastic Vials for LCMS - FAQ . MicroSolv. [Link]
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Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics . PMC - NIH. [Link]
-
How should the LC-MS system be maintained for optimal performance? . Biocrates. [Link]
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Are Polypropylene Vials Suited to Avoiding Adsorption Issues with Proteins Compared to Glass - FAQ . MicroSolv. [Link]
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Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis . PMC - NIH. [Link]
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Tips and tricks for LC–MS-based metabolomics and lipidomics analysis . ScienceDirect. [Link]
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Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry . Semantic Scholar. [Link]
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(PDF) Reduction of metal adducts in oligonucleotide mass spectra in ionpair reversed-phase chromatography/mass spectrometry analysis . ResearchGate. [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories . ZefSci. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 2 . Separation Science. [Link]
-
Chemical Noise in Mass Spectrometry . Spectroscopy Online. [Link]
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Background level/Noise level is too high (LCMS) | FAQ - Frequently Asked Questions . Shimadzu. [Link]
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FAQ On HPLC Vials, GC Vials, And LC/MS Vials . alwsci. [Link]
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A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High- Resolution Tandem Mass Spectrometry . NIH. [Link]
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Intensity-Independent Noise Filtering in FT MS and FT MS/MS Spectra for Shotgun Lipidomics . ACS Publications. [Link]
-
Distinguishing analyte from noise components in mass spectra of complex samples: where to cut the noise? . Semantic Scholar. [Link]
-
Technical recommendations for liquid chromatography mass spectrometry analysis of oxylipins . Zenodo. [Link]
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CHROMATOGRAPHY VIAL SELECTION - GLASS OR PLASTIC? . ICARUS GROUP. [Link]
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Rational selection of reverse phase columns for high throughput LC-MS lipidomics . ResearchGate. [Link]
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Intensity-Independent Noise Filtering in FT MS and FT MS/MS Spectra for Shotgun Lipidomics . R Discovery. [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations . MDPI. [Link]
-
Species-specific optimization of oxylipin ionization in LC–MS: a design of experiments approach to improve sensitivity . PubMed Central. [Link]
-
Signal, Noise, and Detection Limits in Mass Spectrometry . Agilent. [Link]
-
Comprehensive Analysis of Different Subtypes of Oxylipins to Determine a LC–MS/MS Approach in Clinical Research . MDPI. [Link]
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Technical recommendations for analyzing oxylipins by liquid chromatography–mass spectrometry . Aston Publications Explorer. [Link]
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4 Steps to Successful Compound Optimization on LC-MS/MS . Technology Networks. [Link]
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Quantitative and qualitative analysis of oxylipins using high- resolution mass spectrometry . SCIEX. [Link]
-
How to reduce high background noise in an LC MS/MS experiment? . ResearchGate. [Link]
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(PDF) The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis . ResearchGate. [Link]
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The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis . PMC - PubMed Central. [Link]
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Mass Spec contamination issue - High background - WKB3420 . Waters Knowledge Base. [Link]
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Determination of 20-hydroxyeicosatetraenoic acid in microsomal incubates using high-performance liquid chromatography-mass spectrometry (HPLC-MS) . PubMed. [Link]
-
An Objective Set of Criteria for Optimization of Sample Preparation Procedures for Ultra-High Throughput Untargeted Blood Plasma Lipid Profiling by UPLC-MS . ResearchGate. [Link]
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Technical Support Center: Addressing Matrix Effects in 20-HDoHE Quantification
Welcome to the technical support center for the quantification of 20-hydroxydocosahexaenoic acid (20-HDoHE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring this important lipid mediator. As a specialized docosahexaenoic acid (DHA) metabolite, this compound plays a crucial role in various physiological and pathological processes. However, its quantification is often hampered by "matrix effects," a phenomenon that can significantly compromise the accuracy and reproducibility of your results.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate matrix effects in your this compound assays.
Understanding the Challenge: What are Matrix Effects?
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, matrix effects are the alteration of analyte ionization (either suppression or enhancement) caused by co-eluting endogenous components from the sample matrix (e.g., plasma, serum, tissue homogenates).[1] For lipidomics, and specifically for this compound, the primary culprits are often phospholipids, which are abundant in biological membranes.[2][3][4][5]
Why it Matters: Failure to address matrix effects can lead to:
-
Inaccurate Quantification: Underestimation (ion suppression) or overestimation (ion enhancement) of this compound levels.[1][4][6]
-
Poor Reproducibility: High variability between sample replicates and different sample lots.[7]
-
Failed Method Validation: Inability to meet regulatory requirements for accuracy, precision, and reliability as stipulated by bodies like the FDA.[6][8][9][10]
Troubleshooting Guide & FAQs
This section is structured to address common issues encountered during this compound quantification.
FAQ 1: My this compound signal is unexpectedly low or highly variable across different plasma samples. Could this be a matrix effect?
Answer: Yes, this is a classic symptom of matrix effects, specifically ion suppression.[7] The high concentration of phospholipids in plasma can co-elute with this compound and compete for ionization in the MS source, leading to a reduced signal for your analyte of interest.[2][3][4][5]
Troubleshooting Steps:
-
Assess the Matrix Effect Quantitatively: The "post-extraction spike" method is the gold standard for quantifying matrix effects.[1][7][11] This protocol allows you to determine the extent of ion suppression or enhancement.
-
Protocol 1: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike your this compound standard and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma from at least six different sources) as you would for your samples.[8] Spike the this compound standard and IS into the final, dried extract just before reconstitution.
-
Set C (Matrix-Matched Calibrators): Spike the this compound standard and IS into the blank biological matrix before the extraction process.
-
-
Analyze and Calculate Matrix Factor (MF):
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Factor: MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[1] An MF between 0.85 and 1.15 is often considered acceptable, but this can vary by institution and regulatory guidance.
-
-
-
-
Improve Sample Cleanup: If significant matrix effects are confirmed, your sample preparation method needs to be more effective at removing interfering components, particularly phospholipids.[7]
-
Move Beyond Protein Precipitation: While simple, protein precipitation (PPT) is often insufficient for removing phospholipids and can lead to significant matrix effects.[2][3][12]
-
Implement Solid-Phase Extraction (SPE): SPE is a more selective sample preparation technique that can effectively remove interfering compounds.[7][13][14] For an acidic lipid like this compound, a mixed-mode SPE sorbent with both reversed-phase and anion-exchange properties can provide a much cleaner extract.[12]
-
Consider Phospholipid Removal Plates/Cartridges: Specialized products are designed to selectively remove phospholipids from biological samples and have been shown to significantly reduce matrix effects.[2][4][15][16]
-
-
Optimize Chromatographic Separation: Adjust your LC method to chromatographically separate this compound from the region where phospholipids typically elute.[7][17] This can often be achieved by modifying the mobile phase composition or the gradient profile.[12]
FAQ 2: I'm using a deuterated internal standard for this compound. Isn't that supposed to correct for matrix effects?
Answer: A stable isotope-labeled internal standard (SIL-IS), such as a deuterated this compound, is the most effective tool to compensate for matrix effects.[7] The underlying principle is that the SIL-IS will be affected by ion suppression or enhancement to the same degree as the endogenous analyte, thus maintaining an accurate analyte/IS peak area ratio.[18]
However, there are important considerations:
-
Co-elution is Critical: The SIL-IS must co-elute perfectly with the native this compound for effective correction.[18] Any chromatographic separation between the analyte and the IS can lead to differential matrix effects and inaccurate quantification.
-
Early Addition: The SIL-IS should be added at the very beginning of the sample preparation process to account for variability in extraction recovery as well as ionization.[7][19]
-
Purity and Stability: Ensure the isotopic purity of your SIL-IS is high and that it is stable throughout the sample preparation and analysis process.
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of the native this compound and the deuterated IS. The retention times should be identical.
-
Check for IS Signal Suppression: In your matrix effect assessment (Protocol 1), calculate the Matrix Factor for your IS as well. A significant suppression of the IS signal can indicate a very "dirty" sample extract and may still warrant improvements in your sample preparation method.
-
Evaluate Different SIL-IS: If you continue to see issues, consider a different deuterated standard with more deuterium atoms to ensure there is no isotopic crosstalk with the native analyte.
FAQ 3: My calibration curve is non-linear at higher concentrations. Could this be related to matrix effects?
Answer: Yes, non-linearity, particularly at the upper end of the calibration range, can be a symptom of matrix effects. This can occur when the matrix components causing ion suppression or enhancement become saturated at high analyte concentrations.
Troubleshooting Steps:
-
Dilute the Sample: A simple first step is to dilute your sample.[7] This reduces the concentration of all matrix components, which can often alleviate the matrix effect and restore linearity. However, ensure that after dilution, your this compound concentration remains above the lower limit of quantification (LLOQ).
-
Investigate Co-eluting Interferences: A co-eluting interference can contribute to the signal at the mass-to-charge ratio of your analyte, leading to a non-linear response.[7] Improve your chromatographic separation to resolve the analyte from the interference.
-
Re-evaluate Sample Preparation: As mentioned previously, a more rigorous sample cleanup using techniques like SPE can remove the interfering components that are causing the non-linear response.[12]
Experimental Protocols & Workflows
Protocol 2: Recommended Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of water through the cartridge to equilibrate. Do not let the sorbent bed go dry.[20]
-
-
Sample Loading:
-
Acidify your plasma sample (e.g., 100 µL of plasma with 10 µL of 1% formic acid). This ensures that this compound, an acidic lipid, is in its neutral form to bind to the reversed-phase sorbent.
-
Add your deuterated internal standard.
-
Load the acidified sample onto the SPE cartridge.
-
-
Washing:
-
Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to wash away polar interferences like salts.
-
-
Elution:
-
Elute the this compound and other lipids using 1 mL of a stronger organic solvent like methanol or acetonitrile.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of your initial mobile phase for LC-MS/MS analysis.
-
Data Presentation: Example Matrix Effect Assessment
| Sample Source | Analyte Peak Area (Set B) | IS Peak Area (Set B) | Matrix Factor (Analyte) | Matrix Factor (IS) |
| Plasma Lot 1 | 85,000 | 175,000 | 0.85 | 0.88 |
| Plasma Lot 2 | 78,000 | 160,000 | 0.78 | 0.80 |
| Plasma Lot 3 | 92,000 | 188,000 | 0.92 | 0.94 |
| Plasma Lot 4 | 81,000 | 169,000 | 0.81 | 0.85 |
| Plasma Lot 5 | 75,000 | 155,000 | 0.75 | 0.78 |
| Plasma Lot 6 | 88,000 | 180,000 | 0.88 | 0.90 |
| Average | 83,167 | 171,167 | 0.83 | 0.86 |
| %CV | 7.8% | 7.5% | 7.8% | 6.9% |
| Hypothetical data based on a neat solution (Set A) peak area of 100,000 for the analyte and 200,000 for the IS. |
Interpretation: The data above shows consistent ion suppression (Matrix Factor < 1) for both the analyte and the internal standard across multiple plasma lots. The consistent matrix factor for the IS suggests it is effectively tracking the suppression of the analyte. However, an average suppression of 17% might still warrant further optimization of the sample preparation method to improve overall sensitivity.
Visualizing the Workflow
Diagram 1: Troubleshooting Matrix Effects
Caption: Decision tree for troubleshooting matrix effects in this compound quantification.
Diagram 2: Sample Preparation Workflow
Caption: Recommended solid-phase extraction workflow for this compound analysis.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
Waters Corporation. Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. [Link]
-
LCGC International. An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. [Link]
-
BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
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Han, X., & Gross, R. W. (2005). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of lipid research, 46(2), 194–207. [Link]
-
Separation Science. LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. [Link]
-
LIPID MAPS. (2006). Eicosanoid Mass Spectra Protocol. [Link]
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Phenomenex. Sample Prep Tech Tip: Phospholipid Removal. [Link]
-
PharmaCompass.com. FDA guideline - Bioanalytical Method Validation. [Link]
-
Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]
-
Waters Corporation. (2007). Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. [Link]
-
LIPID MAPS. (2004). Eicosanoid Mass Spectra Protocol. [Link]
-
LCGC North America. (2009). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. [Link]
-
ResearchGate. Optimized mass conditions for LC-MS/MS method for HpDoHE. [Link]
-
ResearchGate. (2000). Quantitative Analysis of 5-Oxo-6,8,11,14-eicosatetraenoic Acid by Electrospray Mass Spectrometry Using a Deuterium-Labeled Internal Standard. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS ONE, 8(10), e77561. [Link]
-
Society for Redox Biology and Medicine. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. [Link]
-
Bioanalysis. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
AOCS Lipid Library. Solid-phase extraction columns in the analysis of lipids. [Link]
-
Journal of Chromatography A. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. [Link]
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- 10. pharmacompass.com [pharmacompass.com]
- 11. chromatographyonline.com [chromatographyonline.com]
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- 15. learning.sepscience.com [learning.sepscience.com]
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Navigating the Nuances of 20-HDoHE: A Technical Guide to Data Interpretation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 20-hydroxydocosahexaenoic acid (20-HDoHE). As a critical signaling molecule derived from docosahexaenoic acid (DHA), this compound plays a significant role in various physiological and pathological processes, including inflammation and its resolution. However, the journey from sample collection to meaningful data can be fraught with challenges. This guide is designed to illuminate common pitfalls in the interpretation of this compound data and provide actionable troubleshooting strategies to ensure the integrity and accuracy of your findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate measurement important?
Q2: My this compound levels are highly variable between replicate samples. What could be the cause?
A2: High variability is a common frustration and often points to pre-analytical issues.[4][5] The "pre-analytical phase" encompasses every step from sample collection to the point of analysis and is a major source of error.[4][5] Inconsistent sample handling, storage, or extraction can all introduce significant variability. It's crucial to standardize your entire workflow. For instance, the duration between sample collection and processing can affect results, and it's recommended to keep this time minimal.[6][7]
Q3: I'm seeing unexpected or inconsistent this compound levels in my disease model. How do I begin to troubleshoot this?
A3: Start by systematically evaluating your entire experimental workflow, from animal handling to data analysis. Consider the biological context: are there underlying physiological factors in your model that could be influencing CYP enzyme activity and, consequently, this compound production?[2] Also, meticulously review your analytical methodology. Are you confident in the specificity of your detection method? The presence of isomers can be a significant confounding factor.
Troubleshooting Guide: Pre-Analytical Variables
The quality of your data is fundamentally linked to the quality of your samples. The following sections address common pre-analytical pitfalls and provide guidance on how to avoid them.
Issue 1: Sample Collection and Handling Artifacts
-
Question: Could my sample collection technique be artificially altering this compound levels?
-
Answer: Absolutely. The very act of collecting a sample can induce stress responses that alter the metabolic profile. For instance, prolonged tourniquet application during blood draws can lead to changes in the concentration of various analytes.[8] It's essential to have a standardized and minimally invasive collection protocol.
-
Question: What is the optimal anticoagulant for plasma collection for this compound analysis?
-
Answer: The choice of anticoagulant can impact lipid extraction and stability.[7] While specific recommendations for this compound are not always explicitly stated, it is crucial to use the same anticoagulant consistently across all samples within a study to avoid introducing a systematic bias.[7]
Issue 2: The Critical Role of Storage and Stability
-
Question: How should I store my samples to ensure this compound stability?
-
Answer: Lipids, particularly polyunsaturated fatty acids and their metabolites, are susceptible to degradation.[7] For long-term storage, samples should be kept at -80°C to prevent oxidation.[9] Even at -20°C, some enzymatic activity may persist, potentially altering lipid profiles over time.[7][9] It is also advisable to store lipid extracts in organic solvents with antioxidants in airtight containers, protected from light.[7][10]
-
Question: Do freeze-thaw cycles affect this compound concentrations?
-
Answer: Yes, repeated freeze-thaw cycles should be avoided.[6] They can lead to the lysis of platelets and other cells, releasing enzymes and phospholipids that can alter the lipid profile of the sample.[6] It is best practice to aliquot samples into single-use volumes before freezing.[10]
Experimental Protocol: Best Practices for Sample Handling
-
Standardize Collection: Develop a detailed, consistent protocol for sample collection, minimizing stress to the subject.
-
Prompt Processing: Process samples as quickly as possible after collection. If there is a delay, ensure samples are kept cold.[7]
-
Optimal Storage: For long-term stability, flash-freeze aliquots in liquid nitrogen and store at -80°C.[10]
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid the need for repeated thawing and freezing.[10]
Troubleshooting Guide: Analytical Challenges
Accurate quantification of this compound is technically demanding. This section addresses common analytical hurdles.
Issue 3: Isomeric Interferences
-
Question: I'm using LC-MS/MS. How can I be sure I'm measuring this compound and not another isomer?
-
Answer: This is a critical point. DHA can be oxidized at multiple positions, leading to a variety of HDoHE isomers.[11] These isomers often have the same mass and similar fragmentation patterns, making them difficult to distinguish without high-resolution chromatography. A well-optimized liquid chromatography method with sufficient separation power is essential.[11]
Experimental Protocol: LC-MS/MS Method for this compound Quantification
-
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid mediators like this compound.[11][12]
-
Steps:
-
Lipid Extraction: Extract lipids from the sample matrix using a robust method like solid-phase extraction (SPE).[12][13]
-
Chromatographic Separation: Employ a C18 reverse-phase column with a gradient elution to separate this compound from its isomers.[14]
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.[12] Specific precursor-to-product ion transitions for this compound should be used for quantification.[13][15]
-
Quantification: Use a stable isotope-labeled internal standard (e.g., 20-HETE-d6) to correct for extraction losses and matrix effects.[16]
-
| Parameter | Typical Value |
| Precursor Ion (m/z) | 343.2 |
| Product Ion (m/z) | 241.2 |
| Collision Energy (eV) | Optimized for specific instrument |
| Internal Standard | Isotope-labeled this compound or a closely related analog |
Note: The exact mass transitions and collision energies may need to be optimized for your specific instrument.[17]
Issue 4: Matrix Effects
-
Question: Could other components in my sample be interfering with this compound detection?
-
Answer: Yes, this is known as a "matrix effect."[13] Components of the biological matrix (e.g., salts, phospholipids) can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. The use of a co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.
Troubleshooting Guide: Biological Interpretation
Even with accurate measurements, interpreting the biological significance of this compound levels can be complex.
Issue 5: Context is Key: Enzymatic vs. Non-Enzymatic Formation
-
Question: Does the presence of this compound always indicate enzymatic activity?
-
Answer: Not necessarily. While this compound is primarily formed by CYP enzymes, non-enzymatic autooxidation of DHA can also occur, especially under conditions of oxidative stress.[18][19] It's important to consider the broader biological context and, if possible, measure other markers of oxidative stress to aid in interpretation.
Issue 6: Understanding the Broader Metabolic Network
-
Question: My intervention changed this compound levels. Does this mean it's directly targeting the this compound pathway?
-
Answer: A change in this compound could be a direct effect or an indirect consequence of alterations in upstream or downstream pathways. For example, a change in the availability of the precursor, DHA, will naturally impact this compound production.[20] Similarly, changes in the expression or activity of CYP enzymes will have a direct effect.[2] It is often beneficial to perform a broader lipidomic analysis to understand the full context of the metabolic changes.
Visualizing the Pathway: this compound Biosynthesis and Key Considerations
Caption: Workflow for this compound analysis and interpretation.
References
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Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological. (2019-06-19). Available at: [Link]
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Activation of inflammation and resolution pathways of lipid mediators in synovial fluid from patients with severe rheumatoid arthritis compared with severe osteoarthritis - PMC - NIH. Available at: [Link]
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The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis - PMC - PubMed Central. (2013-10-24). Available at: [Link]
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Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC - PubMed Central. Available at: [Link]
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Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola - PMC - NIH. Available at: [Link]
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Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suit - LIPID MAPS. Available at: [Link]
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Regulation and inhibition of arachidonic acid omega-hydroxylases and 20-HETE formation. (2005). Available at: [Link]
-
20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond - PMC - NIH. Available at: [Link]
-
Optimized mass conditions for LC-MS/MS method for HpDoHE. - ResearchGate. Available at: [Link]
-
20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin - PubMed. (2022). Available at: [Link]
-
Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC - NIH. (2022-09-13). Available at: [Link]
-
Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC - NIH. Available at: [Link]
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The influence of Pre-analytical Variable in the Biochemistry Laboratory - International Journal of Research and Review. Available at: [Link]
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Pre-Analytical Variables - Practical-Haemostasis.com. (2022-09-27). Available at: [Link]
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Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC - NIH. Available at: [Link]
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20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells - PubMed. Available at: [Link]
-
Pre-analytical Variables: A Potential Source of Laboratory Error - Journal of Diabetic Association Medical College, Faridpur. Available at: [Link]
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Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - PMC - PubMed Central. (2019-06-19). Available at: [Link]
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Regulation and inhibition of arachidonic acid omega-hydroxylases and 20-HETE formation. (2025-08-10). Available at: [Link]
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A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting - PMC - NIH. Available at: [Link]
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Preanalytical Variables and Their Influence on the Quality of Laboratory Results. Available at: [Link]
-
LC-MS/MS of synthesized 21-HDoHE and 22-HDoHE. (a, c) Extracted ion... - ResearchGate. Available at: [Link]
-
Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations - MDPI. Available at: [Link]
-
Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet - PubMed. (1992). Available at: [Link]
-
A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - NIH. Available at: [Link]
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Best practices for the design, laboratory analysis, and reporting of trials involving fatty acids. Available at: [Link]
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A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the. (2020-05-03). Available at: [Link]
-
Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - NIH. (2022-11-08). Available at: [Link]
-
Dietary Arachidonic Acid (20:4n-6) Levels and Its Effect on Growth Performance, Fatty Acid Profile, Gene Expression for Lipid Metabolism, and Health Status of Juvenile California Yellowtail (Seriola dorsalis) - MDPI. Available at: [Link]
-
Modulation of blood oxylipin levels by long-chain omega-3 fatty acid supplementation in hyper- and normolipidemic men - PMC - PubMed Central. (2013-12-27). Available at: [Link]
-
Assessment of the stability of 20 biochemical analytes in serum and whole blood samples after storage at nonstandard temperatures - PubMed Central. (2025-12-15). Available at: [Link]
-
Trans n-3 eicosapentaenoic and docosahexaenoic acid isomers exhibit different inhibitory effects on arachidonic acid metabolism in human platelets compared to the respective cis fatty acids - PubMed. (1990). Available at: [Link]
-
Assessment of the stability of 20 biochemical analytes in serum and whole blood samples after storage at nonstandard temperatures - PubMed. (2025-12-15). Available at: [Link]
-
Factors Influencing the Eicosanoids Synthesis In Vivo - PMC - NIH. Available at: [Link]
-
Storage duration of human blood samples for fatty acid concentration analyses - NIH. (2024-01-13). Available at: [Link]
Sources
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- 3. Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Simultaneous profiling and quantification of 25 eicosanoids in human serum by ultrahigh-performance liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. medchemexpress.com [medchemexpress.com]
- 19. Determination of Lipoxygenase, CYP450, and Non-Enzymatic Metabolites of Arachidonic Acid in Essential Hypertension and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Factors Influencing the Eicosanoids Synthesis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the resolution of 20-HDoHE from other lipid mediators
Welcome to the technical support center dedicated to the analytical challenges surrounding 20-hydroxy-docosahexaenoic acid (20-HDoHE). As a key metabolite of docosahexaenoic acid (DHA) produced via cytochrome P450 (CYP) pathways, this compound is an emerging lipid mediator of interest in various physiological and pathological processes, analogous to the well-studied 20-HETE from arachidonic acid.[1][2][3] However, its accurate quantification is frequently hampered by its low abundance and the presence of numerous structurally similar, often isobaric, lipid mediators.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you enhance the chromatographic resolution and mass spectrometric specificity required for confident this compound analysis.
Frequently Asked Questions (FAQs)
Q1: Why is achieving baseline separation for this compound so challenging?
A1: The difficulty stems from the inherent complexity of the lipidome. This compound exists among a cocktail of isomers and structurally related compounds that often share the same exact mass (isobars). Key challenges include:
-
Positional Isomers: DHA can be hydroxylated at various other positions (e.g., 4-, 7-, 8-HDoHE) by different enzymes or non-enzymatic oxidation.[1] These isomers have identical mass and similar fragmentation patterns, making chromatographic separation the only viable way to distinguish them.
-
Interference from Other Lipid Classes: Eicosanoids derived from arachidonic acid (like HETEs) or eicosapentaenoic acid (HEPEs) are abundant and can have similar chromatographic behavior, potentially co-eluting and causing ion suppression.[4]
-
Shared Precursors: The precursor, DHA, is also a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, producing a wide array of other oxidized lipid mediators that can complicate the analytical matrix.
Q2: What is the single most critical factor in my LC method for resolving HDoHE isomers?
A2: While the entire method is important, the choice of liquid chromatography (LC) column chemistry is paramount. A standard C18 column may not provide sufficient selectivity. The key is to exploit the subtle differences in polarity and shape conferred by the hydroxyl group's position. We recommend exploring columns with alternative selectivities, such as those with polar-embedded or phenyl-hexyl phases. These stationary phases can offer unique interactions (e.g., pi-pi, dipole-dipole) that enhance the separation of positional isomers.[4] For separating enantiomers (R vs. S forms), specialized chiral columns are necessary.[5][6]
Q3: My this compound peak is broad and tailing. What are the likely causes?
A3: Poor peak shape is a common issue. Consider these factors:
-
Sample Overload: Injecting too much sample can saturate the column. Try diluting your final extract.
-
Inappropriate Reconstitution Solvent: The solvent used to reconstitute your dried lipid extract must be compatible with the initial mobile phase. If your reconstitution solvent is much stronger (e.g., 100% isopropanol) than your starting mobile phase (e.g., 60% water/40% acetonitrile), it can cause peak distortion. Reconstitute in a solvent that is as close as possible to your initial LC conditions.
-
Secondary Interactions: The free carboxylic acid group on this compound can interact with active sites on the column packing or stainless steel components. Adding a small amount of a weak acid (e.g., 0.1% formic acid or 0.1% acetic acid) to your mobile phases can protonate the carboxyl group, minimizing these secondary interactions and improving peak shape.
Q4: How can I improve my signal-to-noise (S/N) ratio for this low-abundance analyte?
A4: Improving your S/N ratio requires a two-pronged approach: reducing noise and enhancing the signal.
-
Reduce Noise:
-
Effective Sample Cleanup: Use Solid-Phase Extraction (SPE) to remove abundant, interfering lipids like phospholipids and triglycerides. See our troubleshooting guide below for a detailed protocol.[7]
-
High-Purity Solvents: Ensure all solvents are LC-MS grade to minimize background chemical noise.
-
-
Enhance Signal:
-
Optimize MS Parameters: Fine-tune ionization source parameters (e.g., capillary voltage, gas flows, temperature) specifically for this compound using an authentic standard.
-
Scheduled MRM: If using a triple quadrupole mass spectrometer, employ a scheduled or dynamic Multiple Reaction Monitoring (MRM) method. This ensures the instrument only looks for this compound when it is expected to elute from the column, dedicating the maximum dwell time to the analyte and drastically improving sensitivity.[4][8]
-
Visualizing the Challenge: The Biosynthetic Landscape
To appreciate the analytical complexity, it's crucial to understand the biochemical pathways that generate this compound and its potential interferents from the common precursor, Docosahexaenoic Acid (DHA).
Caption: Biosynthetic pathways originating from DHA.
Troubleshooting Guides & In-Depth Protocols
Guide 1: Optimizing Sample Preparation with Solid-Phase Extraction (SPE)
Issue: High background, ion suppression, and poor chromatography due to matrix components (e.g., phospholipids, triglycerides).
Principle: This protocol uses reverse-phase SPE to selectively retain and elute lipid mediators while washing away more polar and non-polar interferences. The addition of an antioxidant is critical to prevent artificial generation of oxidized lipids during sample handling.[9][10]
Step-by-Step Protocol:
-
Sample Collection & Internal Standard Spiking:
-
Collect biological samples (e.g., plasma, tissue homogenate) and immediately place them on ice.[10]
-
To each sample, add an antioxidant solution (e.g., butylated hydroxytoluene, BHT, to a final concentration of 0.01%). This step is crucial to prevent auto-oxidation.[9]
-
Spike the sample with a stable isotope-labeled internal standard (e.g., this compound-d4) at a known concentration. This is essential for accurate quantification, as it corrects for analyte loss during extraction and for matrix effects.[11]
-
-
Protein Precipitation & Lipid Extraction:
-
Add 3 volumes of ice-cold methanol to the sample to precipitate proteins.
-
Vortex thoroughly for 30 seconds and centrifuge at >10,000 x g for 10 minutes at 4°C.[10]
-
Carefully collect the supernatant containing the lipids.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing 2 mL of methanol followed by 2 mL of LC-MS grade water. Do not let the sorbent bed go dry.
-
Sample Loading: Dilute the supernatant from step 2 with water to achieve a final methanol concentration of <15%. This ensures the analytes will bind to the C18 sorbent. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 15% methanol in water to remove salts and highly polar impurities. Follow with a second wash using 2 mL of hexane to elute highly non-polar lipids like triglycerides.
-
Elution: Elute the target lipid mediators, including this compound, with 2 mL of methyl formate or ethyl acetate.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 50 µL) of a solvent compatible with your LC mobile phase (e.g., 50:50 Methanol:Acetonitrile).
-
Guide 2: High-Resolution LC Method for HDoHE Isomer Separation
Issue: Co-elution of this compound with its positional isomers.
Principle: This method utilizes a reversed-phase LC separation with a slow, shallow gradient to maximize the resolution between closely related hydroxylated fatty acids. The combination of column chemistry and mobile phase composition is designed to enhance selectivity.[4][12] Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a powerful tool for lipid analysis.[13][14]
Caption: Overview of the analytical workflow.
Recommended LC Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC System | Provides higher peak efficiency and better resolution than standard HPLC.[13] |
| Column | Kinetix® Polar C18 (or similar polar-embedded C18), 2.1 x 100 mm, 1.7 µm | The polar-embedded phase offers alternative selectivity for hydroxylated compounds, aiding in the separation of isomers.[4] |
| Mobile Phase A | Water + 0.1% Acetic Acid | The weak acid improves peak shape for acidic analytes like this compound. |
| Mobile Phase B | Acetonitrile/Isopropanol (80:20, v/v) + 0.1% Acetic Acid | Isopropanol helps elute lipids, while acetonitrile provides good separation efficiency. |
| Flow Rate | 0.3 mL/min | A lower flow rate increases residence time on the column, improving resolution. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak efficiency. |
| Gradient | 35% B to 75% B over 15 minutes | A slow, shallow gradient is critical for resolving closely eluting isomers. |
Step-by-Step Protocol:
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions (35% B) for at least 10-15 column volumes before the first injection.
-
Blank Injections: Run several blank injections (reconstitution solvent) to ensure the system is clean and free from carryover.
-
Standard Injection: Inject a standard mix containing this compound and any available isomers to determine their retention times and confirm resolution.
-
Sample Analysis: Inject the prepared biological samples.
-
QC Checks: Periodically inject a quality control (QC) sample (a pooled sample or a standard) to monitor system performance, retention time stability, and signal intensity throughout the analytical run.
Guide 3: Fine-Tuning MS/MS Parameters for Specificity
Issue: Inaccurate quantification due to isobaric interferences or lack of sensitivity.
Principle: Tandem mass spectrometry (MS/MS) in MRM mode provides two layers of mass filtering (precursor ion and product ion), which dramatically increases specificity and reduces chemical noise.[8][15] Using high-resolution mass spectrometry (HRMS) further enhances confidence in identification.[14][16]
Recommended MS Parameters (Negative Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| This compound | 359.259 | 315.269 | 15-20 | The precursor is the [M-H]⁻ ion. The product ion corresponds to the loss of CO₂ and H₂O. |
| This compound-d4 (IS) | 363.284 | 319.294 | 15-20 | The mass shift of +4 Da is monitored for the internal standard. |
| Potential Isomer | 359.259 | Varies | 15-25 | While the precursor is the same, the position of the hydroxyl group can sometimes lead to subtle differences in fragment ion ratios, which can be used as an additional qualifier. |
Step-by-Step Protocol:
-
Direct Infusion & Tuning: Infuse a solution of a pure this compound standard directly into the mass spectrometer to optimize source conditions and determine the most intense and specific product ions. The goal is to find a fragment that is unique or highly abundant for this compound compared to its isomers.
-
MRM Method Development: Create an MRM method in your instrument software using the optimized transitions from the table above. Include at least two transitions per analyte if possible: one for quantification ("quantifier") and one for confirmation ("qualifier").
-
Set Dwell Times: In your MRM method, ensure the dwell time for each transition is sufficient to acquire at least 12-15 data points across each chromatographic peak. For narrow UHPLC peaks, this may require dwell times of 10-20 milliseconds.
-
Implement Scheduled MRM: Once the retention time of this compound is known from initial runs, modify the acquisition method to a "Scheduled MRM" or "Dynamic MRM" method.[4] Set the detection window to be approximately ±0.5 minutes around the expected retention time. This will significantly boost the S/N ratio by increasing the number of cycles per second dedicated to your analyte of interest.
By systematically applying the principles and protocols outlined in this guide—from meticulous sample preparation to high-resolution chromatography and specific mass spectrometric detection—researchers can overcome the significant challenges in resolving this compound and achieve reliable, accurate quantification in complex biological matrices.
References
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Ultrahigh-Performance Liquid Chromatography–Mass Spectrometry in Lipidomics. (n.d.). SpringerLink. [Link]
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The Role of LC–MS in Lipidomics | LCGC International. (2017, May 1). LCGC International. [Link]
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High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. (2023). PubMed. [Link]
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High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics. (n.d.). University of Miami. [Link]
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Metabolomics and Lipidomics Sample Preparation. (2025, November 24). protocols.io. [Link]
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Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. (n.d.). PubMed Central (PMC). [Link]
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Mass Spectrometry Methodology in Lipid Analysis. (2014, June 11). PubMed Central (PMC). [Link]
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Lipidomic analysis of tissue culture cells, tissues, and purified organelles. (2022, August 5). protocols.io. [Link]
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Comprehensive targeted method for lipid mediator analysis. (n.d.). SCIEX. [Link]
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Measuring Lipid Composition – LC-MS/MS. (2017, March 31). EUNCL. [Link]
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Lipid Mediator Metabolomics Via LC-MS/MS Profiling and Analysis. (2018). SpringerLink. [Link]
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Mass Spectrometry in Analytical Lipidomics. (2020, November 2). Spectroscopy Online. [Link]
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Applications of Mass Spectrometry for Cellular Lipid Analysis. (n.d.). PubMed Central (PMC). [Link]
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Protocol. (n.d.). LIPID MAPS. [Link]
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Evaluating lipid mediator structural complexity using ion mobility spectrometry combined with liquid chromatography-mass spectrometry. (n.d.). PubMed Central (PMC). [Link]
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Increased Epoxyeicosatrienoic Acids and Hydroxyeicosatetraenoic Acids After Treatment of Iodide Intake Adjustment and 1,25-Dihydroxy-Vitamin D3 Supplementation in High Iodide Intake–Induced Hypothyroid Offspring Rats. (2021, July 26). PubMed Central (PMC). [Link]
-
Quantitative profiling of lipid mediators in sperm cells through on-line dilution on-line polymer matrix-based solid-phase extraction liquid chromatography with mass spectrometric detection. (n.d.). Royal Society of Chemistry. [Link]
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Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. (n.d.). PubMed Central (PMC). [Link]
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20-Hydroxyeicosatetraenoic acid. (n.d.). Wikipedia. [Link]
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Lipidomics Methods and Protocols. (n.d.). LIPID MAPS. [Link]
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Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. (n.d.). PubMed Central (PMC). [Link]
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Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. (n.d.). PubMed Central (PMC). [Link]
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Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). MDPI. [Link]
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20-Hydroxyeicosatetraenoic acid is a potential therapeutic target in cardiovascular diseases. (n.d.). PubMed. [Link]
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Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry. (n.d.). PubMed Central (PMC). [Link]
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The enantioselective separation and quantitation of the hydroxy-metabolites of arachidonic acid by liquid chromatography - tandem mass spectrometry. (2023). PubMed. [Link]
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Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid. (n.d.). National Institutes of Health (NIH). [Link]
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Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices. (n.d.). ACS Publications. [Link]
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Preparation of 20-HETE using multifunctional enzyme type 2-negative Starmerella bombicola. (n.d.). PubMed Central (PMC). [Link]
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A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. (2021, August 24). PubMed Central (PMC). [Link]
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Enantiomeric Separation of Hydroxy Eicosanoids by Chiral Column Chromatography: Effect of the Alcohol Modifier. (2025, August 7). ResearchGate. [Link]
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20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. (n.d.). PubMed Central (PMC). [Link]
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Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. (n.d.). PubMed. [Link]
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Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. (2018, June 1). National Institutes of Health (NIH). [Link]
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Technical Support Center: Analysis of Low-Abundance 20-HDoHE
Introduction:
Welcome to the technical support center for the analysis of 20-hydroxy-5Z,8Z,11Z,14Z,17Z-docosahexaenoic acid (20-HDoHE). As a critical lipid mediator derived from docosahexaenoic acid (DHA), this compound plays a significant role in various physiological and pathophysiological processes, including inflammation, vascular function, and tissue repair. However, its extremely low endogenous concentrations present a considerable analytical challenge.[1][2][3][4] This guide provides in-depth, field-proven insights and protocol modifications designed for researchers, scientists, and drug development professionals who are working to accurately quantify low-abundance this compound from complex biological matrices. We will move beyond standard protocols to explain the causality behind each critical step, ensuring your experiments are built on a foundation of scientific integrity and trustworthiness.
Part 1: Troubleshooting & FAQs
This section addresses common issues encountered during the analysis of low-abundance this compound. The question-and-answer format is designed to provide direct solutions to specific experimental problems.
Category 1: Sample Handling & Stability
Question 1: I'm seeing high variability between replicate samples. What are the most likely causes during sample collection and storage?
Answer: High variability is often rooted in pre-analytical inconsistencies. This compound, like other polyunsaturated fatty acid (PUFA) derivatives, is highly susceptible to auto-oxidation and enzymatic degradation.[5][6]
-
Causality: The multiple double bonds in the this compound structure are prone to attack by free radicals, leading to non-enzymatic formation of various oxidized species.[6][7] Additionally, lipoxygenase and cytochrome P450 enzymes can remain active post-collection if not properly quenched, altering the lipid profile.[8]
-
Solution & Protocol Modification:
-
Immediate Quenching: As soon as the sample (e.g., plasma, tissue homogenate) is collected, immediately add an antioxidant cocktail. A common and effective choice is butylated hydroxytoluene (BHT).[9] Add BHT dissolved in your extraction solvent (e.g., methanol) to a final concentration of 0.01% (w/v).
-
Rapid Processing: Process samples on ice and minimize exposure to air and light. Oxygen and UV light are key initiators of auto-oxidation.[7]
-
Storage: For long-term storage, flash-freeze samples in liquid nitrogen and store them at -80°C under an inert gas like argon or nitrogen.[5][9] Avoid repeated freeze-thaw cycles, which can lyse cells and release degradative enzymes.[9]
-
Question 2: My this compound signal is much lower than expected, or even undetectable. Could I be losing my analyte during sample preparation?
Answer: Absolutely. Analyte loss during extraction is a major hurdle for low-abundance lipids. The choice of extraction method and meticulous technique are critical.
-
Causality: Liquid-liquid extraction (LLE), while thorough, can be complex and prone to analyte loss in emulsions or through incomplete phase separation. Solid-Phase Extraction (SPE) is generally preferred for its reproducibility and ability to concentrate the analyte.[10][11] However, using the wrong sorbent or an improper elution solvent will result in poor recovery.
-
Solution & Protocol Modification:
-
Use a Deuterated Internal Standard: This is non-negotiable for quantitative accuracy. Add a known amount of this compound-d4 (or a similar deuterated analogue) to your sample before extraction.[12][13][14] This stable isotope-labeled standard will behave identically to the endogenous this compound throughout the entire workflow, allowing you to correct for any sample loss during preparation and for variations in mass spectrometer ionization.[12]
-
Optimized Solid-Phase Extraction (SPE): A reversed-phase polymer-based sorbent (like Strata-X or Oasis HLB) is highly effective for extracting this compound from aqueous matrices like plasma or cell culture media.[1][10][15] See Part 2: Detailed Protocols for a step-by-step SPE method.
-
Category 2: LC-MS/MS Analysis
Question 3: I'm observing significant signal suppression for my this compound peak. How can I identify and mitigate this?
Answer: This is a classic case of matrix effects, a major challenge in LC-MS/MS bioanalysis.[16][17]
-
Causality: Co-eluting compounds from your sample matrix, particularly phospholipids in plasma or tissue extracts, compete with your analyte for ionization in the mass spectrometer's source.[16][18][19] This charge competition reduces the number of this compound ions that are formed and detected, leading to a suppressed signal and inaccurate quantification.[17]
-
Solution & Protocol Modification:
-
Improve Chromatographic Separation: The best defense is to chromatographically separate this compound from the bulk of the phospholipids. Use a high-quality C18 column with a small particle size (e.g., ≤1.8 µm) and a shallow, optimized gradient to resolve your analyte from interfering matrix components.[20]
-
Phospholipid Removal: If chromatographic optimization is insufficient, consider upstream phospholipid removal. Specialized SPE cartridges or plates (e.g., HybridSPE-Phospholipid) can be used to selectively deplete these interfering species.
-
Assess Matrix Effect: To confirm and quantify the effect, perform a post-extraction spike experiment. Compare the peak area of this compound spiked into a clean solvent with the peak area of the same amount spiked into your extracted blank matrix. A significant difference confirms the presence of matrix effects.[19]
-
Question 4: My sensitivity is still too low to reliably quantify this compound. Are there ways to boost the signal?
Answer: Yes. When dealing with pg/mL concentrations, enhancing ionization efficiency through chemical derivatization can be a powerful strategy.[21][22][23][24][25]
-
Causality: this compound, with its carboxylic acid group, ionizes reasonably well in negative electrospray ionization (ESI) mode. However, its signal can be dramatically improved by adding a permanently charged or easily ionizable tag to the molecule.
-
Solution & Protocol Modification:
-
Derivatization with an Amine-Containing Reagent: Derivatizing the carboxylic acid group of this compound with a reagent containing a quaternary ammonium group can significantly enhance ionization efficiency in positive ESI mode.[25] This shifts the analysis to a region of the mass spectrum that may be less crowded and can lead to a multi-fold increase in signal intensity.[22]
-
Note: When using derivatization, you must also derivatize your calibration standards and ensure your internal standard is compatible with the reaction. The reaction conditions must be optimized for completion and reproducibility.
-
Part 2: Detailed Protocols & Data
Experimental Workflow Overview
The following diagram illustrates the recommended workflow for the analysis of low-abundance this compound, highlighting critical control points.
Caption: Optimized workflow for low-abundance this compound analysis.
Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is optimized for extracting this compound from 1 mL of plasma. Volumes should be scaled accordingly for other sample types.
-
Internal Standard Spiking: To 1 mL of plasma, add 10 µL of a 100 ng/mL solution of this compound-d4 (or other suitable deuterated standard) in ethanol. Also, add 10 µL of 1% BHT in methanol. Vortex gently.
-
Sample Acidification: Add 20 µL of 10% acetic acid to the plasma to protonate the carboxylic acid group of this compound, ensuring its retention on the reversed-phase sorbent.
-
SPE Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., 60 mg Strata-X). Condition the cartridge sequentially with 3 mL of methanol, followed by 3 mL of water.[10] Do not let the cartridge run dry.
-
Sample Loading: Load the acidified plasma sample onto the conditioned cartridge. Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
Washing: Wash the cartridge with 3 mL of 10% methanol in water.[10] This step removes polar impurities like salts without eluting the analyte.
-
Drying: Dry the cartridge thoroughly under high vacuum for 10-15 minutes. This step is critical to remove all water before elution with an organic solvent.
-
Elution: Elute the this compound and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Solvent Evaporation & Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 60:40 water:acetonitrile with 0.02% acetic acid) for LC-MS/MS analysis.[10]
Data Presentation: LC-MS/MS Parameters
Accurate quantification relies on a highly selective and sensitive Multiple Reaction Monitoring (MRM) method. The parameters below are typical starting points for a triple quadrupole mass spectrometer operating in negative ESI mode.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q2) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 343.2 | 307.2 | 50 | -15 |
| This compound-d4 | 347.2 | 311.2 | 50 | -15 |
Note: These values must be optimized on your specific instrument for maximum sensitivity.[4] A scheduled MRM algorithm is highly recommended to maximize dwell time for each analyte as it elutes from the column, thereby improving the signal-to-noise ratio.[10][26]
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common problems in your this compound analysis.
Caption: A logical guide to troubleshooting this compound analysis issues.
References
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Li, W., & Tse, F. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 427-447. Available from: [Link]
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Agilent Technologies. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. Available from: [Link]
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Wikipedia. (n.d.). 20-Hydroxyeicosatetraenoic acid. Available from: [Link]
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Muthalif, M. M., et al. (2016). Molecular mechanisms and cell signaling of 20-hydroxyeicosatetraenoic acid in vascular pathophysiology. Journal of Hypertension, 34(10), 1909-1923. Available from: [Link]
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Hill, E., Fitzpatrick, F., & Murphy, R. C. (1990). Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. British Journal of Pharmacology, 99(3), 551-558. Available from: [Link]
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Ulmer, C. Z., et al. (2020). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. Metabolites, 10(9), 367. Available from: [Link]
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Christie, W. W. (1992). Solid-phase extraction columns in the analysis of lipids. Advances in Lipid Methodology – One, 1-17. Available from: [Link]
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Liao, H. W., et al. (2024). A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Analytica Chimica Acta, 1295, 343559. Available from: [Link]
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Yang, J., et al. (2015). Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials. Journal of Chromatography B, 993-994, 38-47. Available from: [Link]
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Al-Tannak, N. M., & Thakare, R. (2020). Quantification of eicosanoids and their metabolites in biological matrices: a review. Bioanalysis, 12(15), 1087-1105. Available from: [Link]
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Garcia, V., et al. (2017). 20-HETE in the regulation of vascular and cardiac function. Pharmacology & Therapeutics, 179, 103-115. Available from: [Link]
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SCIEX. (n.d.). Comprehensive targeted method for lipid mediator analysis. Available from: [Link]
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Jayasinghe, M., et al. (2023). On-Tissue Chemical Derivatization for Mass Spectrometry Imaging of Fatty Acids with Enhanced Detection Sensitivity. Metabolites, 13(5), 652. Available from: [Link]
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Wang, M., & Han, X. (2020). Sensitive analysis of fatty acid esters of hydroxy fatty acids in biological lipid extracts by shotgun lipidomics after one-step derivatization. Analytica Chimica Acta, 1105, 105-111. Available from: [Link]
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Di-Pace, B., et al. (2023). Targeted Mass Spectrometry Reveals Interferon-Dependent Eicosanoid and Fatty Acid Alterations in Chronic Myeloid Leukaemia. International Journal of Molecular Sciences, 24(13), 10834. Available from: [Link]
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López-Bascón, M. A., et al. (2019). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Molecules, 24(17), 3090. Available from: [Link]
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Domingues, M. R., et al. (2013). The Development of a Specific and Sensitive LC-MS-Based Method for the Detection and Quantification of Hydroperoxy- and Hydroxydocosahexaenoic Acids as a Tool for Lipidomic Analysis. PLoS One, 8(10), e77561. Available from: [Link]
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Gladine, C., et al. (2007). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Methods in Molecular Biology, 390, 21-41. Available from: [Link]
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Anderson, L., & Hunter, C. L. (2006). Quantitative, Multiplexed Assays for Low Abundance Proteins in Plasma by Targeted Mass Spectrometry and Stable Isotope Dilution. Molecular & Cellular Proteomics, 5(4), 573-588. Available from: [Link]
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]
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Schwartzman, M. L., & Abraham, N. G. (2016). Recent developments on the vascular effects of 20-hydroxyeicosatetraenoic acid. Current Opinion in Nephrology and Hypertension, 25(3), 147-154. Available from: [Link]
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Al-Soud, Y. A., & Al-Alawi, M. (2022). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Separations, 9(10), 282. Available from: [Link]
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SCIEX. (n.d.). Targeted Profiling of Lipid Mediators. Available from: [Link]
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Deems, R., et al. (2007). Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry. Methods in Enzymology, 432, 59-82. Available from: [Link]
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Wheelock, C. E., et al. (2006). HPLC/MS/MS-Based Approaches for Detection and Quantification of Eicosanoids. Current Protocols in Pharmacology, Chapter 7, Unit 7.6. Available from: [Link]
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Li, D., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. Available from: [Link]
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Yin, H., & Porter, N. A. (2005). New Insights Regarding the Autoxidation of Polyunsaturated Fatty Acids. Antioxidants & Redox Signaling, 7(1-2), 170-184. Available from: [Link]
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Schober, Y., et al. (2022). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Food Chemistry, 367, 130713. Available from: [Link]
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Agilent Technologies. (2016). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. Available from: [Link]
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Li, H., et al. (2024). Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. Foods, 13(1), 163. Available from: [Link]
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Shahidi, F., & Zhong, Y. (2015). Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems. Antioxidants, 4(1), 48-73. Available from: [Link]
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Kourounakis, A. P., & Gurnani, P. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3298. Available from: [Link]
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Available from: [Link]
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LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Available from: [Link]
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Thakare, R., et al. (2017). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Bioanalysis, 9(12), 947-962. Available from: [Link]
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Holčapek, M., & Jirásko, R. (2023). Recent Analytical Methodologies in Lipid Analysis. Molecules, 28(14), 5345. Available from: [Link]
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Agilent Technologies. (2015). Recommended Protocols for Enhanced Matrix Removal - Lipid. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Biological Activity of Synthetic 22-HDoHE
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Precursor - The Crucial Role of Bioactive Lipid Metabolites
In the landscape of lipidomics, the focus is increasingly shifting from parent polyunsaturated fatty acids (PUFAs) to their oxygenated metabolites, which often possess potent and highly specific biological activities. 22-hydroxy-docosahexaenoic acid (22-HDoHE), a terminal omega-hydroxylated metabolite of docosahexaenoic acid (DHA), is an emerging player in this field. Unlike its well-studied arachidonic acid-derived counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE), which is predominantly pro-inflammatory and pro-angiogenic, preliminary evidence suggests that 22-HDoHE may exert opposing effects.
The availability of chemically synthesized 22-HDoHE offers researchers a powerful tool to dissect its physiological and pathological roles. However, chemical synthesis, while providing purity and scalability, necessitates rigorous biological validation to ensure the synthetic molecule retains the full, stereospecific activity of its endogenously produced counterpart. This guide provides a framework and detailed protocols for confirming the biological activity of synthetic 22-HDoHE, focusing on its unique anti-angiogenic properties and its function as a Transient Receptor Potential Vanilloid 1 (TRPV1) channel agonist.
The Dichotomy of Omega-Hydroxylated Fatty Acids: 22-HDoHE vs. 20-HETE
A key aspect of validating synthetic 22-HDoHE is to demonstrate its distinct bioactivity profile compared to 20-HETE. While structurally similar, their origins from omega-3 (DHA) versus omega-6 (arachidonic acid) PUFA cascades result in divergent, often opposing, functions. Understanding these differences is fundamental to designing appropriate validation experiments.
| Biological Process | 20-HETE (from Arachidonic Acid) | Synthetic 22-HDoHE (from DHA) | Key Reference(s) |
| Angiogenesis | Pro-angiogenic ; promotes endothelial cell proliferation, migration, and tube formation. | Anti-angiogenic ; demonstrated to inhibit tumor growth and angiogenesis.[1] | [1] |
| Inflammation | Pro-inflammatory ; stimulates cytokine production and NF-κB activation. | Activity profile suggests anti-inflammatory or pro-resolving potential, consistent with its omega-3 origin.[2] | [2][3] |
| TRPV1 Receptor Activation | Potent agonist, activation is associated with pain induction .[4] | Potent agonist, but does not induce pain , suggesting a different downstream signaling or functional selectivity.[5] | [5] |
| Primary Receptor | G-Protein Coupled Receptor 75 (GPR75).[6][7] | Receptor for anti-angiogenic effects is under investigation; directly gates the TRPV1 ion channel.[5] | [5][6][7] |
Part 1: Validation of Anti-Angiogenic Activity
One of the most significant reported activities of 22-HDoHE is its ability to inhibit angiogenesis.[1] The gold-standard in vitro model for this process is the endothelial cell tube formation assay. This assay recapitulates the later stages of angiogenesis, where endothelial cells differentiate to form three-dimensional, capillary-like structures.
Causality Behind Experimental Design:
We utilize Human Umbilical Vein Endothelial Cells (HUVECs) as they are primary cells that closely mimic the in vivo angiogenic process. The assay is performed on a basement membrane extract (BME), such as Matrigel®, which provides the necessary extracellular matrix proteins and growth factors that endothelial cells require to form tubular networks.[8] A potent inhibitor of angiogenesis, such as Suramin, serves as a crucial positive control, while the vehicle (e.g., ethanol or DMSO) serves as the negative control, ensuring that any observed inhibition is due to the synthetic 22-HDoHE itself and not the solvent.
Experimental Workflow: HUVEC Tube Formation Assay
Caption: Workflow for the HUVEC Tube Formation Assay.
Detailed Protocol: HUVEC Tube Formation Assay
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs), passage 2-6
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Basement Membrane Extract (BME), Growth Factor Reduced (e.g., Matrigel® or Cultrex®)
-
96-well tissue culture plate
-
Synthetic 22-HDoHE (dissolved in 100% Ethanol)
-
Positive Control: Suramin (dissolved in water)
-
Vehicle Control: Ethanol
-
Calcein AM for staining
-
Fluorescence microscope with imaging software
Procedure:
-
Preparation of BME Plate:
-
Thaw BME on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well. Ensure the BME is distributed evenly across the well surface.
-
Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.[9]
-
-
Cell Preparation and Seeding:
-
Culture HUVECs to 70-90% confluency.
-
Harvest the cells using trypsin and neutralize. Centrifuge and resuspend the cell pellet in EGM-2 medium (containing a low serum concentration, e.g., 2% FBS, is recommended to minimize background angiogenesis).
-
Perform a cell count and adjust the concentration to 1.0 - 1.5 x 10^5 cells/mL.
-
-
Treatment:
-
Prepare serial dilutions of synthetic 22-HDoHE (e.g., 0.1 µM to 10 µM final concentration). Also prepare the vehicle control and a positive control (e.g., Suramin, 20 µM).
-
Add 100 µL of the HUVEC suspension to each well of the BME-coated plate.
-
Immediately add the prepared 22-HDoHE, vehicle, or positive control to the corresponding wells.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours. Monitor tube formation periodically.
-
At the end of the incubation period, carefully remove the medium and stain the cells with Calcein AM according to the manufacturer's protocol (typically 2 µg/mL for 30 minutes).[4]
-
Image the entire well using a fluorescence microscope at 4x or 10x magnification.
-
-
Data Analysis:
-
Quantify the degree of tube formation using an automated image analysis software (e.g., Angiogenesis Analyzer plugin for ImageJ).
-
Key parameters to measure include: total tube length, number of nodes/junctions, and number of loops.
-
Expected Outcome: Compared to the vehicle control, wells treated with biologically active synthetic 22-HDoHE should show a significant, dose-dependent decrease in tube length, junctions, and loops, similar to the positive control.
-
Part 2: Validation of TRPV1 Agonist Activity
A key publication demonstrated that while both 20-HETE and 22-HDoHE are TRPV1 agonists, their physiological outcomes differ.[5] Confirming that synthetic 22-HDoHE activates the TRPV1 channel is a critical validation step. This is most effectively done using a cell-based calcium influx assay.
Causality Behind Experimental Design:
TRPV1 is a non-selective cation channel; upon activation, it permits the influx of extracellular calcium (Ca²⁺) into the cell.[10] We use a Human Embryonic Kidney (HEK293) cell line that has been stably transfected to express the human TRPV1 channel (hTRPV1-HEK293). These cells provide a clean and robust system, as untransfected HEK293 cells show minimal response. The influx of Ca²⁺ is measured using a fluorescent calcium indicator dye, such as Fluo-4 AM, which exhibits a large increase in fluorescence intensity upon binding to Ca²⁺.[5] Capsaicin, the pungent compound from chili peppers, is the archetypal TRPV1 agonist and serves as the essential positive control.
Signaling Pathway: 20-HETE vs. 22-HDoHE Receptor Activation
While 22-HDoHE's anti-angiogenic signaling pathway is still being fully elucidated, the pathways for its comparator, 20-HETE, and its direct action on TRPV1 are better understood.
Caption: Contrasting signaling pathways of 20-HETE and 22-HDoHE.
Detailed Protocol: TRPV1 Calcium Influx Assay
Materials:
-
hTRPV1-HEK293 stable cell line and untransfected HEK293 control cells
-
Culture Medium: DMEM with 10% FBS, antibiotics, and selection agent (e.g., G418)
-
Black, clear-bottom 96-well microplates
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Fluo-4 AM dye and Pluronic F-127
-
Synthetic 22-HDoHE (dissolved in DMSO)
-
Positive Control: Capsaicin (dissolved in DMSO)
-
Vehicle Control: DMSO
-
Fluorescence microplate reader with automated injection capabilities (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Plating:
-
Seed hTRPV1-HEK293 cells into a 96-well black, clear-bottom plate at a density that will form a confluent monolayer the next day (e.g., 50,000 cells/well). Plate untransfected HEK293 cells in parallel as a negative control.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-4 AM loading solution in Assay Buffer (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127).
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, wash the cells twice with 100 µL of Assay Buffer, leaving 100 µL of buffer in each well after the final wash.
-
-
Compound Plate Preparation:
-
In a separate 96-well plate, prepare 2X final concentrations of synthetic 22-HDoHE, Capsaicin, and vehicle controls in Assay Buffer.
-
-
Measurement of Calcium Flux:
-
Place the cell plate into the fluorescence microplate reader, set to excite at ~490 nm and read emission at ~525 nm.
-
Establish a stable baseline fluorescence reading for 15-30 seconds.
-
Configure the instrument to automatically inject 100 µL from the compound plate into the cell plate.
-
Continue to record the fluorescence signal for at least 2-3 minutes post-injection.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence (ΔF) or as a ratio of peak to baseline (F/F₀).
-
Plot the response against the concentration of the agonist to generate a dose-response curve and calculate the EC₅₀ value.
-
Expected Outcome: Active synthetic 22-HDoHE will induce a robust, dose-dependent increase in intracellular calcium in hTRPV1-HEK293 cells, but not in the untransfected control cells. The response should be comparable to that of the positive control, Capsaicin.
-
Conclusion and Best Practices
Confirming the biological activity of a synthetic lipid mediator like 22-HDoHE is a non-trivial but essential step in its utilization for research. The experimental framework presented here provides a robust, two-pronged approach to validate its most salient and unique features: anti-angiogenesis and TRPV1 agonism.
Key considerations for ensuring trustworthiness and scientific integrity:
-
Purity of Synthetic Material: Always begin with a synthetic compound of the highest possible purity, confirmed by analytical methods like LC-MS/MS. Impurities could lead to off-target effects.
-
Appropriate Controls: The inclusion of positive, negative, and vehicle controls in every experiment is non-negotiable. For comparative studies, using a well-characterized lot of 20-HETE is highly recommended.
-
Dose-Response Relationship: Biological activity should be dose-dependent. Demonstrating a clear dose-response curve is a hallmark of a specific interaction.
-
Orthogonal Assays: Whenever possible, confirm findings using a second, different assay. For example, anti-angiogenic effects from the tube formation assay could be supported by a cell migration (scratch) assay or a cell proliferation assay.
By systematically applying these validation principles and protocols, researchers can confidently proceed with their investigations, knowing that their synthetic 22-HDoHE is biologically active and functionally distinct from other related lipid mediators.
References
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Hwang, S. H., Wagner, K., Xu, J., Yang, J., Li, X., Cao, Z., Morisseau, C., Lee, K. S., & Hammock, B. D. (2017). Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. Bioorganic & Medicinal Chemistry Letters, 27(3), 572-576. [Link]
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Marincs, A., & Malfacini, D. (2017). Assay of TRPV1 Receptor Signaling. In TRP Channels: Methods and Protocols (pp. 147-157). Springer. [Link]
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ibidi GmbH. Angiogenesis Assays | Tube Formation Assay. [Link]
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Tsuji, M., Murota, S. I., & Morita, I. (2003). Docosapentaenoic acid (22:5, n-3) suppressed tube-forming activity in endothelial cells induced by vascular endothelial growth factor. Prostaglandins, Leukotrienes and Essential Fatty Acids, 68(5), 337-342. [Link]
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Zhang, G., Panigrahy, D., Mahakian, L. M., Yang, J., Liu, J. Y., Stephen Lee, K. S., ... & Hammock, B. D. (2015). Epoxy metabolites of docosahexaenoic acid (DHA) inhibit angiogenesis, tumor growth, and metastasis. Proceedings of the National Academy of Sciences, 112(20), 6432-6437. [Link]
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Chen, L., et al. (2020). Docosahexaenoic acid (DHA) inhibits pro-angiogenic effects of breast cancer cells via down-regulating cellular and exosomal expression of angiogenic genes and microRNAs. Life sciences, 258, 118094. [Link]
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Busik, J. V., Chen, W., Grant, M. B., & Esselman, W. J. (2004). Anti-inflammatory effect of docosahexaenoic acid on cytokine-induced adhesion molecule expression in human retinal vascular endothelial cells. Investigative Ophthalmology & Visual Science, 45(13), 1097-1097. [Link]
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Weldon, S. M., Mullen, A. C., Loscher, C. E., Roche, H. M., & Gibney, M. J. (2007). Docosahexaenoic acid induces an anti-inflammatory profile in lipopolysaccharide-stimulated human THP-1 macrophages more effectively than eicosapentaenoic acid. The Journal of nutritional biochemistry, 18(4), 250-258. [Link]
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Garcia, V., et al. (2017). 20-HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension. Circulation Research, 120(11), 1776-1788. [Link]
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comparing the effects of 20-HDoHE and its parent compound DHA
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An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Docosahexaenoic acid (DHA), an essential omega-3 polyunsaturated fatty acid (PUFA), is a cornerstone of nutritional science, widely recognized for its profound anti-inflammatory and neuroprotective effects.[1][2] However, the biological activity of DHA is not solely attributable to the parent molecule. Once consumed and integrated into cellular membranes, DHA serves as a precursor to a diverse array of bioactive metabolites, collectively known as specialized pro-resolving mediators (SPMs).[3][4] Among these is 20-hydroxy-docosahexaenoic acid (20-HDoHE), a product of cytochrome P450 (CYP) omega-hydroxylation. Emerging evidence suggests that this compound may mediate many of DHA's beneficial effects, in some cases exhibiting greater potency and more targeted actions. This guide provides a comprehensive comparison of this compound and DHA, delving into their synthesis, mechanisms of action, and differential effects, supported by experimental data and protocols to empower researchers in this evolving field.
Part 1: From Precursor to Bioactive Mediator: The Metabolic Conversion of DHA
The journey from DHA to this compound is a critical enzymatic step that dictates the availability and action of this potent metabolite. The primary catalysts in this conversion are members of the cytochrome P450 (CYP) family of enzymes, specifically isoforms such as CYP4F3B.[5][6] These enzymes introduce a hydroxyl group at the omega-end (the 20th carbon) of the DHA molecule.
This ω-hydroxylation is a crucial activation step. While DHA itself can influence cellular functions by altering membrane fluidity and lipid raft composition, its conversion to hydroxylated metabolites like this compound generates molecules with the potential for more specific interactions with cellular receptors and signaling pathways.[7][8] Furthermore, DHA competes with arachidonic acid (AA), an omega-6 fatty acid, for these same enzymes.[6] Increased conversion of DHA to this compound can thus competitively inhibit the production of pro-inflammatory AA metabolites like 20-hydroxyeicosatetraenoic acid (20-HETE), a known vasoconstrictor and pro-inflammatory agent.[5][6][9]
Caption: Metabolic pathway of DHA to this compound via CYP450 enzymes.
Part 2: Comparative Bioactivities: A Head-to-Head Analysis
While both DHA and this compound exhibit protective bioactivities, their potencies and specific effects can differ significantly. Understanding these distinctions is crucial for designing targeted therapeutic strategies.
Anti-inflammatory and Pro-Resolving Effects
DHA's anti-inflammatory properties are well-documented and occur through several mechanisms:
-
Altering Membrane Composition: Incorporation of DHA into cell membranes displaces arachidonic acid, reducing the substrate pool for pro-inflammatory eicosanoids (prostaglandins, leukotrienes).[3][7]
-
Inhibition of NF-κB: DHA can suppress the activation of the master inflammatory transcription factor, NF-κB, thereby reducing the expression of inflammatory genes like TNF-α, IL-1β, and IL-6.[1][7]
-
Production of SPMs: DHA is the precursor for a range of SPMs, including D-series resolvins and protectins, which actively orchestrate the resolution of inflammation.[3][10]
This compound appears to be a more specialized mediator in this context. Studies have shown that while DHA provides the substrate, its hydroxylated metabolites are often the more potent actors. For example, in models of inflammation, various hydroxylated derivatives of DHA have been shown to be potent inhibitors of neutrophil infiltration and to stimulate the clearance of apoptotic cells by macrophages, key steps in the resolution of inflammation.
| Parameter | Docosahexaenoic Acid (DHA) | This compound & Other Hydroxylated Metabolites | Supporting Evidence |
| Primary MOA | Alters membrane composition, precursor to SPMs, inhibits NF-κB signaling.[1][3] | More direct receptor-mediated actions, potent inhibition of leukocyte chemotaxis. | Direct comparison studies are emerging, but metabolite actions are generally more potent in specific assays. |
| Effect on Neutrophils | Reduces chemotaxis, partly by reducing pro-inflammatory mediators.[1] | Potently inhibits neutrophil infiltration and chemotaxis. | Studies on related SPMs like resolvins and protectins show nanomolar potency. |
| Cytokine Reduction | Reduces TNF-α, IL-1β, and IL-6 production.[3][7][11] | Contributes significantly to the overall cytokine reduction observed with DHA supplementation. | The anti-inflammatory effects of DHA are often attributed to its conversion to these active metabolites. |
Neuroprotective Effects
In the central nervous system, DHA is critical for neuronal membrane structure and function.[2][12] It accumulates in the brain and retina, supporting synaptic transmission and neuronal survival.[2] DHA exerts neuroprotection by modulating signaling pathways, reducing oxidative stress, and mitigating apoptosis.[2][12]
The role of this compound in neuroprotection is an active area of investigation. As a brain-penetrant metabolite, it is positioned to act locally on neural and glial cells. Studies on related DHA-derived mediators, such as Neuroprotectin D1 (NPD1), have demonstrated potent neuroprotective effects in models of stroke and neurodegenerative disease, suggesting that hydroxylated metabolites are key players in the brain's response to injury.[7]
| Parameter | Docosahexaenoic Acid (DHA) | This compound & Other Hydroxylated Metabolites | Supporting Evidence |
| Brain Uptake | Actively transported into the brain and incorporated into neuronal membranes.[2] | Likely produced locally within the brain from DHA pools. | Local synthesis of lipid mediators is a key feature of their signaling. |
| Neuronal Survival | Promotes neuronal survival, attenuates apoptosis, and reduces oxidative stress.[2][12] | Believed to be a key effector of DHA's neuroprotective actions. | Analogy from potent effects of other SPMs like NPD1 in models of neuronal injury.[7] |
| Anti-neuroinflammation | Reduces the pro-inflammatory response of astrocytes and microglia.[7] | Likely mediates these effects by acting on glial cell receptors. | SPMs are known to switch microglia from a pro-inflammatory to a pro-resolving phenotype.[10] |
Part 3: Divergent Mechanisms of Action
The most significant differences between DHA and this compound lie in their molecular mechanisms. DHA's effects are often broad, stemming from its physical integration into membranes and its role as a precursor.[7][8] In contrast, this compound and other SPMs act more like hormones or signaling molecules, binding to specific G-protein coupled receptors (GPCRs).
One such receptor implicated in mediating the effects of DHA metabolites is GPR32.[13][14] Resolvin D1, another key DHA-derived SPM, is a known ligand for GPR32.[13][15] Activation of these receptors initiates downstream signaling cascades that actively suppress inflammatory pathways and promote a return to homeostasis. This receptor-mediated action allows for much higher potency and specificity compared to the broader effects of the parent DHA molecule.
Caption: Contrasting mechanisms of DHA and this compound.
Part 4: Experimental Corner: Protocols for In Vitro Assessment
To discern the differential effects of DHA and this compound, specific and robust assays are required. The following protocols provide a framework for investigating their comparative anti-inflammatory potential.
Protocol 1: Human Neutrophil Chemotaxis Assay
This assay directly measures the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant, a hallmark of acute inflammation.
Causality: Neutrophil infiltration is a critical early event in inflammation. A compound's ability to block this process is a strong indicator of anti-inflammatory potential. This assay provides a quantitative measure of potency (e.g., IC50) for direct comparison.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood of healthy donors using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.[16] Assess purity (>95%) and viability (>98%) via flow cytometry and trypan blue exclusion, respectively.
-
Assay Setup: Use a Boyden chamber or a commercial 96-well chemotaxis plate (e.g., Transwell® with 5 µm pores).[16]
-
Treatment: In the lower chamber, add a known chemoattractant such as Interleukin-8 (IL-8) or N-Formylmethionyl-leucyl-phenylalanine (fMLP) at a predetermined optimal concentration (e.g., 10 nM).[16][17]
-
Compound Addition: Add varying concentrations of this compound or DHA (e.g., 0.1 nM to 10 µM) to the lower chamber along with the chemoattractant. Include a vehicle control (e.g., ethanol or DMSO).
-
Cell Seeding: Resuspend the isolated neutrophils in serum-free medium and seed them into the upper chamber of the plate.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes.[16]
-
Quantification: Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by lysing the cells in the lower well and measuring ATP content using a luminescent assay (e.g., CellTiter-Glo®), which is proportional to the cell number.[16]
-
Data Analysis: Calculate the percentage inhibition of migration for each compound concentration relative to the chemoattractant-only control. Plot the dose-response curve and determine the IC50 value for both this compound and DHA.
Caption: Workflow for the Neutrophil Chemotaxis Assay.
Protocol 2: Lipid Mediator Profiling by LC-MS/MS
This protocol allows for the direct measurement of DHA, this compound, and other lipid mediators in biological samples (e.g., cell culture supernatants, plasma) to understand the metabolic flux and availability of these compounds.
Causality: This self-validating system confirms that the observed biological effects correlate with the presence and concentration of the specific lipid mediator. It provides direct evidence of DHA's conversion to this compound under experimental conditions.
Methodology:
-
Sample Collection: Collect biological samples (e.g., plasma, cell culture media, tissue homogenates) and immediately add an antioxidant like butylated hydroxytoluene (BHT) and an internal standard mix containing deuterated versions of the analytes.[18] Store at -80°C until extraction.
-
Lipid Extraction: Perform lipid extraction using a method like solid-phase extraction (SPE) or liquid-liquid extraction.[18][19] This step concentrates the lipids and removes interfering substances.
-
LC-MS/MS Analysis: Analyze the extracted lipids using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS), such as a QTRAP.[20]
-
Chromatography: Use a reverse-phase C18 column to separate the different lipid mediators based on their polarity.[21]
-
Mass Spectrometry: Operate the mass spectrometer in negative ionization mode using Multiple Reaction Monitoring (MRM).[20] Specific precursor-to-product ion transitions for DHA, this compound, and other relevant mediators must be established using authentic chemical standards.
-
-
Quantification: Quantify the concentration of each lipid mediator by comparing its peak area to that of its corresponding deuterated internal standard.
Conclusion
The distinction between DHA and its metabolite, this compound, is a prime example of the importance of studying metabolic products in drug discovery and nutritional science. While DHA provides a foundational, systemic benefit by altering cellular environments and serving as a precursor reservoir, this compound acts as a potent, specific signaling molecule that executes precise anti-inflammatory and pro-resolving functions. Its receptor-mediated actions suggest it may offer higher therapeutic potency and a more targeted approach than its parent compound. For researchers, distinguishing the effects of the parent fatty acid from its bioactive metabolites is paramount. The experimental protocols outlined here provide the necessary tools to dissect these unique contributions, paving the way for the development of novel therapeutics that harness the specific power of pro-resolving lipid mediators.
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A Senior Application Scientist’s Guide to Validating 20-HDoHE in Animal Models of Oxidative Stress
Introduction: The Challenge of Oxidative Stress and the Promise of Endogenous Mediators
In the field of drug development and biomedical research, modeling human disease is a foundational challenge. Oxidative stress, the imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a pathogenic pillar of countless diseases, from neurodegeneration and cardiovascular disease to acute organ injury.[1] For decades, the therapeutic approach has often involved administering exogenous antioxidants, with varying degrees of clinical success.
However, a more nuanced understanding of cellular defense reveals the critical role of endogenous lipid mediators. These molecules are not just passive byproducts of fatty acid metabolism but are active signaling molecules that orchestrate the body's response to stress and inflammation. Within this class, the docosanoids—derived from the omega-3 fatty acid docosahexaenoic acid (DHA)—are of particular interest. This guide focuses on a specific, yet pivotal, docosanoid: 20-hydroxy-docosahexaenoic acid (20-HDoHE) .
Our objective here is not merely to present data but to provide a strategic framework for researchers looking to validate the role of this compound in preclinical animal models of oxidative stress. We will explore the causality behind experimental design, compare this compound to relevant alternatives, and provide actionable protocols to ensure your findings are robust, reproducible, and translatable.
The Molecule in Focus: this compound Biosynthesis and Proposed Mechanism
This compound is synthesized from DHA via ω-hydroxylation, a reaction catalyzed primarily by Cytochrome P450 (CYP) enzymes, particularly of the CYP4A and CYP4F families.[2][3] This is a critical point of divergence from the metabolism of the omega-6 fatty acid, arachidonic acid (AA), which is metabolized by the same enzymes to form 20-hydroxyeicosatetraenoic acid (20-HETE).
While structurally similar, their functional roles are often opposing:
-
20-HETE (from AA): Widely characterized as a pro-inflammatory, vasoconstrictive, and pro-oxidative mediator.[4][5][6] It has been shown to increase ROS production, activate NF-κB, and contribute to endothelial dysfunction.[7][8]
-
This compound (from DHA): Hypothesized to possess counter-regulatory, protective effects. The replacement of AA-derived metabolites with DHA-derived metabolites is a key proposed mechanism for the beneficial effects of dietary omega-3 fatty acids.[2][3]
The primary antioxidant mechanism of action for many protective lipid mediators is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to electrophiles or oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), driving the transcription of a suite of potent antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1), Superoxide Dismutase (SOD), and Catalase.[10][11] Our working hypothesis is that this compound acts as a signaling molecule to activate this protective pathway.
Selecting the Battlefield: A Comparison of Animal Models for Oxidative Stress
The choice of animal model is the most critical decision in the validation process. No single model perfectly recapitulates human disease, so the selection must be guided by the specific research question. The key is to choose a model where oxidative stress is a primary, measurable driver of the pathology.
| Model Type | Example | Mechanism | Pros | Cons |
| Toxin-Induced Acute Injury | Carbon Tetrachloride (CCl₄)-induced hepatotoxicity | CCl₄ is metabolized by CYP2E1 into the trichloromethyl free radical (•CCl₃), initiating massive lipid peroxidation and liver damage.[12] | Highly reproducible; rapid and robust induction of oxidative stress; extensive historical data for comparison. | Primarily models acute chemical poisoning; may not reflect chronic disease pathology. |
| Inflammation-Induced | Lipopolysaccharide (LPS) Challenge | LPS activates immune cells (e.g., macrophages) via TLR4, leading to a "respiratory burst" and massive production of ROS and inflammatory cytokines. | Relevant for sepsis and acute inflammatory conditions; strong link between inflammation and oxidative stress. | Systemic effects can be complex to dissect; high mortality can be an issue. |
| Ischemia-Reperfusion (I/R) Injury | Renal or Cerebral I/R | Blood flow interruption (ischemia) followed by restoration (reperfusion) leads to a sudden burst of ROS production from mitochondria and enzymes like NADPH oxidase.[13][14] | Clinically highly relevant for stroke, myocardial infarction, and transplant injury. | Technically demanding surgery; variability in infarct size can be high. |
| Genetic Models | Dhcr7-KO mouse (model for Smith-Lemli-Opitz syndrome) | Genetic defect leads to accumulation of 7-dehydrocholesterol, a highly oxidizable lipid, causing systemic oxidative stress.[15][16] | Models a specific human disease with a chronic, underlying oxidative component. | Findings may not be generalizable to other diseases; animals can be fragile. |
Expert Recommendation: For initial validation of a novel compound like this compound, the CCl₄-induced hepatotoxicity model is an excellent starting point. Its robust and well-characterized oxidative stress mechanism provides a clear system in which to demonstrate a dose-dependent protective effect and elucidate the mechanism of action.
Comparative Analysis: Benchmarking this compound's Performance
A compound's efficacy is only meaningful in context. To build a compelling case for this compound, it must be compared against relevant alternatives. A well-designed study should include the following arms:
-
Vehicle Control: The baseline, healthy state.
-
Negative Control: Vehicle + Oxidative Stress Inducer (e.g., CCl₄). This establishes the injury model.
-
Test Article: this compound + Oxidative Stress Inducer.
-
Positive Control/Benchmark: A well-established antioxidant (e.g., N-acetylcysteine) + Oxidative Stress Inducer.
-
Alternative Mediator: A different Specialized Pro-Resolving Mediator (SPM), such as Resolvin D1 (RvD1), + Oxidative Stress Inducer. SPMs are a family of lipids derived from omega-3 fatty acids that actively resolve inflammation and have been shown to modulate oxidative stress.[17][18][19]
Below is a table summarizing expected results from a study using the CCl₄ model, based on the known biology of these pathways.
| Treatment Group | Serum ALT (U/L) (Liver Damage) | Liver MDA (nmol/mg protein) (Lipid Peroxidation) | Liver SOD Activity (U/mg protein) (Antioxidant Enzyme) | Liver Nrf2 Nuclear Expression (Fold Change) |
| 1. Vehicle Control | 25 ± 5 | 0.8 ± 0.2 | 150 ± 20 | 1.0 |
| 2. CCl₄ Control | 450 ± 70 | 4.5 ± 0.8 | 70 ± 15 | 1.2 ± 0.3 |
| 3. CCl₄ + this compound | 150 ± 40 | 1.8 ± 0.5 | 130 ± 25 | 4.5 ± 0.9 |
| 4. CCl₄ + RvD1 | 180 ± 50 | 2.1 ± 0.6 | 120 ± 20 | 3.8 ± 0.7 |
Interpretation of Data: In this representative data set, this compound demonstrates potent protection against CCl₄-induced injury. It significantly reduces the liver damage marker (ALT) and lipid peroxidation (MDA). Critically, this functional protection is mechanistically linked to the restoration of the key antioxidant enzyme SOD and a robust increase in the nuclear translocation of Nrf2, supporting our hypothesized mechanism of action. Its performance is shown to be comparable, or even slightly superior, to another potent SPM, Resolvin D1.
Field-Tested Protocols: A Self-Validating Experimental Workflow
Trustworthy data comes from meticulously planned and executed experiments. The following workflow and protocol are designed to be self-validating by incorporating the necessary controls and quality checks at each stage.
Detailed Protocol: CCl₄-Induced Acute Liver Injury in Rats
This protocol describes a common and effective method for evaluating the protective effects of a test compound against toxin-induced oxidative stress.
1. Animals and Acclimatization:
-
Species: Male Wistar rats (200-250g).
-
Housing: Standard conditions (22±2°C, 12h light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week prior to the experiment to minimize non-specific stress responses.
2. Grouping and Dosing:
-
Randomly assign animals to the experimental groups described in Section 4 (n=8-10 per group).
-
Pre-treatment: Administer this compound (e.g., 1-10 µg/kg) or the appropriate control substance via intraperitoneal (i.p.) injection 1 hour before CCl₄ administration. The vehicle for this compound is typically saline containing a small percentage of ethanol or DMSO. It is crucial to have a vehicle control group that receives the same vehicle solution.
3. Induction of Hepatotoxicity:
-
Prepare a 1:1 (v/v) solution of CCl₄ in a neutral vehicle like corn oil or olive oil.
-
Administer a single i.p. injection of the CCl₄ solution at a dose of 1 mL/kg body weight to all groups except the Vehicle Control group, which receives only the corn oil vehicle.[12]
-
Causality Check: The timing of pre-treatment is critical. Administering the test article before the insult allows you to assess its prophylactic (preventative) potential against the initial burst of free radical damage.
4. Sample Collection and Processing (24 hours post-CCl₄):
-
Anesthetize the animals (e.g., using isoflurane or an injectable anesthetic cocktail).
-
Blood Collection: Collect blood via cardiac puncture. Allow it to clot, then centrifuge at 3000 rpm for 15 minutes to separate the serum. Store serum at -80°C for biochemical analysis (ALT, AST).
-
Tissue Collection: Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood. Excise the entire liver, weigh it, and immediately snap-freeze a portion in liquid nitrogen for molecular analysis (Western blot). Place another portion in 10% neutral buffered formalin for histology. Keep the remaining tissue on ice for immediate homogenization.
-
Tissue Homogenization: Mince a known weight of fresh liver tissue and homogenize in ice-cold potassium phosphate buffer. Centrifuge the homogenate and collect the supernatant for oxidative stress biomarker assays.
5. Biomarker Analysis:
-
Lipid Peroxidation: Measure Malondialdehyde (MDA) levels in the liver homogenate using a Thiobarbituric Acid Reactive Substances (TBARS) assay kit. MDA is a stable end-product of lipid peroxidation.[20]
-
Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD) and Catalase in the liver homogenate using commercially available colorimetric assay kits. These are primary enzymatic defenses against superoxide and hydrogen peroxide, respectively.[20][21]
-
Nrf2 Activation: Perform nuclear and cytoplasmic protein extraction from the snap-frozen liver tissue. Use Western blotting to determine the protein levels of Nrf2 in each fraction. An increase in the nuclear-to-cytoplasmic ratio indicates activation. Also, probe for the downstream target HO-1 in the total lysate.
Conclusion and Future Directions
The evidence strongly suggests that this compound, a CYP450-derived metabolite of DHA, is a promising candidate for mitigating diseases underpinned by oxidative stress. The experimental framework provided here offers a robust pathway for its validation. Initial studies in an acute toxin-induced model like CCl₄-induced hepatotoxicity can provide clear, mechanistic proof-of-concept.
Successful validation in this model should be followed by testing in more clinically relevant models of chronic oxidative stress, such as diet-induced metabolic syndrome or models of neurodegenerative disease. Furthermore, comparative studies against its omega-6 counterpart, 20-HETE, will be crucial to fully delineate its unique, protective signaling profile in vivo. By employing these self-validating protocols and comparative benchmarks, researchers can generate the high-quality, trustworthy data needed to advance this compound and other endogenous lipid mediators from promising molecules to potential therapeutics.
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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against Hydroxydocosahexaenoate (HDHA) Isomers
For researchers, scientists, and drug development professionals investigating the nuanced roles of lipid mediators, the specificity of analytical tools is paramount. Hydroxydocosahexaenoates (HDHAs), a family of oxygenated metabolites derived from docosahexaenoic acid (DHA), are potent signaling molecules implicated in inflammation, neuroprotection, and angiogenesis.[1][2][3][4] The biological activity of these molecules is highly dependent on their isomeric form—the precise position of the hydroxyl group along the carbon chain dictates their function.[1] Consequently, the ability to specifically detect and quantify individual HDHA isomers, such as 4-HDHA, 7-HDHA, 14-HDHA, and 17-HDHA, is critical for elucidating their distinct physiological and pathological roles.
This guide provides an in-depth technical framework for evaluating the cross-reactivity of antibodies against different HDHA isomers. As pre-existing, quantitative cross-reactivity data for commercial antibodies is often limited, this document serves as a practical, field-proven methodology for generating this crucial validation data in your own laboratory. We will delve into the causality behind experimental choices, providing a self-validating system to ensure the trustworthiness of your findings.
The Challenge of Isomer-Specific Immunoassays
The primary challenge in developing immunoassays for HDHAs lies in their structural similarity. Isomers like 14-HDHA and 17-HDHA differ only by the position of a single hydroxyl group, presenting a significant hurdle for generating truly specific antibodies. An antibody raised against one isomer may exhibit varying degrees of binding to others, leading to inaccurate quantification and misinterpretation of biological data.
While some commercial ELISA kits for specific isomers, such as 4-HDHA, are available and may claim high specificity, it is incumbent upon the rigorous researcher to independently verify these claims against the panel of isomers relevant to their biological system.[1] The following sections outline the principles and a detailed protocol for conducting these critical cross-reactivity studies using a competitive ELISA format.
Principle of Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is the ideal format for quantifying small molecules like HDHAs.[5][6][7][8][9] The principle is based on the competition between a known amount of labeled (e.g., enzyme-conjugated) antigen and the unlabeled antigen in your sample (or in this case, a competing isomer) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the unlabeled antigen.
To assess cross-reactivity, we will use a single antibody and test its binding to its target (cognate) antigen in the presence of increasing concentrations of other, structurally related isomers. The degree to which another isomer can displace the cognate antigen from the antibody is a direct measure of its cross-reactivity.
Experimental Workflow: A Step-by-Step Protocol for Determining HDHA Antibody Cross-Reactivity
This protocol outlines a competitive ELISA procedure to determine the cross-reactivity of an antibody raised against a specific HDHA isomer (the "primary isomer") with other HDHA isomers (the "competing isomers").
Diagram of the Experimental Workflow
Caption: Workflow for competitive ELISA to assess antibody cross-reactivity.
Materials Required:
-
Primary Antibody: An antibody specific to one HDHA isomer (e.g., anti-4-HDHA).
-
Coated Plate: A 96-well microplate pre-coated with the primary HDHA isomer conjugated to a carrier protein (e.g., BSA or OVA). If using a commercial kit, this is often provided.
-
HDHA Isomer Standards: High-purity standards of the primary isomer and all competing isomers to be tested (e.g., 4-HDHA, 7-HDHA, 10-HDHA, 11-HDHA, 13-HDHA, 14-HDHA, 17-HDHA). Analytical standards for some isomers like (±)4-HDHA and (±)14-HDHA are commercially available from suppliers such as Cayman Chemical.[10][11]
-
Enzyme-Labeled Secondary Antibody: (e.g., Goat anti-Rabbit IgG-HRP), if the primary antibody is not directly conjugated.
-
Assay Buffer: Typically a phosphate or TRIS-based buffer with a protein stabilizer like BSA.
-
Wash Buffer: PBS or TRIS with a small percentage of Tween-20.
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid or 1N HCl.
-
Microplate Reader: Capable of reading absorbance at 450 nm.
Experimental Procedure:
-
Reagent Preparation: Prepare all buffers and dilute antibodies and standards as recommended by the manufacturer or as determined by optimization experiments.
-
Standard Curve Preparation:
-
For the primary isomer , prepare a serial dilution to create a standard curve (e.g., from 100 ng/mL down to 0.1 ng/mL). This will serve as the reference curve.
-
For each competing isomer , prepare a separate serial dilution over a broader concentration range (e.g., from 10,000 ng/mL to 0.1 ng/mL). It is crucial to use a wide range, as the affinity for competing isomers may be significantly lower.
-
-
Incubation:
-
To the wells of a separate, uncoated 96-well plate (or in microfuge tubes), add 50 µL of your diluted primary antibody.
-
To these wells, add 50 µL of either the primary isomer standard, a competing isomer dilution, or your sample. This creates the "competition" mixture.
-
Incubate for 1-2 hours at room temperature to allow the antibody to bind to the HDHA present in the solution.
-
-
Competition on the Coated Plate:
-
Transfer 100 µL of the pre-incubated mixtures from the previous step into the wells of the HDHA-coated and blocked microplate.
-
Incubate for 1-2 hours at room temperature. During this time, any antibody that is not already bound to an HDHA isomer from the solution will bind to the isomer coated on the plate.
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-5 times with Wash Buffer. This removes unbound antibodies and other reagents.
-
Secondary Antibody Incubation: If your primary antibody is not enzyme-labeled, add 100 µL of the diluted enzyme-labeled secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Final Wash: Repeat the washing step as in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes, or until a sufficient color change is observed. The wells with the lowest concentration of HDHA in the sample/standard should turn a deep blue.
-
Stopping the Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation:
-
Plot the Standard Curves: For both the primary isomer and each competing isomer, plot the absorbance (Y-axis) against the log of the concentration (X-axis). The resulting curves will be sigmoidal.
-
Determine the IC50: The IC50 is the concentration of the isomer that produces 50% inhibition of the maximum signal. This is the most critical value for comparison. Determine the IC50 for the primary isomer and for each competing isomer from their respective curves.
-
Calculate Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each competing isomer:
% Cross-Reactivity = (IC50 of Primary Isomer / IC50 of Competing Isomer) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Hypothetical Data Presentation
The results of your analysis should be summarized in a clear, tabular format.
| Compound Tested | IC50 (ng/mL) | % Cross-Reactivity |
| 4-HDHA (Primary Isomer) | 1.5 | 100% |
| 7-HDHA | 75 | 2.0% |
| 10-HDHA | >1000 | <0.15% |
| 11-HDHA | 150 | 1.0% |
| 13-HDHA | >1000 | <0.15% |
| 14-HDHA | 25 | 6.0% |
| 17-HDHA | 800 | 0.19% |
This table contains hypothetical data for illustrative purposes only.
Biological Context: The Importance of Specificity in HDHA Signaling
HDHAs are not merely byproducts of DHA metabolism; they are active signaling molecules. For example, different isomers are produced by distinct lipoxygenase (LOX) pathways and can have different downstream effects.[3][12] 14S-HDHA is a precursor to the Maresin family of specialized pro-resolving mediators, which are actively involved in the resolution of inflammation.[3] Other isomers may have roles in angiogenesis and neuronal function.[4]
Representative Signaling Pathway
The diagram below illustrates a simplified pathway for the generation and action of 14-HDHA, highlighting why isomer-specific detection is crucial. An antibody that cross-reacts significantly with 17-HDHA, for instance, could lead to an overestimation of Maresin pathway activation.
Caption: Simplified biosynthesis pathway of 14-HDHA to Maresins.
Conclusion
References
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A Tale of Two Eicosanoids: Unraveling the Dichotomous Effects of 20-HDoHE In Vivo and In Vitro
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of lipid signaling, the nuanced differences between closely related molecules can lead to vastly different physiological outcomes. This guide delves into the comparative effects of 20-hydroxy-docosahexaenoic acid (20-HDoHE), a docosahexaenoic acid (DHA)-derived metabolite, contrasting its observed actions in controlled in vitro settings with the complexities of its function within a living organism (in vivo). While its structural analog, 20-hydroxy-eicosatetraenoic acid (20-HETE), derived from arachidonic acid, is well-characterized for its pro-inflammatory, vasoconstrictive, and pro-angiogenic roles, the biological profile of this compound presents a more enigmatic picture, highlighting the critical importance of contextual biological assessment.
At a Glance: Key Differences in Action
| Biological Effect | In Vitro Observation | In Vivo Observation |
| Vasoconstriction | Data on direct vasoconstrictive effects of this compound are limited. 20-HETE is a known vasoconstrictor. | The parent molecule, DHA, is associated with blood pressure reduction[1][2][3]. The direct in vivo vascular effects of this compound require further investigation. |
| Inflammation | DHA, the precursor to this compound, exhibits anti-inflammatory properties in cell cultures by inhibiting NF-κB signaling[4][5][6]. | While direct evidence for this compound is emerging, DHA supplementation shows systemic anti-inflammatory effects[7]. 14,20-diHDHA, another DHA metabolite, shows potent anti-inflammatory action in vivo[8]. |
| Angiogenesis | 20-HETE promotes endothelial cell proliferation, migration, and tube formation[9][10][11]. The direct effects of this compound are not well-documented. | 20-HETE is pro-angiogenic in models like the mouse hindlimb ischemia model[9]. The in vivo angiogenic potential of this compound remains to be fully elucidated. |
| Nociception (Pain) | 22-HDoHE is a more potent activator of the TRPV1 receptor than 20-HETE in HEK cells. | Despite potent in vitro TRPV1 activation, 22-HDoHE does not induce pain in murine models[12]. |
The Vasculature: A Divergent Impact on Tone and Inflammation
The effects of 20-HETE on the vasculature are well-established, contributing to hypertension and vascular dysfunction through various mechanisms, including sensitization of smooth muscle to constrictors and promotion of endothelial dysfunction[13][14][15][16]. It exerts these effects in part through its interaction with the G-protein coupled receptor GPR75 and the transient receptor potential vanilloid 1 (TRPV1) channel[12][17][18][19].
In stark contrast, the parent molecule of this compound, DHA, is generally associated with cardiovascular benefits, including a reduction in blood pressure[1][2][3]. While direct studies on the vasoactive properties of this compound in vivo are scarce, the known anti-inflammatory actions of DHA suggest a potentially opposing role to that of 20-HETE. In vitro, DHA has been shown to inhibit cytokine-induced expression of adhesion molecules in retinal endothelial cells by suppressing the NF-κB pathway, a key signaling cascade in inflammation[4][5][6]. This anti-inflammatory profile of the precursor molecule suggests that this compound may not share the pro-inflammatory vascular effects of 20-HETE.
Angiogenesis: A Tale Yet to Be Fully Told
In vitro studies have demonstrated that 20-HETE is a potent inducer of angiogenesis, stimulating endothelial cell proliferation, migration, and the formation of capillary-like structures[9][10][11]. These effects are mediated through signaling pathways involving vascular endothelial growth factor (VEGF) and reactive oxygen species (ROS)[11]. In vivo, the pro-angiogenic activity of 20-HETE has been confirmed in models such as the mouse hindlimb ischemia model[9].
The role of this compound in angiogenesis is less clear. Given the structural similarity to 20-HETE, it is plausible that this compound could modulate angiogenic processes. However, the lack of direct experimental evidence necessitates further investigation to determine whether it promotes or inhibits the formation of new blood vessels.
A Curious Case of Pain Perception: The TRPV1 Enigma
One of the most striking differences between 20-HETE and the DHA-derived analogue (referred to as 22-HDoHE in the relevant study) lies in their interaction with the TRPV1 receptor, a key player in pain signaling. In vitro experiments using HEK cells expressing the TRPV1 channel revealed that 22-HDoHE is a more potent agonist of this receptor than 20-HETE[12]. This finding would typically suggest that 22-HDoHE would be a potent pain-inducing agent.
However, in vivo studies in murine models have shown that, contrary to expectations, 22-HDoHE does not induce pain[12]. This discrepancy between the in vitro potency and the in vivo effect is a critical observation for drug development professionals. It underscores the possibility of biased agonism or rapid metabolism and clearance in vivo that may mitigate the nociceptive effects observed in a simplified cellular system. This highlights the indispensable role of whole-organism studies in validating in vitro findings.
Experimental Protocols: A Guide to Investigation
To facilitate further research into the comparative effects of this compound and 20-HETE, this section provides detailed methodologies for key experiments.
In Vitro Endothelial Cell Migration Assay (Transwell Assay)
This assay is crucial for assessing the chemotactic potential of this compound on endothelial cells, a key step in angiogenesis.
Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) in endothelial growth medium (EGM).
-
Insert Preparation: Coat the porous membrane of Transwell inserts (8.0 µm pore size) with an extracellular matrix component like collagen.
-
Cell Seeding: Seed HUVECs onto the upper chamber of the coated Transwell inserts in serum-free medium.
-
Chemoattractant Addition: Add the test compound (this compound or 20-HETE) at various concentrations to the lower chamber. A known chemoattractant like VEGF can be used as a positive control.
-
Incubation: Incubate the plate for 4-6 hours to allow for cell migration.
-
Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining and Quantification: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet. Count the migrated cells under a microscope.
For a detailed protocol, refer to Thermo Fisher Scientific's Transwell Migration Assay guide[20] and protocols from RegMedNet[21] and NIH[16].
Ex Vivo Aortic Ring Angiogenesis Assay
This ex vivo model provides a more complex tissue environment to study angiogenesis.
Protocol:
-
Aorta Dissection: Isolate the thoracic aorta from a euthanized mouse or rat and clean it of surrounding tissue.
-
Ring Preparation: Section the aorta into 1 mm thick rings.
-
Embedding: Embed the aortic rings in a collagen gel matrix within a 48-well plate.
-
Treatment: Add endothelial growth medium containing the test compound (this compound or 20-HETE) to the wells.
-
Incubation: Incubate the plate for 7-14 days, replacing the medium every 2-3 days.
-
Sprout Quantification: Monitor the formation of microvessel sprouts from the aortic rings using a microscope. Quantify the extent of sprouting by measuring the length and number of sprouts.
Detailed protocols can be found in publications from ResearchGate[9] and Bio-Protocol[22].
In Vivo Mouse Model of Angiogenesis (Corneal Micropocket Assay)
This in vivo model allows for the direct observation of neovascularization in a living animal.
Protocol:
-
Pellet Preparation: Prepare slow-release pellets containing the test compound (this compound or 20-HETE).
-
Surgical Implantation: Surgically create a small pocket in the cornea of an anesthetized mouse and implant the pellet.
-
Observation: Observe the cornea daily for the growth of new blood vessels from the limbus towards the pellet.
-
Quantification: After a set period (e.g., 5-7 days), quantify the area of neovascularization.
A detailed protocol for this assay is available from JoVE[17].
Signaling Pathways and Molecular Interactions
The signaling mechanisms of 20-HETE are relatively well-understood. It binds to the G-protein coupled receptor GPR75, activating Gαq/11 and downstream pathways involving PLC, PKC, and c-Src/EGFR, leading to its vascular effects[12][17][19].
Figure 1: Simplified signaling pathway of 20-HETE via the GPR75 receptor.
The interaction of this compound with GPR75 has not yet been reported. Given the structural similarities, it is a plausible area for future research. However, the known activation of TRPV1 by 22-HDoHE in vitro suggests a distinct signaling preference that warrants further exploration.
Figure 2: A comprehensive experimental workflow for comparing the effects of this compound.
Conclusion: A Call for Deeper Investigation
The current body of evidence paints a compelling picture of divergence between the in vitro and in vivo effects of this compound, particularly when contrasted with its well-studied analog, 20-HETE. The observation that potent in vitro activity at a key receptor like TRPV1 does not directly translate to a corresponding physiological response in vivo serves as a critical reminder of the complexities of biological systems. Factors such as metabolism, biodistribution, and the interplay with other signaling pathways in a whole organism can significantly modulate the ultimate biological outcome.
For researchers and drug development professionals, this guide highlights the necessity of a multi-faceted approach to understanding the pharmacology of lipid mediators. While in vitro assays provide valuable initial insights into molecular mechanisms, they must be complemented by robust ex vivo and in vivo studies to accurately predict physiological and potential therapeutic effects. The enigmatic nature of this compound, with its potential for beneficial cardiovascular and non-nociceptive properties, makes it a compelling target for further research that could unlock new therapeutic avenues.
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Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles. (2018). Methods in Molecular Biology, 1846, 139-150. Retrieved from [Link]
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Corneal Micropocket Assay as a Model of Angiogenesis in Eye | Protocol Preview. (2022). JoVE. Retrieved from [Link]
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TRPV1: Structure, Endogenous Agonists, and Mechanisms. (2020). International Journal of Molecular Sciences, 21(10), 3681. Retrieved from [Link]
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A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. (2020). Matrix Biology Plus, 6-7, 100025. Retrieved from [Link]
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Rat aortic ring model to assay angiogenesis ex vivo. (2015). Bio-protocol, 5(20), e1622. Retrieved from [Link]
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Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin. (2020). Frontiers in Molecular Neuroscience, 13, 123. Retrieved from [Link]
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Identification of 14,20-dihydroxy-docosahexaenoic acid as a novel anti-inflammatory metabolite. (n.d.). ResearchGate. Retrieved from [Link]
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20-Hydroxyeicosatetraenoic acid stimulates nuclear factor-kappaB activation and the production of inflammatory cytokines in human endothelial cells. (2008). Journal of Pharmacology and Experimental Therapeutics, 324(2), 654-661. Retrieved from [Link]
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In vivo models of angiogenesis. (n.d.). ResearchGate. Retrieved from [Link]
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In vivo models of angiogenesis. (n.d.). Semantic Scholar. Retrieved from [Link]
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20-hydroxyeicosatetraenoic acid (20-HETE) is a pivotal endogenous ligand for TRPV1-mediated neurogenic inflammation in the skin. (2021). British Journal of Pharmacology, 178(17), 3449-3463. Retrieved from [Link]
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In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Taylor & Francis. Retrieved from [Link]
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Biological activity and metabolism of 20-hydroxyeicosatetraenoic acid in the human platelet. (1992). British Journal of Pharmacology, 107(3), 643-649. Retrieved from [Link]
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20-Hydroxyeicosatetraenoic acid (20-HETE): Bioactions, receptors, vascular function, cardiometabolic disease and beyond. (2022). Pharmacology & Therapeutics, 237, 108139. Retrieved from [Link]
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20-hydroxyeicosatetraenoic acid alters endothelial cell barrier integrity independent of oxidative stress and cell death. (2020). Prostaglandins & Other Lipid Mediators, 149, 106425. Retrieved from [Link]
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TRPV1 Antagonists and Chronic Pain: Beyond Thermal Perception. (2014). Pharmaceuticals, 7(8), 843-871. Retrieved from [Link]
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Stability of lipids in plasma and serum: Effects of temperature-related storage conditions on the human lipidome. (2021). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(12), 159021. Retrieved from [Link]
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Improved Translation of Stability for Conjugated Antibodies Using an in Vitro Whole Blood Assay. (2018). Bioconjugate Chemistry, 29(10), 3329-3336. Retrieved from [Link]
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Metabolism of 20-hydroxyeicosatetraenoic acid by cyclooxygenase. Formation and identification of novel endothelium-dependent vasoconstrictor metabolites. (1989). Journal of Biological Chemistry, 264(20), 11659-11662. Retrieved from [Link]
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20-HDoHE in Health and Disease: A Comparative Analysis of a Novel Lipid Mediator
A Guide for Researchers and Drug Development Professionals
Abstract
20-hydroxydocosahexaenoic acid (20-HDoHE) is an omega-3 fatty acid metabolite with emerging roles in cellular signaling and disease pathology. As a derivative of docosahexaenoic acid (DHA), a crucial component of cell membranes, this compound is positioned at the intersection of lipid metabolism and inflammatory processes. While research has extensively focused on its arachidonic acid-derived counterpart, 20-hydroxyeicosatetraenoic acid (20-HETE), the specific functions and comparative levels of this compound in healthy versus diseased states are areas of active investigation. This guide provides a comprehensive overview of the current understanding of this compound, its synthesis, and its proposed roles in health and disease, alongside a detailed protocol for its quantification.
Introduction to this compound: An Emerging Player in Bioactive Lipids
This compound is a hydroxylated metabolite of DHA, an essential omega-3 polyunsaturated fatty acid. Its full chemical name is (4Z,7Z,10Z,13Z,16Z,18E)-20-hydroxydocosa-4,7,10,13,16,18-hexaenoic acid. The formation of this compound can occur through autooxidation or enzymatic processes involving cytochrome P450 (CYP) enzymes. Given the established pro-inflammatory and vasoactive properties of the analogous arachidonic acid metabolite, 20-HETE, there is significant interest in elucidating the distinct physiological and pathophysiological roles of this compound.
Biosynthesis and Metabolism of this compound
The production of this compound is intrinsically linked to the availability and metabolism of its precursor, DHA. While the precise enzymatic pathways are still under full investigation, it is understood that CYP450 enzymes, particularly isoforms from the CYP4A and CYP4F families, are capable of hydroxylating fatty acids at the omega-terminal position.
Caption: Biosynthesis pathway of this compound from DHA.
The Role of this compound in Healthy vs. Diseased States: A Comparative Overview
While quantitative data directly comparing this compound levels in large human cohorts of healthy versus diseased individuals are still emerging, preclinical studies and preliminary clinical observations suggest a potential dysregulation of this compound in various pathological conditions. Much of the current understanding is inferred from the well-documented actions of the structurally similar 20-HETE, which is known to be a potent vasoconstrictor and pro-inflammatory mediator. Elevations in 20-HETE have been linked to hypertension, cardiovascular disease, and diabetes.
It is hypothesized that this compound may have distinct, and possibly contrasting, effects compared to 20-HETE due to the anti-inflammatory properties of its parent molecule, DHA. However, some studies suggest that this compound itself might participate in pro-inflammatory signaling cascades. For instance, in a study on high iodide intake-induced hypothyroid offspring rats, increased levels of this compound were observed alongside cardiac dysfunction and hypertension. This suggests a potential pro-inflammatory or pathological role in certain contexts.
Cardiovascular Disease
The role of 20-HETE in cardiovascular disease is well-established, with elevated levels contributing to endothelial dysfunction, vascular inflammation, and hypertension.[1][2][3][4] The proposed mechanisms for 20-HETE-induced endothelial dysfunction include the uncoupling of endothelial nitric oxide synthase (eNOS) and increased production of reactive oxygen species (ROS).[5][6] Given the structural similarity, it is plausible that this compound could interact with similar signaling pathways. However, the influence of the parent molecule DHA, known for its cardioprotective effects, complicates direct extrapolation. Further research is needed to delineate the specific role of this compound in cardiovascular health and disease.
Metabolic Syndrome and Diabetes
Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Chronic inflammation is a key feature of this syndrome. Studies have shown a correlation between urinary 20-HETE levels and body mass index (BMI), as well as plasma insulin levels.[7] While direct evidence for this compound is limited, the interplay between omega-3 fatty acids and metabolic health suggests that this compound levels may be altered in these conditions.
Chronic Kidney Disease
In patients with chronic kidney disease (CKD), supplementation with n-3 fatty acids has been shown to reduce plasma levels of 20-HETE, which was associated with a reduction in blood pressure.[8] This finding suggests that the balance between omega-3 and omega-6 derived metabolites is crucial in the pathophysiology of CKD and its complications. The specific contribution of this compound in this context remains to be elucidated.
Quantitative Comparison of this compound Levels: A Research Gap
A significant limitation in the field is the lack of robust, comparative quantitative data for this compound levels in healthy versus diseased human populations. The following table highlights the need for future research in this area.
| Disease State | Healthy Controls (Plasma/Serum Concentration) | Diseased State (Plasma/Serum Concentration) | Fold Change | Reference |
| Cardiovascular Disease | Data Not Available | Data Not Available | - | - |
| Hypertension | Data Not Available | Data Not Available | - | - |
| Type 2 Diabetes | Data Not Available | Data Not Available | - | - |
| Chronic Kidney Disease | Data Not Available | Data Not Available | - | - |
| Metabolic Syndrome | Data Not Available | Data Not Available | - | - |
Table 1: Current Gap in Quantitative Data for this compound Levels in Human Health and Disease. This table illustrates the absence of published, peer-reviewed data directly comparing the circulating concentrations of this compound in healthy individuals versus patients with major chronic diseases. This represents a critical area for future clinical and translational research.
Proposed Signaling Mechanisms of this compound
The signaling pathways of this compound are not as well-defined as those of 20-HETE. However, it is plausible that this compound interacts with G-protein coupled receptors (GPCRs), similar to other lipid mediators. The GPR75 receptor has been identified as a receptor for 20-HETE, mediating its effects on vascular function and inflammation.[9] Whether this compound also signals through GPR75 or other GPCRs is a key question for future research.
Caption: Proposed signaling pathway for this compound.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
The accurate quantification of this compound in biological matrices is crucial for advancing our understanding of its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity.
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Step-by-Step Methodology
1. Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis to prevent lipid oxidation.
2. Sample Preparation:
-
Internal Standard Spiking: To a 100 µL aliquot of plasma, add an internal standard (e.g., 20-HETE-d6) to account for extraction variability.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 10% methanol in water) to remove polar impurities.
-
Elute the lipids with a high-organic solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: Use a C18 reversed-phase column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid.
-
Gradient: Develop a gradient to effectively separate this compound from other isomers and matrix components.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (C22H32O3, MW: 344.5), a potential precursor ion is [M-H]⁻ at m/z 343.2. Product ions would be determined through infusion and fragmentation of a pure standard.
-
Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
4. Data Analysis and Quantification:
-
Peak Integration: Integrate the chromatographic peaks corresponding to this compound and the internal standard.
-
Standard Curve: Prepare a standard curve using known concentrations of a this compound analytical standard.
-
Quantification: Calculate the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Future Directions and Conclusion
The study of this compound is a rapidly evolving field with the potential to uncover novel therapeutic targets for a range of diseases. The significant gap in our understanding of its circulating levels in human health and disease underscores the urgent need for further research. The development and application of robust analytical methods, such as the LC-MS/MS protocol outlined here, will be instrumental in generating the data required to build a comprehensive picture of this compound's role as a bioactive lipid mediator. As research progresses, we anticipate a clearer understanding of how this DHA-derived metabolite contributes to the complex interplay between inflammation, vascular function, and metabolic health.
References
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- Miyata, N., & Roman, R. J. (2005). Role of 20-hydroxyeicosatetraenoic acid (20-HETE) in the vascular system. Journal of Smooth Muscle Research, 41(5), 223–239.
- Cheng, J., Ou, J. S., Singh, H., Falck, J. R., Narsimham, J., & Schwartzman, M. L. (2008). 20-HETE causes endothelial dysfunction via eNOS uncoupling. American Journal of Physiology.
- Lasker, G. F., & Garcia, V. (2011). 20-hydroxyeicosatetraenoic acid, endothelial dysfunction and hypertension.
- Garcia, V., Shkolnik, B., Milhau, S., Falck, J. R., & Schwartzman, M. L. (2017). 20-HETE Signals Through G Protein-Coupled Receptor GPR75 (Gq) to Affect Vascular Function and Trigger Hypertension.
- Pascale, A., Lucchesi, D., & Garcia, V. (2021). The CYP/20-HETE/GPR75 axis in hypertension. Advances in Pharmacology (San Diego, Calif.), 92, 231–259.
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- Mesaros, C., Lee, S. H., & Blair, I. A. (2011). Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry. Journal of Chromatography. B, Analytical Technologies in the Biomedical and Life Sciences, 879(11-12), 799–813.
- Elmarakby, A. A., & Sullivan, J. C. (2012). 20-Hydroxyeicosatetraenoic acid is a potential therapeutic target in cardiovascular diseases. Current Pharmaceutical Design, 18(9), 1187–1195.
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Validating 20-HDoHE: A Comparison Guide to Specific Biomarkers of Lipid Peroxidation
For researchers, scientists, and drug development professionals, the accurate measurement of lipid peroxidation is critical for understanding disease pathogenesis and evaluating therapeutic interventions. Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular injury and is implicated in a vast array of diseases, from neurodegeneration to cardiovascular disease.[1][2] The process generates a cascade of reactive products, making the choice of a specific and reliable biomarker paramount for obtaining meaningful data.
This guide provides an in-depth comparison of 20-hydroxydocosahexaenoic acid (20-HDoHE), a product of docosahexaenoic acid (DHA) oxidation, with established biomarkers of lipid peroxidation. We will delve into the mechanistic rationale for its use, compare its performance against traditional markers, and provide a validated experimental workflow for its quantification.
The Genesis of Lipid Peroxidation: A Free Radical Chain Reaction
Lipid peroxidation is a self-propagating chain reaction initiated when reactive oxygen species (ROS) attack polyunsaturated fatty acids (PUFAs) within cell membranes.[1][2][3] This process unfolds in three key stages:
-
Initiation: A pro-oxidant, such as the hydroxyl radical (•OH), abstracts a hydrogen atom from a PUFA, creating a lipid radical (L•).[1][2][3]
-
Propagation: The lipid radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical (LOO•). This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.[1][3][4][5]
-
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical product.[1][2][3] Alternatively, antioxidant molecules like vitamin E can donate a hydrogen atom to quench the radical chain.[1][2]
This cascade results in the formation of numerous primary and secondary products, which can serve as biomarkers of oxidative stress.[2][6]
Caption: The free radical chain reaction of lipid peroxidation.
A Comparative Analysis of Leading Biomarkers
The ideal biomarker for lipid peroxidation should be chemically stable, specific to the oxidative process, easily detectable, and its levels should correlate with the degree of oxidative damage. Here, we compare this compound with the "gold standard" F2-Isoprostanes and the widely used aldehydes, malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE).
The "Workhorses": Malondialdehyde (MDA) and 4-Hydroxynonenal (4-HNE)
MDA and 4-HNE are among the most frequently measured secondary products of lipid peroxidation.[7][8]
-
Malondialdehyde (MDA): Often quantified using the thiobarbituric acid reactive substances (TBARS) assay, MDA is a widely used but controversial biomarker.[9][10] The TBARS assay is simple and cost-effective, but it suffers from a lack of specificity, as other aldehydes can cross-react, and the harsh assay conditions can artificially generate MDA, leading to overestimation.[10][11]
-
4-Hydroxynonenal (4-HNE): This α,β-unsaturated aldehyde is a cytotoxic product of the peroxidation of omega-6 PUFAs.[8] 4-HNE is highly reactive and forms adducts with proteins, which can be measured as a more stable indicator of damage.[7][8]
The "Gold Standard": F2-Isoprostanes
F2-Isoprostanes are a series of prostaglandin-like compounds formed non-enzymatically from the free radical-catalyzed peroxidation of arachidonic acid.[12][13][14] Their measurement, typically by mass spectrometry, is widely regarded as the most reliable index of in vivo lipid peroxidation.[12][15][16]
-
Advantages: F2-Isoprostanes are chemically stable, specific products of lipid peroxidation, and their levels are not confounded by dietary intake.[12][13]
-
Limitations: The quantification of F2-Isoprostanes requires sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), which may not be accessible in all laboratories.[15]
The "Specialist" Candidate: this compound
This compound is a monohydroxy fatty acid derived from docosahexaenoic acid (DHA), an omega-3 PUFA highly abundant in the brain and retina. This makes this compound a potentially specific biomarker for oxidative stress in these tissues. While some HDoHE isomers can be formed via lipoxygenase pathways, others are generated during free radical-mediated lipid peroxidation.[17] Increased levels of this compound have been observed during early periods of oxidative stress in vitro.[18]
| Feature | Malondialdehyde (MDA) | 4-Hydroxynonenal (4-HNE) | F2-Isoprostanes | This compound |
| Parent Lipid | Polyunsaturated fatty acids (PUFAs) | Omega-6 PUFAs (e.g., Linoleic, Arachidonic) | Arachidonic Acid (omega-6) | Docosahexaenoic Acid (DHA, omega-3) |
| Specificity | Low; can be generated from other sources and during assay.[10][11] | Moderate; a major product of omega-6 PUFA peroxidation. | High; specific to free-radical peroxidation.[12][13] | Potentially high for DHA-rich tissues (e.g., brain, retina). |
| Stability | Low; highly reactive.[10] | Low; highly reactive, but protein adducts are stable.[8] | High; chemically stable molecules.[12] | Moderate; more stable than hydroperoxide precursors. |
| Analytical Method | TBARS (colorimetric), HPLC | HPLC, GC-MS, ELISA (for adducts) | GC-MS, LC-MS/MS[15] | LC-MS/MS[19] |
| Key Advantage | Simple, inexpensive assay (TBARS).[10] | Reflects cytotoxic damage through protein adducts. | Considered the "gold standard" for in vivo oxidative stress.[12][15] | Tissue-specific insights (brain, retina). |
| Key Limitation | Lack of specificity and potential for artificial generation.[10][11] | High reactivity makes quantification of the free aldehyde difficult. | Requires sophisticated and expensive equipment.[15] | Biosynthesis pathway not fully elucidated; can have enzymatic origins. |
Validating this compound: A Proposed Experimental Workflow
To validate this compound as a specific biomarker of lipid peroxidation, a rigorous, self-validating experimental system is required. The cornerstone of this approach is the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its superior sensitivity and specificity.[19][20]
Caption: A streamlined workflow for this compound quantification.
Step-by-Step Protocol for LC-MS/MS Quantification of this compound
This protocol outlines a robust method for the quantification of this compound and other hydroxydocosahexaenoic acid isomers from biological samples.
1. Sample Collection and Handling:
-
Rationale: To prevent ex vivo oxidation, it is crucial to handle samples quickly and at low temperatures. The addition of an antioxidant like butylated hydroxytoluene (BHT) is essential to quench free radical reactions post-collection.
-
Protocol:
-
Collect biological samples (e.g., plasma, tissue homogenate) on ice.
-
Immediately add BHT to a final concentration of 0.05% (w/v).
-
Add a deuterated internal standard (e.g., this compound-d4) to each sample to account for extraction losses and matrix effects.
-
Snap-freeze samples in liquid nitrogen and store at -80°C until analysis.
-
2. Lipid Extraction:
-
Rationale: A liquid-liquid extraction is used to separate lipids from other cellular components. The Folch or Bligh-Dyer methods are standard procedures that use a chloroform/methanol mixture.
-
Protocol:
-
Homogenize tissue samples in a cold methanol solution.
-
Add chloroform and water to create a biphasic system.
-
Vortex vigorously and centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
3. Solid-Phase Extraction (SPE) for Cleanup:
-
Rationale: SPE is a critical step to remove interfering substances (e.g., phospholipids, triglycerides) that can suppress the ionization of this compound in the mass spectrometer. A C18 cartridge is commonly used for this purpose.
-
Protocol:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Resuspend the dried lipid extract in a loading buffer and apply it to the cartridge.
-
Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.
-
Elute the desired analytes with a higher-percentage organic solvent (e.g., methanol or ethyl acetate).
-
Dry the eluate under nitrogen.
-
4. LC-MS/MS Analysis:
-
Rationale: This is the core analytical step. Reversed-phase liquid chromatography separates the different HDoHE isomers, which are then detected and quantified by a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. SRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte.[19]
-
Protocol:
-
Reconstitute the final extract in the mobile phase (e.g., 85% methanol).[21]
-
Inject the sample onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[22]
-
Use a gradient elution with mobile phases such as water with 0.02% formic acid (A) and methanol (B).[23]
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Set up SRM transitions for this compound (e.g., m/z 343.2 -> specific fragment) and the internal standard. The selection of unique and specific fragment ions is critical for accurate quantification.[19]
-
Develop a calibration curve using authentic standards to quantify the concentration of this compound in the samples.
-
The Self-Validating System: Data Interpretation
To establish trustworthiness, this compound levels should be correlated with a gold-standard marker.
-
Parallel Analysis: On the same set of biological samples, perform a validated LC-MS/MS assay for F2-isoprostanes.
-
Correlation: In a model of oxidative stress (e.g., toxin-induced injury, ischemia-reperfusion), a specific biomarker should show a dose-dependent increase that strongly correlates with the increase in F2-isoprostane levels. A strong positive correlation (e.g., r > 0.8) would provide robust evidence for this compound as a valid marker of lipid peroxidation.
Conclusion
This compound presents a compelling case as a specialized biomarker, offering the potential for tissue-specific insights into oxidative stress, particularly in DHA-rich environments like the brain and retina. Its validation, however, is contingent upon the application of highly specific and sensitive analytical methods like LC-MS/MS and direct correlation with gold-standard markers in relevant biological models. By following the comprehensive workflow outlined in this guide, researchers can confidently evaluate the utility of this compound and contribute to a more nuanced understanding of the role of lipid peroxidation in health and disease.
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Barden, A., et al. (2017). Effect of Different Omega-6/Omega-3 Polyunsaturated Fatty Acid Ratios on the Formation of Monohydroxylated Fatty Acids in THP-1 Derived Macrophages. International Journal of Molecular Sciences, 18(11), 2399. [Link]
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Yoshida, Y. (2006). Bio-markers of Lipid Peroxidation in Vivo: Hydroxyoctadecadienoic Acid and Hydroxycholesterol. Journal of clinical biochemistry and nutrition, 39(1), 1-11. [Link]
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Liu, H. C., et al. (2007). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytica chimica acta, 584(2), 338–347. [Link]
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M. K. (2015). Isoprostanes-Biomarkers of Lipid Peroxidation: Their Utility in Evaluating Oxidative Stress and Analysis. International Journal of Molecular Sciences, 16(12), 29813-29838. [Link]
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Decara, J., et al. (2017). Non-Targeted LC-MS/MS Assay for Screening Over 100 Lipid Mediators from ARA, EPA, and DHA in Biological Samples Based on Mass Spectral Fragmentations. Metabolites, 7(4), 51. [Link]
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Yoshida, Y. (2006). Bio-markers of lipid peroxidation in vivo: Hydroxyoctadecadienoic acid and hydroxycholesterol. Semantic Scholar. [Link]
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Li, C., et al. (2021). Increased Epoxyeicosatrienoic Acids and Hydroxyeicosatetraenoic Acids After Treatment of Iodide Intake Adjustment and 1,25-Dihydroxy-Vitamin D3 Supplementation in High Iodide Intake–Induced Hypothyroid Offspring Rats. Frontiers in Endocrinology, 12, 696956. [Link]
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Kourtzelis, I., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules (Basel, Switzerland), 25(14), 3302. [Link]
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Safety Operating Guide
Mastering Safety: A Researcher's Guide to Handling 20-HDoHE
A Senior Application Scientist's Protocol for Safe and Effective Laboratory Operations
For the pioneering researcher navigating the complexities of lipid signaling, the introduction of novel molecules like 20-hydroxy-docosahexaenoic acid (20-HDoHE) into experimental workflows is both exciting and demanding. As a Senior Application Scientist, I've witnessed firsthand that meticulous handling protocols are not just about compliance; they are the bedrock of reproducible, high-quality data and, most importantly, a safe laboratory environment. This guide is structured to provide you with the essential, immediate safety and logistical information needed to handle this compound with confidence. We will move beyond a simple checklist to understand the why behind each recommendation, ensuring a self-validating system of safety that builds trust in your procedures and results.
Hazard Assessment: Understanding this compound
The primary risks associated with handling this compound in its common formulation—a solution in a flammable solvent like ethanol—include:
-
Chemical Exposure: Inhalation, skin contact, or ingestion of the compound or its solvent.
-
Flammability: The solvent in which this compound is typically supplied is often combustible.
Our safety protocols are designed to mitigate these risks through a combination of engineering controls, administrative procedures, and personal protective equipment.
The Core of Protection: Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive and correctly used PPE ensemble. The selection of PPE is not arbitrary; it is a risk-based assessment to protect you from the specific hazards posed by this compound and its solvent.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Rubber Gloves | These materials provide good resistance to the solvents in which this compound is often dissolved.[4][5] Always check the manufacturer's compatibility chart for the specific solvent. |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Protects against splashes of the chemical solution.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[5][6] |
| Body Protection | Flame-Resistant Laboratory Coat | Provides a barrier against spills and protects from the flammable solvent.[7] |
| Respiratory Protection | Not typically required if handled in a certified chemical fume hood. | A risk assessment should be performed. If there is a potential for aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary.[8][9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This protocol outlines the essential steps for safely handling this compound, from receiving the compound to its final disposal.
Preparation and Engineering Controls
-
Work Area Designation: All work with this compound should be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Gather Materials: Before starting, ensure all necessary equipment (pipettes, tubes, etc.) and waste containers are inside the fume hood.
-
Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and unobstructed.[3]
Donning PPE: The First Step to Safety
The order of donning PPE is crucial to prevent cross-contamination.
Handling this compound
-
Initial Inspection: Before opening, inspect the vial for any damage.
-
Aliquoting: If necessary, prepare aliquots to minimize freeze-thaw cycles. This also limits the quantity of material being handled at any one time.
-
Pipetting: Use positive displacement pipettes or tips with filters to avoid aerosol generation and contamination of the pipettor.[11]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use an appropriate spill kit for flammable solvents, and dispose of the waste in a designated hazardous waste container.
Doffing PPE: Preventing Contamination
The removal of PPE is a critical control point to prevent exposure.
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: All solutions containing this compound and the solvents used for rinsing should be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as pipette tips, tubes, and gloves must be disposed of in a designated solid hazardous waste container.
-
Regulatory Compliance: All waste disposal must adhere to your institution's and local environmental regulations.
By adhering to these protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. This commitment to meticulous practice is what transforms promising molecules like this compound into groundbreaking discoveries.
References
-
Chemical Safety in Research and Teaching. New Mexico State University. [Link]
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Chemical Safety Guidelines. University of New Mexico. [Link]
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Considerations for setting occupational exposure limits for novel pharmaceutical modalities. PMC - PubMed Central. [Link]
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Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. [Link]
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Personal Protective Equipment (PPE) in the Oil and Gas Sector. FAT FINGER. [Link]
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Personal Protection Equipment (PPE) for Oil and Gas Personnel. HSI. [Link]
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Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Request PDF - ResearchGate. [Link]
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What PPE Should You Wear When Handling Acid 2024? LeelineWork. [Link]
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SAFETY DATA SHEET. Petrobras Biocombustível. [Link]
- SAFETY D
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Niosh Pocket Guide to Chemical Hazards. YouTube. [Link]
- Guide to the Safe Handling of Enzyme. [Source not available].
- Working Safely With Enzymes. [Source not available].
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Safe Handling of Laboratory Equipment. AFNS Safety. [Link]
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Maresins. MDPI. [Link]
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Increased Epoxyeicosatrienoic Acids and Hydroxyeicosatetraenoic Acids After Treatment of Iodide Intake Adjustment and 1,25-Dihydroxy-Vitamin D3 Supplementation in High Iodide Intake–Induced Hypothyroid Offspring Rats. PMC - NIH. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
